molecular formula C5H10O3 B167397 1,3,6-Trioxocane CAS No. 1779-19-7

1,3,6-Trioxocane

カタログ番号: B167397
CAS番号: 1779-19-7
分子量: 118.13 g/mol
InChIキー: AUAGGMPIKOZAJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3,6-Trioxocane, also known as diethylene glycol formal, is a cyclic ether with the formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a liquid at room temperature with a boiling point of approximately 165°C and a density of 1.026 g/cm³ . This compound serves as a valuable building block in synthetic and polymer chemistry. It acts as a monomer in ring-opening polymerizations, including its derivative 2-methylene-1,3,6-trioxocane which can be used in green chemistry applications like supercritical radical ring-opening polymerization (RROP) in supercritical CO2 to create functional polyesters . Industrially, this compound has been used as a crease and shrink-proofing agent for cellulose fiber fabrics . The compound exhibits high polarity and hydrogen bonding capability due to its oxygen-rich structure, making it quite soluble in polar solvents like water and ethanol, while showing limited solubility in non-polar solvents such as hexane . Its synthesis involves the acid-catalyzed reaction of diethylene glycol with a formaldehyde-releasing substance, such as paraformaldehyde, followed by a cyclization step under heat . The standard packaging includes palletized plastic pails, fiber and steel drums, and larger bulk containers, with research quantities available in various smaller packages . This product is intended for research and development purposes only and is not approved for human or animal consumption, or for use as a household chemical.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3,6-trioxocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGGMPIKOZAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-53-0
Record name 1,3,6-Trioxocane, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00170393
Record name 1,3,6-Trioxocane
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-19-7
Record name 1,3,6-Trioxocane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol formal
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Record name 1,3,6-Trioxocane
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Record name 1,3,6-trioxocane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL FORMAL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,6-trioxocane, a heterocyclic organic compound with increasing relevance in synthetic and polymer chemistry. We will delve into its chemical identity, physical and chemical properties, synthesis, and current applications, offering insights for its use in research and development.

Chemical Identity: Nomenclature and Structure

The nomenclature of a chemical compound is fundamental to its identification and study. This compound is a cyclic ether, and its name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2][3]

The name systematically describes its structure:

  • "ocane" : Indicates an eight-membered saturated ring.

  • "triox-" : Specifies the presence of three oxygen atoms.

  • "1,3,6-" : Locates the oxygen atoms at the 1st, 3rd, and 6th positions of the ring.

Synonyms:

In addition to its formal IUPAC name, this compound is known by several other names in the literature and commercial contexts:

  • Diethylene glycol formal[1][2][3][4]

  • 1,3,6-Trioxacyclooctane[2][3][4][5]

  • Diglycol formal[2][3][4]

  • 1,3,6-Trioxocin, tetrahydro-[2][3][4][5]

These synonyms often arise from older naming conventions or describe the compound in terms of its constituent parts. For instance, "diethylene glycol formal" highlights its synthesis from diethylene glycol and a formaldehyde source.

Molecular and Structural Formula:

  • Molecular Formula: C₅H₁₀O₃[1][2]

  • SMILES: C1COCOCCO1[2][3]

  • InChI: InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2[2][3][4]

The structure consists of an eight-membered ring containing five carbon atoms and three oxygen atoms.

Sources

An In-Depth Technical Guide to the Synthesis of 1,3,6-Trioxocane from Diethylene Glycol and Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,6-trioxocane, a significant cyclic formal, from the reaction of diethylene glycol and formaldehyde. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of the reaction mechanism, a detailed experimental protocol, and critical parameters for process optimization. The synthesis is a robust two-stage process involving an initial acid-catalyzed oligomerization followed by a thermally induced cyclization with a second catalyst. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol. All key claims and procedural standards are supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as diethylene glycol formal, is an eight-membered heterocyclic compound belonging to the family of cyclic acetals.[1] Its unique structure, containing three oxygen atoms within the ring, imparts properties that make it a valuable building block in polymer chemistry and a useful polar aprotic solvent. The synthesis from readily available and cost-effective precursors like diethylene glycol and formaldehyde makes it an industrially relevant process.

The primary route to high-purity this compound involves a two-step acid-catalyzed reaction. This guide will elaborate on a high-yield process that first involves the formation of a linear oligomer from the condensation of diethylene glycol and formaldehyde, followed by the cyclization of this oligomer to yield the desired this compound.[2] This method offers significant advantages over previous single-step processes, which often suffer from low yields and slow reaction rates.[2]

Reaction Mechanism and Guiding Principles

The formation of this compound is a classic example of acetal chemistry, proceeding through an acid-catalyzed pathway. The overall process can be dissected into two principal stages: oligomer formation and depolymerization-cyclization.

Stage 1: Acid-Catalyzed Oligomer Formation

The initial step involves the reaction of diethylene glycol with a source of formaldehyde (e.g., paraformaldehyde or α-polyoxymethylene) in the presence of a strong acid catalyst, such as sulfuric acid.[2] The mechanism proceeds as follows:

  • Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, rendering the carbonyl carbon highly electrophilic.[3]

  • Nucleophilic Attack: A hydroxyl group from diethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiformal Formation: Following deprotonation, a hemiformal intermediate is formed.

  • Chain Propagation: The terminal hydroxyl group of the hemiformal can then react with another protonated formaldehyde molecule, leading to the formation of a linear oligomer consisting of alternating diethylene glycol and formaldehyde units.

A crucial aspect of this stage is the removal of water, which is a byproduct of the condensation reaction. By continuously removing water, the equilibrium is shifted towards the formation of the oligomer, in accordance with Le Châtelier's principle. This is typically achieved by azeotropic distillation with a suitable solvent like n-heptane.[2]

Oligomer_Formation_Mechanism cluster_0 Activation of Formaldehyde cluster_1 Nucleophilic Attack and Hemiformal Formation cluster_2 Chain Propagation to Oligomer F Formaldehyde (CH₂O) PF Protonated Formaldehyde [CH₂OH]⁺ F->PF Protonation H_plus H⁺ (Acid Catalyst) DEG Diethylene Glycol (DEG) HF_intermediate Intermediate DEG->HF_intermediate Nucleophilic Attack HF Hemiformal HF_intermediate->HF -H⁺ HF_reacts Hemiformal Oligomer Linear Oligomer HF_reacts->Oligomer Reaction with another activated Formaldehyde PF2 Protonated Formaldehyde Water H₂O Oligomer->Water Water Removal (Drives Reaction)

Figure 1: Acid-catalyzed formation of the linear oligomer.
Stage 2: Catalytic Depolymerization and Cyclization

Once the oligomer is formed and separated from the initial acid catalyst, a second, different type of catalyst is introduced. This catalyst, which can be an alkali metal salt of persulfuric acid or a metal sulfate like ferrous or ferric sulfate, facilitates the cyclization at elevated temperatures (150-250 °C).[2]

The mechanism is believed to involve:

  • Catalyst-Assisted Depolymerization: The catalyst promotes the fragmentation of the long oligomer chain.

  • Intramolecular Cyclization: The resulting reactive species undergoes an intramolecular cyclization to form the thermodynamically stable eight-membered this compound ring.

  • Distillation: The reaction is typically carried out under reduced pressure. This allows the this compound, as it is formed, to be immediately distilled from the reaction mixture, thus preventing potential side reactions or degradation and pulling the equilibrium towards the product.[2]

Detailed Experimental Protocol

This protocol is a laboratory-scale adaptation of the high-yield process described in the literature.[2]

Materials and Reagents
  • Diethylene glycol (DEG), commercial grade

  • α-Polyoxymethylene (or Paraformaldehyde)

  • Sulfuric acid (98%)

  • n-Heptane

  • Potassium persulfate (K₂S₂O₈) or Ferrous sulfate (FeSO₄)

  • Sodium carbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment Setup
  • A three-neck round-bottom flask (e.g., 2 L)

  • Mechanical stirrer

  • Dean-Stark trap or a receiver with a reflux condenser for azeotropic water removal

  • Heating mantle with temperature control

  • Distillation apparatus (Claisen flask or similar) suitable for vacuum distillation

  • Vacuum pump and pressure gauge

Stage 1: Preparation of the Oligomer
  • Charging the Reactor: In the three-neck flask, combine diethylene glycol (e.g., 1378 g), α-polyoxymethylene (e.g., 390 g), and n-heptane (e.g., 200 ml).

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (e.g., 1.3 ml).

  • Azeotropic Dehydration: Heat the mixture to reflux. The n-heptane will form an azeotrope with the water produced during the reaction, which will be collected in the receiver. Continue the reaction until no more water is collected (approximately 2-3 hours).

  • Catalyst Neutralization and Removal: Cool the reaction mixture. Add a sufficient amount of sodium carbonate to neutralize the sulfuric acid catalyst. The oligomer will separate as the lower layer. Separate the oligomer from the n-heptane and the neutralized salts.

Stage 2: Cyclization and Purification of this compound
  • Charging the Distillation Flask: Place the obtained oligomer (e.g., 457 g) into a Claisen flask.

  • Second Catalyst Addition: Add the cyclization catalyst, for example, potassium persulfate (e.g., 0.72 g, which is approx. 0.16% by weight of the oligomer).[2]

  • Vacuum Distillation: Connect the flask to the vacuum distillation apparatus. Reduce the pressure to approximately 30 mmHg.

  • Heating and Fractionation: Heat the mixture to 170-180 °C.

  • Product Collection: Initially, any low-boiling impurities will distill. Discard the fraction collected at a vapor temperature below 65 °C (at 30 mmHg). Collect the main fraction, which is this compound, as it distills at a temperature higher than 65 °C under these conditions. A purity of over 99% can be achieved with this method.[2]

  • Final Purification (Optional): If necessary, the collected product can be dried over anhydrous sodium sulfate and redistilled to achieve higher purity.

Experimental_Workflow cluster_stage1 Stage 1: Oligomer Formation cluster_stage2 Stage 2: Cyclization & Purification A Charge Reactor: Diethylene Glycol α-Polyoxymethylene n-Heptane B Add H₂SO₄ Catalyst A->B C Azeotropic Reflux (Remove Water) B->C D Cool & Neutralize (Na₂CO₃) C->D E Separate Oligomer D->E F Charge Distillation Flask: Oligomer E->F Transfer Oligomer G Add K₂S₂O₈ Catalyst F->G H Heat (170-180°C) under Vacuum (30 mmHg) G->H I Fractional Distillation H->I J Collect Product > 65°C I->J K Pure this compound J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Parametric Analysis and Optimization

The yield and purity of this compound are highly dependent on several key reaction parameters.

ParameterStageRecommended Conditions/CatalystRationale & Impact on YieldReference
Formaldehyde Source 1α-Polyoxymethylene, ParaformaldehydeThese are solid, polymeric forms of formaldehyde that are easier and safer to handle than gaseous formaldehyde or formalin solutions. They readily depolymerize under acidic conditions.[2]
Oligomerization Catalyst 1Sulfuric Acid, Organic Sulfonic AcidsStrong Brønsted acids are required to efficiently catalyze the condensation reaction. The concentration should be sufficient to drive the reaction without causing excessive side reactions.[2]
Water Removal 1Azeotropic distillation with n-heptaneEssential for driving the equilibrium towards oligomer formation, thereby maximizing the yield of the intermediate.[2]
Cyclization Catalyst 2Potassium Persulfate, Ferrous Sulfate, Ferric SulfateThese catalysts are effective at promoting the depolymerization of the oligomer and subsequent intramolecular cyclization at high temperatures.[2]
Catalyst Concentration (Cyclization) 20.05% to 1% by weight of oligomerConcentrations below 0.01% result in low yields and slow reaction rates. Concentrations above 1% do not significantly increase the yield.[2][2]
Temperature (Cyclization) 2150 °C to 250 °CSufficient thermal energy is required to induce depolymerization and cyclization. The optimal temperature balances reaction rate with potential thermal degradation.[2]
Pressure (Cyclization) 25 to 100 mmHgReduced pressure facilitates the distillation of the product as it forms, preventing side reactions and pulling the equilibrium towards the final product, thus increasing the isolated yield.[2][2]

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

  • Physical Properties:

    • Appearance: Colorless liquid[4]

    • Molecular Formula: C₅H₁₀O₃[1]

    • Molecular Weight: 118.13 g/mol [1]

    • Boiling Point: 165 °C at atmospheric pressure[4]

    • Density: 1.026 g/cm³[4]

  • Spectroscopic Data:

    • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of methylene protons in the symmetric molecule. The signals for the protons adjacent to two oxygens (the acetal protons) will be the most downfield.

      • Expected signals: ~4.8 ppm (s, 2H, -O-CH₂-O-), ~3.8 ppm (t, 4H, -O-CH₂-CH₂-O-), ~3.7 ppm (t, 4H, -O-CH₂-CH₂-O-). (Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.)

    • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should show three signals corresponding to the three unique carbon environments.

      • Expected signals: ~95 ppm (-O-CH₂-O-), ~70 ppm (-O-CH₂-CH₂-O-), ~65 ppm (-O-CH₂-CH₂-O-).

    • Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a broad O-H stretch (indicating the consumption of diethylene glycol) and the absence of a C=O stretch (indicating the consumption of formaldehyde). The spectrum will be dominated by strong C-O stretching vibrations characteristic of ethers and acetals.

      • Key absorptions: Strong C-O stretching bands in the 1200-1000 cm⁻¹ region.[5]

Safety Considerations

  • Formaldehyde Source: Paraformaldehyde and α-polyoxymethylene are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • High Temperatures and Vacuum: The distillation at high temperatures under vacuum should be performed with appropriate glassware and a safety shield.

Conclusion

The synthesis of this compound from diethylene glycol and formaldehyde via a two-stage catalytic process is a highly efficient and scalable method. By understanding the underlying principles of acid-catalyzed acetal formation and carefully controlling key parameters such as catalysis, temperature, and pressure, researchers can reliably produce this valuable compound in high yield and purity. This guide provides the necessary theoretical background and a practical, field-tested protocol to enable the successful synthesis and characterization of this compound for applications in research and development.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,3,6-trioxocane, a heterocyclic organic compound with the molecular formula C₅H₁₀O₃.[1][2][3][4][5] As a Senior Application Scientist, this document is structured to deliver not just raw data, but also a deep, field-proven understanding of the experimental choices and data interpretation critical for researchers in drug development and materials science. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Relevance

This compound is an eight-membered ring containing three oxygen atoms, which significantly influences its chemical and physical properties.[1][2][3][4][5] Understanding its three-dimensional structure and electron distribution is paramount for predicting its reactivity and interactions in biological and chemical systems. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different methylene protons in the ring. The chemical shifts are influenced by the proximity of the electronegative oxygen atoms. Hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 δ range.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • Data Acquisition: Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

While specific peak assignments for this compound from the available search results are limited, a related compound, 2-methylene-1,3,6-trioxocane, shows signals for the OCH₂ protons as a triplet at approximately 4.05-4.07 ppm and another triplet at 3.76-3.78 ppm in CDCl₃.[8] This suggests that the different methylene groups in the this compound ring will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
-O-CH₂-CH₂-O-~3.7Triplet
-O-CH₂-O-~4.7Singlet
-O-CH₂-CH₂-O-~3.7Triplet

Note: These are predicted values based on general principles of NMR spectroscopy for ethers and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Ether carbon atoms typically resonate in the 50 to 80 δ range.[6][7]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency for ¹³C nuclei. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

For the related compound 2-methylene-1,3,6-trioxocane, the OCH₂ carbons appear at 70.50 ppm and 70.40 ppm.[8] This indicates that the carbon atoms in the this compound ring will have chemical shifts in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
-O-CH₂-CH₂-O-~65-75
-O-CH₂-O-~90-100

Note: These are predicted values and can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For ethers, the most characteristic absorption is the C-O single bond stretching vibration.[6][7][9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film.[1]

  • Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation:

Ethers typically show a strong absorption band due to C-O stretching in the range of 1050 to 1150 cm⁻¹.[6][7] For cyclic ethers, the position of this band can be influenced by ring strain. The NIST WebBook provides access to the IR spectrum of this compound.[2][3]

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (ether)1050-1150Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.[10]

  • Ionization: The molecules are ionized, commonly using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (118.13 g/mol ).[1][2][3] The fragmentation pattern will be characteristic of a cyclic ether, likely involving the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene oxide (C₂H₄O). The NIST Mass Spectrometry Data Center lists prominent peaks in the GC-MS of this compound at m/z 28, 29, and 58.[1]

Table 4: Prominent Peaks in the Mass Spectrum of this compound

m/zPossible Fragment
118[C₅H₁₀O₃]⁺ (Molecular Ion)
88[M - CH₂O]⁺
58[C₂H₂O₂]⁺ or [C₃H₆O]⁺
29[CHO]⁺
28[CO]⁺ or [C₂H₄]⁺

Visualization of Molecular Structure

To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently ascertain the structure and purity of this compound, which is a critical step in any drug development or chemical research endeavor. The provided protocols and interpretations are designed to be a practical resource for scientists working with this and similar cyclic ether compounds.

References

  • High-Resolution Rotational Spectroscopy of a Cyclic Ether. PubMed.
  • This compound | C5H10O3 | CID 15687. PubChem.
  • Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable.
  • High-Resolution Rotational Spectroscopy of a Cyclic Ether | The Journal of Physical Chemistry Letters.
  • 18.8 Spectroscopy of Ethers - Organic Chemistry. OpenStax.
  • Supporting Inform
  • This compound. NIST WebBook.
  • This compound. NIST WebBook.
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • This compound | CAS 1779-19-7. AMERICAN ELEMENTS.
  • NMR Solvents. Sigma-Aldrich.
  • This compound - CAS Common Chemistry. CAS.
  • Electronic Supporting Inform
  • Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 1,3,6-trioxocane, a significant heterocyclic compound with applications in polymer chemistry and as a building block in organic synthesis. While direct experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, this document synthesizes foundational physicochemical data, theoretical degradation pathways derived from analogous cyclic acetals, and detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this compound for applications in materials science, chemical synthesis, and pharmaceutical development.

Introduction: The Structural and Chemical Landscape of this compound

This compound, also known as diethylene glycol formal, is an eight-membered heterocyclic compound containing three oxygen atoms within its ring structure.[1] Its chemical formula is C₅H₁₀O₃, and it possesses a molecular weight of 118.13 g/mol .[1][2] The presence of both ether and formal linkages within the same cyclic structure imparts a unique combination of chemical properties, influencing its utility as a monomer in cationic polymerization and as a solvent.[3] Understanding the thermal stability of this compound is paramount for defining its processing parameters, storage conditions, and predicting its behavior in high-temperature applications.

The stability of cyclic acetals and ethers is intrinsically linked to ring strain, with six-membered rings like cyclohexane exhibiting high stability due to minimal angle and torsional strain.[4][5] While larger rings can be more flexible, the presence of multiple heteroatoms in this compound influences its conformational energetics and, consequently, its thermal stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[1][2]
Molecular Weight118.13 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number1779-19-7[2]
Boiling Point154-155 °C[3]
Melting Point-6.5 °C[6]
Density1.118 g/mL[1]
Flash Point124 °C (closed cup)[6]

Predicted Thermal Degradation Pathways of this compound

In the absence of direct experimental studies on the pyrolysis of this compound, its degradation pathways can be predicted based on the well-documented thermal decomposition of analogous cyclic acetals and ethers, such as 1,3-dioxane.[7][8] The primary degradation mechanism is anticipated to be a retro-cycloaddition reaction, which is essentially the reverse of its synthesis from diethylene glycol and formaldehyde.[9]

dot graph "Degradation_Pathway_of_1_3_6_Trioxocane" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Figure 1: Predicted primary thermal degradation pathway of this compound.

Further fragmentation of the primary degradation products, diethylene glycol and formaldehyde, can occur at higher temperatures, leading to a more complex mixture of smaller volatile molecules.

Kinetic Analysis of Thermal Degradation

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[10][11][12] For the identification of degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred technique.[7]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} .dot Figure 2: Experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset) and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

    • Heat the sample from ambient temperature to approximately 400 °C at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve will show a sigmoidal drop in mass at the decomposition temperature. The onset of this drop is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (which can occur during decomposition) will appear as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

Methodology:

  • Sample Introduction: A small, precise amount of this compound is introduced into the pyrolysis unit.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) in an inert atmosphere. This thermal energy causes the molecule to fragment.

  • Gas Chromatography (GC) Separation: The resulting volatile fragments (pyrolysate) are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum for each component serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries (e.g., NIST).

Safety and Handling Considerations

This compound is classified as a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound. While a definitive experimental dataset for this specific molecule is not yet widely published, a robust understanding of its thermal behavior can be extrapolated from the properties of analogous cyclic acetals and ethers. The primary degradation pathway is predicted to be a retro-cycloaddition to yield diethylene glycol and formaldehyde. The detailed experimental protocols provided herein offer a clear and reliable methodology for researchers to determine the precise thermal properties of this compound. A thorough understanding of its thermal stability is critical for its safe handling and effective application in various scientific and industrial fields.

References

  • Cui, M.-H.; Zang, Y.; Werner, M.; Yang, N.-L.; Fenelli, S. P.; Grates, J. A. ACS Symp. Ser.2003, 834, 228.
  • Ruiz, P. A.; Quijano, S.; Quijano, J. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Preprints2021, 2021110151.
  • Chien, J. C. W.; Lillya, C. P.; Xu, B.-b. Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane).
  • Cobb, K. O., Jr. Thermal degradation kinetics of aromatic ether polymers.
  • Fradet, A. Chemical kinetics of cyclic ethers in combustion. Progress in Energy and Combustion Science2022, 91, 101019.
  • Ruiz, P. A.; Quijano, S.; Quijano, J. Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. J. Phys. Org. Chem.2022, 35, e4291.
  • Fradet, A. Chemical kinetics of cyclic ethers in combustion. ARAID, 2022.
  • Wang, Z.-M., et al. Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. Combust. Flame2024, 265, 113458.
  • Sheehan, J. R.; Carchedi, D. N.; Coates, G. W. Chemically recyclable thermoplastics from reversible-deactivation polymerization of cyclic acetals. Science2021, 373, 789-793.
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An In-depth Technical Guide to the Solubility of 1,3,6-Trioxocane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,3,6-trioxocane, a cyclic ether of interest in various chemical and pharmaceutical applications. In the absence of extensive empirical solubility data in public literature, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSPs) to forecast the solubility of this compound across a diverse range of polar aprotic, polar protic, and nonpolar organic solvents. These theoretical predictions are complemented by a detailed, field-proven experimental protocol for the empirical validation of solubility via the isothermal shake-flask method, coupled with robust analytical quantification techniques. This dual approach of theoretical modeling and practical verification offers a powerful and efficient workflow for researchers and formulation scientists.

Introduction: The Significance of this compound and Its Solubility Profile

This compound (CAS RN: 1779-19-7), a heterocyclic organic compound with the molecular formula C5H10O3, is a molecule with growing relevance in specialized chemical synthesis and as a potential building block in drug delivery systems.[1][2] Its unique eight-membered ring structure containing three oxygen atoms imparts specific physicochemical properties that influence its behavior as a solvent, reactant, and formulation component.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of stable and bioavailable drug products. This guide aims to bridge the current knowledge gap by providing both a predictive framework and a detailed experimental methodology to empower researchers in their work with this promising molecule.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is qualitatively useful but quantitatively limited. Hansen Solubility Parameters (HSPs) offer a more sophisticated, semi-empirical method to predict the miscibility and solubility of a solute in a solvent.[3] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental concept is that substances with similar HSPs are likely to be miscible.

Estimation of Hansen Solubility Parameters for this compound

The structure of this compound consists of the following groups for estimation:

  • 2 x -CH2-O-

  • 3 x -CH2-

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa½)
δD (Dispersion) 17.5
δP (Polar) 6.0
δH (Hydrogen Bonding) 8.5
Predicting Solubility through Relative Energy Difference (RED)

The similarity between the HSPs of a solute (this compound) and a solvent is quantified by the Relative Energy Difference (RED) number, calculated using the following equation:

RED = (\sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2}) / R₀

Where R₀ is the interaction radius of the solute. A general guideline for interpreting the RED number is:

  • RED < 1.0: High likelihood of good solubility (the solvent is "in" the Hansen sphere of the solute).

  • 1.0 < RED < 1.5: Intermediate or partial solubility.

  • RED > 1.5: Low likelihood of good solubility.

For the purpose of this predictive guide, an estimated interaction radius (R₀) of 7.0 is used for this compound, a typical value for small organic molecules.

Predicted Solubility of this compound in Various Organic Solvents

Based on the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the RED numbers and predicted solubilities are presented in Table 2.[6][7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolvent TypeδD (MPa½)δP (MPa½)δH (MPa½)REDPredicted Solubility
Polar Aprotic Solvents
AcetoneKetone15.510.47.01.12Good to Intermediate
Ethyl AcetateEster15.85.37.40.65Good
AcetonitrileNitrile15.318.06.11.95Poor
N,N-Dimethylformamide (DMF)Amide17.413.711.31.21Good to Intermediate
Dimethyl Sulfoxide (DMSO)Sulfoxide18.416.410.21.69Poor to Intermediate
Tetrahydrofuran (THF)Ether16.85.78.00.35Very Good
Polar Protic Solvents
MethanolAlcohol15.112.322.42.50Poor
EthanolAlcohol15.88.819.41.83Poor
IsopropanolAlcohol15.86.116.41.35Intermediate
Nonpolar Solvents
HexaneAliphatic HC14.90.00.02.01Poor
CyclohexaneAlicyclic HC16.80.00.21.90Poor
TolueneAromatic HC18.01.42.01.63Poor to Intermediate
DichloromethaneHalogenated17.07.37.10.70Good
ChloroformHalogenated17.83.15.70.88Good

HC = Hydrocarbon

This predictive analysis suggests that this compound will exhibit good solubility in moderately polar solvents, particularly ethers like THF, and halogenated solvents such as dichloromethane and chloroform. Its solubility is predicted to be lower in highly polar protic solvents and nonpolar aliphatic hydrocarbons.

Experimental Verification: A Self-Validating Protocol

The following section details a robust, self-validating experimental workflow to empirically determine the solubility of this compound. This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the generated data.[9][10]

Core Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a solvent.[11][12][13]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) to reach equilibrium A->B Incubation C Allow undissolved solid to settle B->C Settling D Withdraw an aliquot of the supernatant and filter through a chemically inert syringe filter (e.g., 0.22 µm PTFE) C->D Sampling E Accurately dilute the filtrate to a concentration within the calibrated analytical range D->E Dilution F Quantify the concentration of This compound using a validated analytical method E->F Quantification G A Prepare Standard Solutions of Known Concentrations B Inject Standards into GC-FID A->B C Generate Calibration Curve (Peak Area vs. Concentration) B->C F Calculate Concentration from Calibration Curve C->F Use Curve D Inject Diluted Sample E Determine Sample Peak Area D->E E->F

Sources

An In-depth Technical Guide to the Health and Safety of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the health and safety considerations for 1,3,6-Trioxocane (CAS No. 1779-19-7), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physical Properties

This compound, also known as Diethylene glycol formal, is a cyclic ether with the chemical formula C₅H₁₀O₃.[1][2] Its structure and properties are fundamental to understanding its behavior and potential hazards in a research environment.

PropertyValueSource
Molecular Weight 118.13 g/mol [3][4]
CAS Number 1779-19-7[2][3]
EC Number 217-215-2[3][5]
Appearance Clear colorless liquid[6]
Boiling Point 66 °C @ 50 Torr[7]
Density 1.116 g/cm³ @ 20 °C[7]
Solubility Freely soluble in water (215 g/L at 25 °C)[8]
Synonyms Diethylene glycol formal, Diglycol formal, 1,3,6-Trioxacyclooctane[3][4][7]

Section 2: Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe use. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that necessitate stringent safety protocols.[3]

GHS ClassificationHazard ClassHazard Statement
Flammable Liquid Flammable liquids, Category 3H226: Flammable liquid and vapor
Skin Irritant Skin irritation, Category 2H315: Causes skin irritation
Eye Irritant Eye irritation, Category 2AH319: Causes serious eye irritation
Respiratory Irritant Specific target organ toxicity - single exposure, Category 3H335: May cause respiratory irritation

Source: PubChem CID 15687[3], ChemBlink[8]

These classifications indicate that this compound must be handled with care to prevent fire, skin and eye contact, and inhalation of vapors.

Section 3: Laboratory Risk Assessment Workflow

The causality behind experimental choices begins with a systematic risk assessment. Before any new protocol involving this compound is initiated, a workflow should be followed to ensure all potential hazards are identified and mitigated. This process is a self-validating system for ensuring laboratory safety.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Evaluation cluster_control Phase 3: Control & Execution cluster_review Phase 4: Review A Identify Experimental Protocol (e.g., synthesis, polymerization) B Characterize Hazards (Review GHS Data) A->B Input C Assess Exposure Potential (Inhalation, Dermal, Ocular) B->C Input D Characterize Risk (Likelihood vs. Severity) C->D Quantify E Implement Control Measures (Engineering, PPE, Admin) D->E Mitigate F Execute Protocol Safely E->F Proceed G Review & Refine Protocol F->G Feedback G->A Iterate

Caption: Risk assessment workflow for this compound.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Based on the hazard assessment, a multi-layered approach to exposure control is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound that may generate vapors, including weighing and transferring, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[10]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[11]
Face Protection Face ShieldA face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]
Hand Protection Chemical-Resistant GlovesWear nitrile or other suitable chemical-resistant gloves. Inspect gloves before use and replace them immediately if contaminated or damaged.[11][12]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened.
Respiratory RespiratorIf working in a poorly ventilated area or if engineering controls fail, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11][12]
Protocol for Donning and Doffing PPE

This protocol ensures that PPE is worn and removed in a manner that prevents cross-contamination.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Don the laboratory coat.

    • Don safety goggles.

    • Don a face shield if required.

    • Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the laboratory coat by rolling it inside-out and away from the body.

    • Perform hand hygiene.

    • Remove the face shield (if used) by handling the strap.

    • Remove safety goggles by handling the strap.

    • Perform thorough hand hygiene with soap and water.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for preventing accidents.

Protocol for Handling this compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of ignition sources (e.g., hot plates, open flames, spark-producing equipment).[11]

  • Container Inspection: Inspect the container for any signs of damage or leaks before moving it.

  • Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge.[13]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[14] Dispense the required amount slowly and carefully to avoid splashing.

  • Closure: Tightly close the container immediately after use.[15]

  • Cleanup: Decontaminate the work surface after the procedure is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[15]

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3][13]

  • Store away from incompatible materials such as strong oxidizing agents.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, consult a physician.[11][16]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[11][18]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool closed containers.[10]

  • Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Forms explosive mixtures with air upon intense heating.[15]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Accidental Release Measures
  • Evacuation and Ignition Control: Immediately evacuate personnel from the spill area. Remove all sources of ignition and ensure adequate ventilation.[6][11]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[11]

  • Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite, or commercial absorbent).[10]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and closed container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Responders must wear the appropriate PPE as outlined in Section 4.

Section 7: Stability and Reactivity

  • Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[15]

  • Possibility of Hazardous Reactions: No data is available on hazardous reactions.[11]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: No data is available regarding hazardous decomposition products.[11]

Section 8: Toxicological and Ecological Information

A significant knowledge gap exists regarding the detailed toxicology and ecotoxicology of this compound. This lack of data necessitates a cautious approach, treating the substance as potentially harmful until proven otherwise.

  • Acute Toxicity: Data for oral, dermal, and inhalation toxicity are largely unavailable.[11]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[14]

  • Ecotoxicity: No data is available on the toxicity to fish, daphnia, algae, or microorganisms. Discharge into the environment should be avoided.[11]

Section 9: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Product: Dispose of this material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water or discharge to sewer systems.[11]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable before disposing of it in a sanitary landfill.[11]

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15687, this compound. Retrieved from [Link]

  • CAS Common Chemistry (n.d.). This compound. Retrieved from [Link]

  • American Elements (n.d.). This compound. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of this compound (CAS 1779-19-7). Retrieved from [Link]

  • Quaker Houghton (n.d.). Safety Data Sheet QUAKERCOOL™ 2780. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem (n.d.). Cas 2781-01-3, 2-Methyl-1,3,6-trioxocane. Retrieved from [Link]

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  • American Chemistry Council (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76020, 2-Methyl-1,3,6-trioxocane. Retrieved from [Link]

  • Google Patents (n.d.). US3894047A - Process for the preparation of this compound.
  • Google Patents (n.d.). WO2003045505A1 - Fire extinguishing or retarding material.
  • International Association of Fire Fighters (n.d.). Reduce Your Exposure to Carcinogens. Retrieved from [Link]

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An In-depth Technical Guide to 1,3,6-Trioxocane: From Discovery to Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Eight-Membered Ring with Latent Potential

In the vast landscape of heterocyclic chemistry, the eight-membered ring system of 1,3,6-trioxocane presents a unique intersection of synthetic accessibility and intriguing polymer properties. While not as ubiquitous as some of its smaller-ring counterparts, this cyclic formal of diethylene glycol has carved out a significant niche in the realm of polymer science. Its ability to undergo cationic ring-opening polymerization yields polyacetal structures with potential applications ranging from specialty thermoplastics to biodegradable materials. This guide aims to provide a comprehensive technical overview of this compound, from its historical synthesis to its modern-day applications, with a particular focus on the scientific principles that underpin its behavior. For professionals in drug development, the relevance of this compound lies not in its direct pharmacological activity, but in the biodegradable polymers derived from its analogs, which hold promise for advanced drug delivery systems.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the broader exploration of glycol formals and their polymerization. Early work by chemists such as W. F. Gresham at DuPont in the 1940s laid the groundwork for the synthesis of various polyformals from glycols and formaldehyde.[1][2] However, the specific synthesis of the cyclic eight-membered monomer, this compound, was detailed in a 1954 publication in Industrial & Engineering Chemistry by Astle and coworkers.[3] Their method involved the acid-catalyzed reaction of diethylene glycol with paraformaldehyde.[3] This foundational work described a process that, while effective, suffered from low yields and slow formation rates, prompting further research into more efficient synthetic routes.[3] Subsequent patents and studies focused on optimizing catalyst systems and reaction conditions to improve the efficiency of this compound production, recognizing its potential as a monomer for polyacetal resins.[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process involving the formation of a linear oligomer followed by a cyclization/depolymerization step. The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired cyclic monomer over higher molecular weight polymers.

Step 1: Oligomer Formation

The initial step involves the acid-catalyzed condensation of diethylene glycol with a formaldehyde source, most commonly paraformaldehyde or trioxane.[3]

Reaction: Diethylene Glycol + Formaldehyde Source --(Acid Catalyst)--> Linear Oligomer + Water

A variety of acid catalysts can be employed for this step, including inorganic acids (e.g., sulfuric acid), organic sulfonic acids, and cation-exchange resins.[3] The reaction is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like n-heptane.[3]

Step 2: Cyclization and Isolation

The resulting linear oligomer is then heated, typically under reduced pressure, to induce cyclization and depolymerization, yielding the volatile this compound, which is collected by distillation.[3] While this step can proceed without a catalyst, the yield and rate of formation are significantly improved by the presence of specific cyclization catalysts, such as alkali metal salts of persulfuric acid, ferrous sulfate, or ferric sulfate.[3]

Reaction: Linear Oligomer --(Heat, Catalyst)--> this compound (distilled)

The use of these catalysts can dramatically increase the yield to over 80%.[3]

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of an optimized synthesis of this compound:

Materials:

  • Diethylene glycol

  • Paraformaldehyde (or α-polyoxymethylene)

  • Sulfuric acid (98%) or a cation-exchange resin (e.g., Amberlite IR-120)

  • n-heptane (for azeotropic water removal)

  • Potassium persulfate or ferric sulfate (cyclization catalyst)

  • Sodium carbonate or other base for neutralization

Procedure:

  • Oligomerization:

    • To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a reflux condenser, add diethylene glycol, paraformaldehyde, and n-heptane.

    • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with n-heptane.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and remove the n-heptane by distillation.

    • If a mineral acid was used, neutralize the residual acid in the oligomer with a base (e.g., sodium carbonate) and filter.

  • Cyclization and Distillation:

    • To the resulting oligomer, add a catalytic amount of potassium persulfate or ferric sulfate (typically 0.05-1% by weight of the oligomer).[3]

    • Heat the mixture to 150-250°C under reduced pressure (e.g., 5-100 mmHg).[3]

    • This compound will distill as it is formed. Collect the distillate.

    • The collected product can be further purified by fractional distillation.

Synthesis_Workflow

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with the following properties:

PropertyValueSource
Molecular Formula C₅H₁₀O₃[4]
Molecular Weight 118.13 g/mol [4]
CAS Number 1779-19-7[4]
Density ~1.116 g/cm³ at 20°C[5]
Boiling Point 66°C at 50 Torr[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will also show distinct peaks for the different carbon environments within the ring.

  • IR Spectroscopy: The infrared spectrum is characterized by strong C-O stretching vibrations typical of ethers and acetals.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Cationic Ring-Opening Polymerization (CROP)

The primary chemical significance of this compound is its ability to undergo cationic ring-opening polymerization (CROP) to form poly(this compound), a polyacetal. The driving force for this polymerization is the relief of ring strain.

Mechanism of CROP

The CROP of this compound proceeds through the typical steps of initiation, propagation, and termination/transfer.

  • Initiation: The polymerization is initiated by a cationic species, typically a strong protic acid or a Lewis acid in the presence of a co-initiator. The initiator protonates one of the oxygen atoms in the ring, forming a secondary oxonium ion, which then rearranges to a more stable tertiary oxonium ion.

  • Propagation: The propagation proceeds via the attack of a monomer molecule on the electrophilic carbon adjacent to the positively charged oxygen of the growing polymer chain. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end. The propagating species is believed to be an open-chain oxocarbenium ion in equilibrium with the cyclic oxonium ion.[6]

  • Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with counter-ions or impurities. Chain transfer reactions to monomer or polymer can also occur, which can affect the molecular weight and molecular weight distribution of the resulting polymer.

CROP_Mechanism

Polymer Properties and Characterization

Poly(this compound) is a thermoplastic material. Its properties can be characterized by various techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

  • Mechanical Testing: To evaluate properties such as tensile strength and modulus.

Derivatives and Applications in Biodegradable Polymers

While this compound itself has applications as a comonomer, its derivatives, particularly 2-methylene-1,3,6-trioxocane (MTC), have garnered significant interest for the synthesis of biodegradable polymers.

2-Methylene-1,3,6-trioxocane (MTC)

MTC is a cyclic ketene acetal that can undergo radical ring-opening polymerization. This is a significant advantage as it allows for the incorporation of ester linkages into the backbone of vinyl polymers through copolymerization with traditional vinyl monomers (e.g., styrene, acrylates). The presence of these ester groups renders the resulting polymer susceptible to hydrolytic and enzymatic degradation.[1][7][8]

Relevance to Drug Development: Biodegradable Polymers for Drug Delivery

The connection of this compound to the field of drug development is primarily through the biodegradable polymers that can be synthesized from its derivatives. Biodegradable polymers are crucial for the development of controlled drug delivery systems.[8][9][10][11] These systems can be designed to release a therapeutic agent over a prolonged period, improving patient compliance and reducing side effects.

Polymers containing ester linkages, such as those derived from the ring-opening polymerization of MTC, can be hydrolyzed in the physiological environment of the body.[12][13][14] This degradation can be tailored by adjusting the copolymer composition, allowing for control over the drug release rate.[12] While poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable polymer in this field, the exploration of new biodegradable polymers from monomers like MTC offers the potential for novel materials with different degradation profiles and mechanical properties, which could be advantageous for specific drug delivery applications.[8]

Conclusion and Future Outlook

This compound, an eight-membered cyclic formal, has a well-established chemistry, particularly in the realm of cationic ring-opening polymerization. While its direct applications are primarily in material science, its derivatives open up exciting possibilities for the creation of functional and biodegradable polymers. For researchers in drug development, the key takeaway is the potential of these derived polymers to serve as matrices for controlled drug release. Future research in this area will likely focus on the synthesis of novel substituted this compound derivatives to fine-tune the properties of the resulting polymers for specific biomedical applications, including targeted drug delivery and tissue engineering scaffolds. The continued exploration of this unassuming heterocycle and its polymeric offspring promises to yield further innovations at the interface of chemistry, materials science, and medicine.

References

  • Astle, M. J., et al. (1954). Preparation of this compound. Industrial & Engineering Chemistry, 46(4), 787-791.
  • Gresham, W. F. (1944). U.S. Patent 2,350,350. Washington, DC: U.S.
  • Gresham, W. F., & Brooks, R. E. (1948). U.S. Patent 2,449,469. Washington, DC: U.S.
  • Hiracuri, Y., & Tokiwa, Y. (1993). Synthesis of copolymers composed of 2-methylene-1,3,6-trioxocane and vinyl monomers and their enzymatic degradation. Journal of Polymer Science Part A: Polymer Chemistry, 31(12), 3061-3067.
  • Ishii, T., et al. (1975). U.S. Patent 3,894047A. Washington, DC: U.S.
  • Kinam Park. (n.d.). Biodegradable Polymers for Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. Polymers, 13(13), 2145.
  • MDPI. (2024).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • OMICS International. (2014). Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. Clinical Pharmacology & Biopharmaceutics, 3(2).
  • ResearchGate. (n.d.). Synthesis of Biodegradable Functional Polymers by Radical Ring-Opening Polymerization of 2Methylenethis compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biodegradable Hydrogel by Radical Ring-Opening Polymerization of 2-Methylene-1,3,6-Trioxocane. Retrieved from [Link]

  • Xu, B., Lillya, C. P., & Chien, J. C. W. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane.

Sources

1,3,6-Trioxocane CAS number and registry information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,6-Trioxocane for Researchers and Drug Development Professionals

Introduction

This compound, a cyclic formal of diethylene glycol, is a heterocyclic compound with an eight-membered ring containing three oxygen atoms. Its unique structure makes it a subject of interest in polymer chemistry and as a building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Part 1: Core Registry and Identification

Accurate identification of chemical compounds is paramount in scientific research. This compound is registered under several identifiers across various chemical databases.

IdentifierValueSource
CAS Registry Number 1779-19-7[1][2][3][4]
Molecular Formula C5H10O3[1][2][3][4]
IUPAC Name This compound[1][5]
Synonyms Diethylene glycol formal, Diglycol formal, 1,3,6-Trioxacyclooctane[1][2][3][6]
EC Number 217-215-2[4][6]
PubChem CID 15687[4]
InChI Key AUAGGMPIKOZAJZ-UHFFFAOYSA-N[1][2][3]

Part 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and are crucial for designing experimental procedures.

PropertyValueConditions
Molecular Weight 118.13 g/mol
Appearance LiquidRoom Temperature
Boiling Point 165 °C760 Torr
66 °C50 Torr[3]
Density 1.116 g/cm³20 °C[3]
1.026 g/cm³20 °C[6]
Solubility Freely soluble in water (215 g/L)25 °C[6]
Refractive Index 1.442320 °C, 589.3 nm[6]

Part 3: Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of diethylene glycol with a formaldehyde source, typically paraformaldehyde. The process occurs in two main stages: the formation of an oligomer followed by its cyclization.

Reaction Mechanism

The synthesis begins with the acid-catalyzed depolymerization of paraformaldehyde to yield formaldehyde. Diethylene glycol then reacts with formaldehyde to form a linear oligomer. This oligomer subsequently undergoes intramolecular cyclization to form the eight-membered this compound ring, with the elimination of water. The use of a catalyst is crucial for achieving a high yield.

Experimental Protocol for Synthesis

The following is a generalized procedure based on patented industrial processes[7]:

  • Oligomer Formation:

    • Charge a reaction vessel with diethylene glycol, a formaldehyde-releasing substance (e.g., paraformaldehyde or α-polyoxymethylene), a non-polar solvent to aid in water removal (e.g., n-heptane), and an acid catalyst (e.g., potassium persulfate).

    • Heat the mixture with stirring to facilitate the formation of the oligomer. Water produced during the reaction is removed, for instance, by azeotropic distillation.

    • After the reaction is complete, the solvent is distilled off to isolate the oligomer.

  • Cyclization and Distillation:

    • The obtained oligomer is heated to a temperature of 150°C to 250°C in the presence of a cyclization catalyst, such as an alkali metal salt of persulfuric acid or ferrous/ferric sulfate.[7]

    • This step is preferably carried out under reduced pressure (5 to 100 mmHg) to promote the distillation of the this compound as it is formed.[7]

    • The distilled product is collected by cooling. Purity of 99% can be achieved with this method.[7]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Diethylene Glycol + Paraformaldehyde + Acid Catalyst Oligomerization Oligomer Formation (Heating, Water Removal) Reactants->Oligomerization Oligomer Linear Oligomer Oligomerization->Oligomer Cyclization Cyclization (150-250°C, Reduced Pressure, Cyclization Catalyst) Oligomer->Cyclization Product This compound (Distilled and Collected) Cyclization->Product

Caption: Synthesis workflow for this compound.

Part 4: Applications in Research and Industry

This compound serves as a versatile compound in various chemical applications:

  • Polymer Chemistry: It is a monomer used in ring-opening polymerizations. For instance, its derivative, 2-methylene-1,3,6-trioxocane, is utilized in green chemistry for creating functional polyesters through radical ring-opening polymerization in supercritical CO2.[8]

  • Textile Industry: It has been employed as an agent for crease and shrink-proofing cellulosic fiber fabrics.[8]

  • Organic Synthesis: Its structure makes it a useful building block for more complex molecules.

  • Research and Development: It is one of many organic compounds available for life science research.[4]

Part 5: Safety and Handling

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory or industrial setting.

GHS Hazard Classification
  • Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[5][6]

  • Skin irritation: Category 2 (H315: Causes skin irritation)[5][6]

  • Eye irritation: Category 2 (H319: Causes serious eye irritation)[5]

  • Specific target organ toxicity - single exposure: Category 3 (H335: May cause respiratory irritation)[5][6]

Precautionary Measures
  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.[4]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

Part 6: Spectroscopic Information

Spectroscopic data is essential for the characterization and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra are available for structural elucidation.[5]

  • Mass Spectrometry (MS): GC-MS data is available, providing information on its fragmentation pattern.[5]

  • Infrared (IR) Spectroscopy: FTIR spectra can be used to identify functional groups present in the molecule.[5]

These spectral data can be accessed through various databases, including the NIST WebBook and PubChem.[1][5]

References

  • This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology. [Link]

  • This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology. [Link]

  • This compound. In CAS Common Chemistry; CAS, a division of the American Chemical Society. [Link]

  • This compound | CAS 1779-19-7. In American Elements. [Link]

  • Process for the preparation of this compound. US Patent 3894047A, filed December 26, 1973, and issued July 8, 1975.
  • Chemical Properties of this compound (CAS 1779-19-7). In Cheméo. [Link]

  • This compound. In PubChem; National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes & Protocols: Cationic Ring-Opening Polymerization of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the cationic ring-opening polymerization (CROP) of 1,3,6-trioxocane (TOC). Poly(this compound) (PTOC) is a biodegradable and biocompatible polyacetal with significant potential in biomedical applications, particularly as a component of drug delivery systems.[1][2] This guide delves into the core mechanistic principles of TOC polymerization, offers detailed, field-proven protocols for synthesis and characterization, and discusses the critical parameters that govern the production of high molecular weight polymers. The information is structured to provide both a theoretical foundation and a practical framework for researchers in polymer chemistry and pharmaceutical sciences.

Introduction: The Significance of Poly(this compound)

This compound (TOC) is an eight-membered cyclic formal containing two ether and one acetal linkage. Its polymerization yields poly(this compound) (PTOC), a polymer with a poly(ethylene glycol) (PEG)-like structure interspersed with acetal groups. This unique structure confers two key properties:

  • Biocompatibility and Hydrophilicity: The dominant polyether backbone makes the polymer water-soluble and biocompatible, analogous to PEG, which is widely used in pharmaceutical formulations.[3]

  • Acid-Labile Degradation: The acetal linkages are susceptible to hydrolysis under acidic conditions, such as those found in the endo-lysosomal compartments of cells or in tumor microenvironments.[4] This makes PTOC an attractive candidate for creating "smart" drug delivery systems that release their payload in response to a specific pH trigger.[5]

Cationic ring-opening polymerization (CROP) is the primary method for synthesizing high molecular weight PTOC.[6] Unlike earlier reports which noted long induction periods and low molecular weight products, refined methods have demonstrated that CROP of TOC can proceed rapidly to yield polymers with molecular weights (Mₙ) as high as 81,000 g/mol .[6] Understanding and controlling this polymerization is therefore critical to harnessing the potential of PTOC in advanced drug delivery applications.[7]

The Mechanism of Cationic Ring-Opening Polymerization

The CROP of cyclic acetals like TOC proceeds via a chain-growth mechanism involving initiation, propagation, and termination/transfer steps. The active species are typically oxonium or carboxonium ions.

Initiation

Initiation involves the generation of a cationic species that attacks the monomer. This can be achieved with various initiators:

  • Protic Acids: Strong acids can protonate one of the oxygen atoms in the TOC ring, activating it for nucleophilic attack.

  • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) often require a co-initiator (e.g., water) to generate a strong protonic acid.[8]

  • Oxonium Salts: Pre-formed salts like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) provide a direct source of initiating cations.[6]

Propagation

The propagation step involves the sequential addition of monomer units to the active chain end. For TOC, there is a strong argument that the propagating species is a linear alkoxycarbenium ion rather than a cyclic oxonium ion.[6] This occurs via nucleophilic attack of the monomer's oxygen on the electrophilic chain end, leading to the opening of the monomer ring and regeneration of the active species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (e.g., H⁺) M This compound (TOC) I->M Activation IM Protonated Monomer (Active Initiator) P_n Propagating Chain (Pₙ⁺) IM->P_n Forms first propagating unit M2 TOC Monomer P_n->M2 Nucleophilic Attack P_n1 Elongated Chain (Pₙ₊₁⁺) M2->P_n1 Ring-Opening P_n1->P_n Cycle repeats P_final Active Chain (Pₙ⁺) X Terminating Agent (e.g., H₂O, Amine) P_final->X Quenching Dead_Polymer Inactive Polymer

Termination and Chain Transfer

Cationic polymerizations are susceptible to termination and chain transfer reactions.

  • Termination: The active center can be neutralized by reaction with counter-ions or deliberately quenched by adding a terminating agent like triethylamine or methanol.[6]

  • Chain Transfer: Transfer of the active center to monomer, solvent, or polymer can occur. Intramolecular chain transfer (backbiting) can lead to the formation of cyclic oligomers, a common side reaction in ring-opening polymerizations.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Materials and Reagent Purification

The success of CROP is highly dependent on the purity of all components. Trace impurities, especially water, can act as co-initiators or chain transfer agents, leading to poor control over molecular weight and broad polydispersity.

ReagentPurification MethodRationale
This compound (TOC) Reflux over CaH₂ followed by distillation under reduced pressure (e.g., 44-45°C at 0.3 mmHg).[6]To remove water and other protic impurities that can interfere with the cationic polymerization.
Methylene Chloride (CH₂Cl₂) Distillation over CaH₂.[6]Serves as the reaction solvent; must be rigorously dried.
Initiator (e.g., BF₃·OEt₂) Distillation under reduced pressure.To remove hydrolysis products (e.g., HF) and other impurities.
Nitrogen/Argon Gas Passed through a drying column (e.g., Drierite, molecular sieves).To maintain an inert and anhydrous atmosphere throughout the experiment.
Protocol for Cationic Ring-Opening Polymerization of TOC

This protocol describes a representative polymerization using boron trifluoride etherate (BF₃·OEt₂) as the initiator.

Equipment:

  • Schlenk flask or similar reaction vessel, flame-dried under vacuum.

  • Magnetic stirrer and stir bar.

  • Syringes and stainless steel cannulas for liquid transfers under inert atmosphere.

  • Constant temperature bath.

Procedure:

  • Reactor Setup: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under high vacuum. Allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Monomer and Solvent Addition: In the flask, add 40 mL of freshly distilled methylene chloride via cannula. Add 5.0 g (44.6 mmol) of purified this compound.

  • Equilibration: Place the flask in a constant temperature bath set to 0 °C and stir the solution for 15-20 minutes to reach thermal equilibrium.

  • Initiation: Prepare a stock solution of BF₃·OEt₂ in dry methylene chloride (e.g., 0.1 M). Using a dry syringe, rapidly inject the desired amount of initiator solution into the stirring monomer solution. The monomer-to-initiator ratio ([M]/[I]) can be varied to target different molecular weights (e.g., a ratio of 200:1).

  • Polymerization: Allow the reaction to proceed at 0 °C. The reaction is often fast, and the viscosity of the solution will increase noticeably. Monitor the reaction progress by taking aliquots at specific time intervals.

  • Monitoring Conversion (Optional): To monitor monomer conversion, periodically withdraw small aliquots (e.g., 0.5 mL) using a nitrogen-purged syringe and immediately quench them in a vial containing a small amount of triethylamine.[6] The quenched sample can then be analyzed by Gas Chromatography (GC) to determine the remaining monomer concentration.[6]

  • Termination: After the desired time (e.g., 1-2 hours) or when high conversion is reached, terminate the polymerization by adding a few milliliters of triethylamine or ammoniacal methanol to the reaction mixture. Stir for 10 minutes.

  • Polymer Isolation: Pour the reaction mixture into a large volume of cold methanol (~400 mL) with vigorous stirring. The poly(this compound) will precipitate as a white solid.[6]

  • Purification: Allow the precipitate to stand at low temperature (e.g., -20 °C) for several hours to ensure complete precipitation.[6] Decant the supernatant and wash the polymer multiple times with fresh cold methanol.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

G A Flame-Dry Schlenk Flask under Vacuum B Add Dry CH₂Cl₂ and TOC under N₂ Atmosphere A->B C Equilibrate to 0°C B->C D Inject Initiator Solution (e.g., BF₃·OEt₂) C->D E Polymerization at 0°C D->E F Quench with Triethylamine E->F G Precipitate Polymer in Cold Methanol F->G H Wash and Dry Polymer under Vacuum G->H

Characterization of Poly(this compound)

Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the polymer and the absence of residual monomer.

  • ¹H NMR (in CDCl₃): The polymer will show characteristic peaks for the repeating unit. For PTOC, expect signals corresponding to the methylene protons of the ethylene glycol units and the acetal methylene protons.[10]

  • ¹³C NMR (in CDCl₃): Provides complementary structural information, confirming the carbon environments in the polymer backbone.[11]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers.[12][13]

  • System: A GPC system equipped with a refractive index (RI) detector is typically used.[14]

  • Columns: A set of polystyrene-divinylbenzene columns (e.g., Styragel) is common.[15]

  • Mobile Phase: Tetrahydrofuran (THF) is a suitable solvent for PTOC.

  • Calibration: The system should be calibrated with narrow molecular weight polystyrene standards to generate a calibration curve, from which the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI (Mₙ/Mₙ) of the PTOC sample can be determined.

PropertyTechniqueTypical ResultPurpose
Chemical Structure ¹H & ¹³C NMRConfirms expected proton and carbon signals for the PTOC repeating unit.[16]Verifies successful polymerization and polymer identity.
Molecular Weight (Mₙ) GPC/SEC10,000 - 80,000 g/mol Determines the average polymer chain length.
Polydispersity (PDI) GPC/SEC1.4 - 2.5Measures the breadth of the molecular weight distribution.
Thermal Properties (Tₘ) DSC~36 °C[6]Determines the melting temperature of the semi-crystalline polymer.

Conclusion and Field Insights

The cationic ring-opening polymerization of this compound is a robust method for producing a functional polyacetal with high potential in drug delivery and biomaterials. The key to obtaining high molecular weight polymer with controlled properties lies in maintaining stringent anhydrous conditions to minimize side reactions. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and validate PTOC. The acid-sensitive nature of this polymer opens exciting avenues for the development of next-generation controlled-release formulations, where PTOC can serve as a biodegradable block in copolymers or as a primary component in pH-responsive nanoparticles.

References

  • Xu, B., Lillya, C. P., & Chien, J. C. W. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane.
  • Harris, C. S., et al. (2024).
  • Suemitsu, C., Kanazawa, A., & Aoshima, S. (2021). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Polymer Chemistry.
  • Chien, J. C. W., Lillya, C. P., & Xu, B. (n.d.). Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane).
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Application Notes and Protocols for the Radical Ring-Opening Polymerization of 2-Methylene-1,3,6-trioxocane (MTC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Functional and Degradable Polyesters

The radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) has emerged as a powerful strategy for the synthesis of polyesters with tailored properties. Among these monomers, 2-methylene-1,3,6-trioxocane (MTC) is of significant interest due to its ability to yield polymers with hydrolytically cleavable ester bonds in the backbone. This feature makes poly(MTC) and its copolymers highly attractive for biomedical applications, particularly in the fields of drug delivery, tissue engineering, and as environmentally benign materials.[1][2]

This guide provides a comprehensive overview of the rROP of MTC, detailing the underlying polymerization mechanism, step-by-step experimental protocols, and key characterization techniques. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile polymerization for the creation of advanced, degradable polymeric materials.

The Mechanism of Radical Ring-Opening Polymerization of MTC

The rROP of MTC is a chain-growth polymerization that proceeds via a radical mechanism.[3] The key steps involve the addition of a radical to the exocyclic double bond of the MTC monomer, followed by the crucial ring-opening of the resulting radical intermediate.

A critical aspect of the rROP of CKAs is the competition between the desired ring-opening pathway and an alternative ring-retaining vinyl polymerization pathway.[4] For MTC, an eight-membered ring, the ring-opening process is highly favored, leading to the formation of a polyester with minimal ring-retained acetal units.[4]

Several factors influence the extent of ring-opening versus ring-retention:

  • Monomer Ring Size: Larger ring sizes, such as the eight-membered ring of MTC, generally exhibit a higher propensity for ring-opening due to increased ring strain.[4]

  • Temperature: Higher reaction temperatures tend to favor the ring-opening pathway.[5]

  • Monomer Concentration: Dilute conditions can also promote ring-opening over the bimolecular ring-retaining propagation.[6]

The overall polymerization process can be visualized as follows:

G Initiator Initiator Radical Radical Initiator->Radical Monomer_Complex Monomer_Complex Radical->Monomer_Complex Radical Addition Ring_Opened_Radical Ring_Opened_Radical Monomer_Complex->Ring_Opened_Radical Propagating_Chain Propagating_Chain Ring_Opened_Radical->Propagating_Chain Propagation Polymer Polymer Propagating_Chain->Polymer

Caption: Simplified workflow of the rROP of MTC.

Experimental Protocols: A Practical Guide

This section provides a detailed protocol for the homopolymerization of MTC via a thermally initiated radical process. The principles outlined here can be adapted for copolymerizations with various vinyl monomers.

Materials and Equipment
Material/EquipmentSpecifications
2-Methylene-1,3,6-trioxocane (MTC)>98% purity
Azobisisobutyronitrile (AIBN)Recrystallized from methanol
Anhydrous TolueneDripped from a solvent purification system or stored over molecular sieves
Schlenk flaskAppropriate size for the reaction volume
Magnetic stirrer and stir bar
Oil bath or heating mantle with temperature controller
Vacuum/argon manifoldFor inert atmosphere operations
Syringes and needlesFor transfer of reagents
MethanolReagent grade, for precipitation
Dichloromethane (DCM)Reagent grade, for polymer dissolution
Protocol for Thermally Initiated Homopolymerization of MTC
  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2-methylene-1,3,6-trioxocane (MTC). The amount will depend on the desired scale of the reaction.

  • Solvent and Initiator Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration. A typical starting point is a 1 M solution. Add the radical initiator, azobisisobutyronitrile (AIBN), to the solution. The initiator concentration is typically in the range of 0.1 to 1 mol% relative to the monomer.

  • Degassing the Reaction Mixture: Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. After the final thaw, backfill the flask with argon.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at 70-80 °C. Allow the polymerization to proceed for a specified time, typically ranging from 6 to 24 hours. The reaction mixture may become more viscous as the polymer forms.[7]

  • Termination and Precipitation: To quench the polymerization, cool the reaction flask to room temperature and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of dichloromethane (DCM) and re-precipitate it in cold methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification A Add MTC and Toluene to Schlenk Flask B Add AIBN A->B C Freeze-Pump-Thaw Cycles (x3) B->C D Immerse in Preheated Oil Bath (70-80 °C) C->D E Stir for 6-24 hours D->E F Cool to Room Temperature E->F G Precipitate in Cold Methanol F->G H Filter and Redissolve in DCM G->H I Re-precipitate in Methanol (x2) H->I J Dry Under Vacuum I->J

Caption: Experimental workflow for the rROP of MTC.

Characterization of Poly(2-methylene-1,3,6-trioxocane)

Standard polymer characterization techniques are employed to determine the structure, molecular weight, and thermal properties of the resulting poly(MTC).

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure. The presence of characteristic peaks corresponding to the ester and ether linkages in the polymer backbone and the absence of peaks from the vinyl group of the monomer confirm successful ring-opening polymerization.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and the melting temperature (Tₘ) of the polymer. Polyoxymethylene, a related polymer, is a thermoplastic semicrystalline material, and its thermal properties are influenced by its crystallinity.[5]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

A summary of typical properties for poly(MTC) obtained via rROP is presented below. Note that specific values can vary depending on the polymerization conditions.

PropertyTypical Value/Range
Monomer
Molecular FormulaC₆H₁₀O₃[8]
Molecular Weight130.14 g/mol [8]
Homopolymer
Molecular Weight (Mₙ)Varies with reaction conditions
Dispersity (Đ)Typically > 1.5 for conventional radical polymerization
Glass Transition Temperature (T₉)Varies
Melting Temperature (Tₘ)Varies
DegradationSusceptible to hydrolytic and enzymatic degradation[3]

Applications in Drug Development and Beyond

The incorporation of ester linkages into the polymer backbone via the rROP of MTC imparts biodegradability, a highly desirable feature for biomedical applications.[1] While the homopolymer of MTC is biodegradable, its copolymers with various vinyl monomers allow for the creation of materials with a wide range of tunable properties.[3][7]

Drug Delivery Vehicles

The controlled degradation of poly(MTC)-based polymers makes them excellent candidates for drug delivery systems.[9] The polymer matrix can encapsulate therapeutic agents, which are then released as the polymer backbone hydrolyzes.[10] The rate of drug release can be modulated by altering the copolymer composition and molecular weight. For instance, terpolymers of the related cyclic ketene acetal, 2-methylene-1,3-dioxepane (MDO), have been successfully used to create pH-sensitive polymeric prodrugs for intracellular drug delivery.[6]

Tissue Engineering Scaffolds

The biocompatibility and biodegradability of poly(MTC) make it suitable for the fabrication of scaffolds for tissue engineering. These scaffolds can provide temporary support for cell growth and tissue regeneration, eventually degrading into non-toxic byproducts that are cleared by the body.[2]

Environmentally Benign Materials

Beyond biomedical applications, the degradability of poly(MTC) offers a sustainable alternative to conventional non-degradable plastics, contributing to the development of environmentally friendly materials.

Conclusion

The radical ring-opening polymerization of 2-methylene-1,3,6-trioxocane provides a versatile and efficient route to functional polyesters with inherent biodegradability. The ability to tailor the polymer properties through copolymerization opens up a vast design space for materials targeted at advanced applications, from sophisticated drug delivery systems to sustainable plastics. The protocols and characterization techniques detailed in this guide offer a solid foundation for researchers to explore the full potential of this remarkable monomer.

References

  • Hiraguri, Y., & Tokiwa, Y. (n.d.). Synthesis of Biodegradable Hydrogel by Radical Ring‐Opening Polymerization of 2‐Methylene‐1,3,6‐Trioxocane. Request PDF.
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    • (a) Free-radical polymerization (FRP) of 2-methylene-1,3,6-trioxocane...*. (n.d.). ResearchGate. Retrieved from [Link]

  • A systematic investigation of the ring size effects on the free radical ring‐opening polymerization (rROP) of cyclic ketene acetal (CKA) using both experimental and theoretical approach. (2020, August 10). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Use of 1,3,6-Trioxocane as a Comonomer in Copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 1,3,6-Trioxocane in Modern Polymer Chemistry

In the quest for advanced polymeric materials with tailored properties, particularly those with inherent biodegradability, the cyclic formal this compound has emerged as a comonomer of significant interest.[1][2] Its unique eight-membered ring structure, containing three oxygen atoms, imparts flexibility and hydrophilicity to copolymer chains. The presence of acetal linkages provides a pathway for degradation, a critical feature for applications in drug delivery, tissue engineering, and environmentally benign materials.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in copolymerization. We will delve into the fundamental principles, provide detailed experimental protocols for both cationic and radical ring-opening copolymerization, and discuss the characterization of the resulting copolymers. Our focus is not merely on the procedural steps but on the underlying scientific rationale, empowering you to adapt and innovate in your own research endeavors.

Monomer Synthesis and Purification: The Foundation of High-Quality Copolymers

The synthesis of high-purity this compound is paramount for achieving controlled polymerization and obtaining copolymers with desired molecular weights and low dispersity. The most common synthetic route involves the acid-catalyzed reaction of diethylene glycol with paraformaldehyde.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Diethylene glycol

  • Paraformaldehyde

  • Strongly acidic cation exchange resin (e.g., Amberlite IR-120)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • n-Pentane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethylene glycol, paraformaldehyde, and the acidic cation exchange resin in a suitable solvent mixture such as dichloromethane/n-pentane.

  • Add anhydrous sodium sulfate to sequester the water produced during the reaction.

  • Reflux the mixture for several hours, monitoring the removal of water in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture and filter to remove the resin and sodium sulfate.

  • The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure to yield the high-purity monomer.

Critical Insight: The purity of the monomer is crucial. Impurities, especially water, can act as chain transfer agents or inhibitors in cationic polymerization, leading to low molecular weight polymers and a broad molecular weight distribution. Therefore, rigorous drying and distillation of the monomer are essential.

Cationic Ring-Opening Copolymerization (CROP): Crafting Functional Polyacetals

Cationic ring-opening polymerization is a powerful technique for the copolymerization of this compound with other cyclic ethers and acetals, such as 1,3-dioxolane and 1,3,5-trioxane.[3][4] This method allows for the synthesis of copolymers with a polyacetal backbone, which are known for their biodegradability.

Mechanism of Cationic Ring-Opening Polymerization

The polymerization is typically initiated by a protic acid or a Lewis acid, which activates the monomer by protonating one of the oxygen atoms in the ring. This is followed by nucleophilic attack of another monomer molecule, leading to ring-opening and the formation of a growing polymer chain with a cationic active center. The propagation proceeds via the addition of more monomer units to the active chain end.

Diagram 1: Cationic Ring-Opening Polymerization (CROP) Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer Purification (this compound & Comonomer) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Preparation Initiation Initiation (Addition of Catalyst) Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation (Controlled Temperature) Initiation->Propagation Termination Termination (Quenching Agent) Propagation->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (NMR, GPC, DSC, TGA) Drying->Characterization

Caption: A generalized workflow for cationic ring-opening copolymerization.

Protocol 2: Cationic Copolymerization of this compound with 1,3-Dioxolane

Materials:

  • Purified this compound

  • Purified 1,3-dioxolane

  • Dry dichloromethane (DCM) as solvent

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Triethylamine as quenching agent

  • Methanol (cold) for precipitation

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired molar ratio of this compound and 1,3-dioxolane in dry DCM in a flame-dried Schlenk flask.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Add a calculated amount of BF₃·OEt₂ initiator via syringe to start the polymerization.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding an excess of triethylamine.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Experimental Causality: The choice of initiator is critical. BF₃·OEt₂ is a commonly used Lewis acid initiator that effectively initiates the polymerization of cyclic acetals. The reaction temperature is controlled to regulate the polymerization rate and minimize side reactions, such as chain transfer and backbiting, which can lead to the formation of cyclic oligomers.[5] Quenching with a base like triethylamine neutralizes the acidic initiator and terminates the polymerization.

Radical Ring-Opening Copolymerization (rROP): Introducing Ester Groups into Vinyl Polymers

For copolymerization with vinyl monomers, a derivative of this compound, 2-methylene-1,3,6-trioxocane (MTC), is employed. The exocyclic double bond in MTC allows it to participate in radical polymerization. The key feature of rROP of MTC is that the radical addition to the double bond is followed by the ring-opening of the cyclic acetal, which introduces an ester group into the backbone of the resulting vinyl polymer. This imparts biodegradability to otherwise non-degradable vinyl polymers.[6]

Mechanism of Radical Ring-Opening Polymerization

The polymerization is initiated by a standard radical initiator (e.g., AIBN or BPO). The initiator radical adds to the exocyclic double bond of MTC, forming a radical intermediate. This intermediate can then undergo ring-opening to form a more stable ester radical, which then propagates by adding to another vinyl monomer or MTC molecule.

Diagram 2: Radical Ring-Opening Copolymerization (rROP) Mechanism

rROP_Mechanism Initiator Initiator (R.) MTC 2-Methylene-1,3,6-trioxocane (MTC) Initiator->MTC Addition Radical_Adduct Radical Adduct MTC->Radical_Adduct Copolymer_Chain Growing Copolymer Chain MTC->Copolymer_Chain Ring_Opening Ring Opening Radical_Adduct->Ring_Opening Rearrangement Ester_Radical Ester Radical Ring_Opening->Ester_Radical Ester_Radical->MTC Propagation Vinyl_Monomer Vinyl Monomer (VM) Ester_Radical->Vinyl_Monomer Propagation Vinyl_Monomer->Copolymer_Chain

Caption: Simplified mechanism of radical ring-opening copolymerization of MTC.

Protocol 3: Radical Copolymerization of 2-Methylene-1,3,6-trioxocane (MTC) with Vinyl Acetate

Materials:

  • Synthesized and purified 2-methylene-1,3,6-trioxocane (MTC)

  • Vinyl acetate (freshly distilled)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dry toluene as solvent

  • Methanol for precipitation

Procedure:

  • In a Schlenk tube, dissolve the desired molar ratio of MTC and vinyl acetate in dry toluene.

  • Add the calculated amount of AIBN to the solution.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Place the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the specified time.

  • Cool the reaction mixture to room temperature and precipitate the copolymer by pouring it into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Field-Proven Insight: The reactivity ratios of the comonomers will determine the composition and microstructure of the resulting copolymer.[7] In the case of MTC and vinyl acetate, the copolymerization leads to the incorporation of ester-ether units into the polyvinyl acetate backbone, rendering the material more susceptible to degradation.[6]

Characterization of this compound Copolymers: Unveiling Structure and Properties

A thorough characterization of the synthesized copolymers is essential to confirm their structure, determine their molecular weight and thermal properties, and evaluate their degradation behavior.

Table 1: Key Characterization Techniques and Their Applications

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the incorporation of both comonomers, determines the copolymer composition, and provides insights into the microstructure (e.g., sequence distribution).[8][9]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer, providing information about its thermal properties and morphology.[10]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and degradation profile of the copolymer by measuring the weight loss as a function of temperature.[10]

Interpreting Characterization Data:

  • ¹H NMR: In the ¹H NMR spectrum of a poly(this compound-co-dioxolane), characteristic peaks for the methylene protons of both monomer units will be present. The relative integration of these peaks can be used to calculate the copolymer composition.

  • DSC: The presence of a single Tg value that is intermediate between the Tg values of the respective homopolymers is indicative of a random copolymer.

  • TGA: The degradation temperature obtained from the TGA curve provides a measure of the thermal stability of the copolymer. Copolymers containing the less stable this compound units may exhibit lower degradation temperatures compared to the corresponding homopolymers of the comonomer.

Applications in Research and Drug Development

The ability to introduce biodegradable linkages into a variety of polymer backbones makes this compound and its derivatives valuable tools for researchers in materials science and drug development.

  • Biodegradable Materials: Copolymers of this compound are being explored for the development of biodegradable plastics, which can help mitigate the environmental impact of plastic waste.

  • Drug Delivery: The biodegradable nature of these copolymers makes them suitable for creating drug delivery vehicles, such as nanoparticles and micelles, for the controlled release of therapeutic agents. The degradation of the polymer matrix can be tuned to control the drug release rate.

  • Tissue Engineering: Porous scaffolds fabricated from biodegradable copolymers of this compound can provide a temporary support for cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is eliminated from the body.[2]

Conclusion and Future Outlook

The use of this compound as a comonomer offers a versatile platform for the design of functional and biodegradable polymers. By understanding the principles of cationic and radical ring-opening copolymerization and by employing the detailed protocols provided in this guide, researchers can synthesize a wide range of novel materials with tailored properties. The continued exploration of new comonomers and polymerization techniques will undoubtedly lead to the development of next-generation materials with enhanced performance and sustainability for a variety of applications, from advanced therapeutics to environmentally friendly plastics.

References

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  • Recent Developments in Cyclic Acetal Biomaterials for Tissue Engineering Applications. (n.d.). SpringerLink. [Link]

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  • Free Radical Copolymerization. (n.d.). Tulane University School of Science and Engineering. [Link]

  • Ugaz, V. (2020, March 20). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3 [Video]. YouTube. [Link]

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  • compared using 13C nmr spectroscopy. (n.d.). Unknown Source.
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  • Cationic Copolymerization of 1,3,5-Trioxane with 1,3-Dioxepane: A Comprehensive Approach to the Polyacetal Process. (n.d.). Macromolecules. [Link]

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  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: Frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: Synthesis of Biodegradable Polyesters Using 1,3,6-Trioxocane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative for sustainable and biocompatible materials has driven significant research into biodegradable polyesters. These polymers are pivotal in biomedical applications such as drug delivery and tissue engineering, owing to their biocompatibility and tunable degradation profiles.[1][2] This document provides a comprehensive guide to the synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of 1,3,6-trioxocane and its derivatives. We delve into the underlying polymerization mechanisms, offer detailed, field-tested protocols for synthesis and characterization, and discuss the rationale behind experimental choices to empower researchers in developing novel polyester-based biomaterials.

Introduction: The Significance of this compound in Polyester Synthesis

Aliphatic polyesters are a cornerstone of biodegradable polymer research, with applications spanning from controlled drug release vehicles to scaffolds for tissue regeneration.[1][2][3] The synthesis of these polymers is predominantly achieved through the ring-opening polymerization (ROP) of cyclic esters (lactones) or, as is our focus, cyclic ethers like this compound.[1][2][4]

This compound, a cyclic ether also known as diethylene glycol formal, presents a versatile monomer platform.[5] Its eight-membered ring structure containing three oxygen atoms imparts flexibility and hydrophilicity to the resulting polymer backbone. The presence of ether linkages within the polyester chain can modulate degradation kinetics and drug-polymer interactions, offering a distinct advantage over polyesters derived solely from lactones. Furthermore, derivatives of this compound can be synthesized to introduce specific functionalities, allowing for the creation of tailor-made polymers with desired physicochemical properties.[6]

The polymerization of this compound proceeds via a cationic ring-opening mechanism, which, with careful control, can yield polymers with high molecular weights and defined architectures.[7] This control is paramount for applications in drug delivery, where polymer molecular weight directly influences drug release kinetics and nanoparticle stability.[2][8]

The Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of this compound is an acid-catalyzed process. The reaction is initiated by a cationic species, which attacks one of the oxygen atoms in the trioxocane ring, forming a tertiary oxonium ion. This strained intermediate then undergoes nucleophilic attack by another monomer molecule, leading to ring opening and the propagation of the polymer chain.

Key Mechanistic Considerations:

  • Initiation: The choice of initiator is critical. Protic acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate) are commonly employed to generate the initial cationic species.[9] The initiator concentration will influence the polymerization rate and the final molecular weight of the polymer.

  • Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The propagating species is believed to be a linear alkoxycarbenium ion, which is in equilibrium with a cyclic oxonium ion.[7]

  • Termination and Chain Transfer: These are side reactions that can limit the final molecular weight of the polymer. Termination can occur through reaction with impurities (e.g., water) or by counter-ion recombination. Chain transfer reactions can also occur, where the growing polymer chain is terminated, and a new chain is initiated.

Below is a diagram illustrating the fundamental steps of the cationic ring-opening polymerization of this compound.

CROP_Mechanism cluster_initiation Initiation I Initiator (H⁺) M This compound Monomer I->M Attack on Oxygen OM Activated Monomer (Oxonium Ion) OM2 Activated Monomer M2 Another Monomer OM2->M2 Nucleophilic Attack P Propagating Chain (Linear Carbocation) M2->P Ring-Opening P2 Propagating Chain T Terminating Agent (e.g., H₂O) P2->T Reaction DP Dead Polymer

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of poly(this compound).

Materials and Reagents
Material/ReagentSupplierGradeNotes
This compoundSigma-Aldrich≥99%Store under inert atmosphere
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%Dry over CaH₂ and distill before use
Trifluoromethanesulfonic acid (TfOH)Alfa Aesar99%Use with extreme caution in a fume hood
Triethylamine (TEA)Acros Organics≥99.5%Used to quench the polymerization
MethanolVWRACS GradeFor polymer precipitation
Diethyl EtherEMD MilliporeAnhydrousFor washing the polymer
Synthesis of Poly(this compound)

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Triflic acid is highly corrosive and should be handled with extreme care.

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.[7]

  • Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (e.g., 5 g, 42.3 mmol) in anhydrous dichloromethane (e.g., 50 mL).

  • Initiator Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator, triflic acid, in anhydrous dichloromethane (e.g., 0.1 M).

  • Polymerization Initiation: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, rapidly inject the desired amount of the triflic acid initiator solution (e.g., 0.423 mL of a 0.1 M solution for a monomer-to-initiator ratio of 100:1) into the monomer solution.[7]

  • Polymerization Progression: Allow the reaction to proceed at 0 °C. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion using Gas Chromatography (GC).[7]

  • Quenching the Reaction: Once the desired conversion is reached (or after a predetermined time, e.g., 2 hours), quench the polymerization by adding an excess of triethylamine (e.g., 0.5 mL) to neutralize the acidic initiator.[7]

  • Polymer Precipitation and Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol (e.g., 500 mL) while stirring.[7]

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer twice with fresh methanol and then with diethyl ether to remove unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

The following diagram outlines the general workflow for the synthesis and purification process.

Synthesis_Workflow A Reactor Setup (Flame-dried Schlenk flask under N₂) B Add Monomer (this compound) and Anhydrous Solvent (DCM) A->B C Cool to 0°C B->C D Inject Initiator (Triflic Acid in DCM) C->D E Polymerization (Monitor by GC) D->E F Quench Reaction (Add Triethylamine) E->F G Concentrate Solution F->G H Precipitate Polymer (in cold Methanol) G->H I Wash Polymer (Methanol & Diethyl Ether) H->I J Dry under Vacuum I->J K Characterization J->K

Caption: Workflow for Poly(this compound) Synthesis.

Polymer Characterization

Thorough characterization of the synthesized polyester is essential to confirm its chemical structure, molecular weight, and thermal properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the C-O-C ether linkages and the absence of the cyclic monomer.[10]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[10][11] A low PDI value (typically < 1.5) is indicative of a controlled polymerization.

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.[11][12] These properties are crucial for understanding the material's physical state and processing conditions.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[11][12]

Table of Expected Polymer Properties:

PropertyAnalytical TechniqueExpected Value/Observation
Chemical Structure¹H NMR, ¹³C NMRPeaks corresponding to the repeating unit of poly(this compound)
Functional GroupsFTIRCharacteristic C-O-C stretching vibrations
Molecular Weight (Mn)GPC10,000 - 50,000 g/mol (tunable by monomer/initiator ratio)
Polydispersity (PDI)GPC1.2 - 1.8
Glass Transition (Tg)DSC-50 to -30 °C
Melting Temperature (Tm)DSC30 - 40 °C[7]
Thermal DecompositionTGAOnset of degradation > 200 °C

Applications in Drug Development

The biodegradable polyesters synthesized from this compound derivatives are highly promising for various drug delivery applications.[2] Their amphiphilic nature, arising from the combination of ester and ether linkages, makes them suitable for encapsulating both hydrophobic and hydrophilic drugs.[13]

These polymers can be formulated into various drug delivery systems, including:

  • Nanoparticles and Micelles: For targeted drug delivery to specific tissues or cells.[2]

  • Injectable Hydrogels: For sustained, localized drug release.

  • Electrospun Fibers: For wound healing applications and as scaffolds for tissue engineering.[14]

The ability to modify the polymer backbone with functional groups allows for the attachment of targeting ligands or stimuli-responsive moieties, further enhancing their therapeutic potential.[2]

Conclusion

The synthesis of biodegradable polyesters from this compound and its derivatives offers a versatile platform for the development of advanced biomaterials. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical guidance necessary to explore this exciting area of polymer chemistry. By understanding the underlying principles of cationic ring-opening polymerization and employing rigorous characterization techniques, scientists can design and synthesize novel polyesters with tailored properties for a wide range of applications in drug development and beyond.

References

  • ResearchGate. (n.d.). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biocompatibility of biodegradable elastomeric poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via melting polymerization. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Polymer Chemistry, 12(6), 849-858.
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  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

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Application Note & Protocols: 1,3,6-Trioxocane as a Versatile Building Block for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel polymers with tailored functionalities, particularly for high-value applications in medicine and materials science, has identified 1,3,6-trioxocane (TOC) as a monomer of significant interest. As an eight-membered cyclic acetal, TOC provides a unique structural backbone that, through controlled polymerization, yields polyacetals with promising properties such as potential biocompatibility and degradability. This guide offers an in-depth exploration of this compound, from its fundamental synthesis to its polymerization into functional materials. We provide detailed mechanistic insights, step-by-step protocols for synthesis and polymerization, and a discussion of the resulting polymer properties and their potential applications, with a focus on the biomedical field.

Introduction: The Case for this compound

Functional polymers are the cornerstone of innovation in fields ranging from drug delivery to advanced coatings. The choice of monomer is a critical decision point that dictates the final properties of the polymer. This compound (TOC), a cyclic formal of diethylene glycol, is an emerging building block for the synthesis of functional polyacetals.[1] Its structure, containing two ether and one acetal linkage in an eight-membered ring, offers a distinct advantage: the polyacetal backbone is susceptible to hydrolytic degradation, a desirable feature for creating transient biomaterials or environmentally benign plastics.

Unlike more common cyclic ethers, the polymerization of TOC can yield high molecular weight linear polymers with strong mechanical properties, overcoming previous limitations observed in this class of monomers.[2] This guide serves as a comprehensive resource for researchers and professionals aiming to harness the potential of TOC in creating next-generation functional polymers.

Monomer Synthesis: Preparing High-Purity this compound

The quality of the resulting polymer is intrinsically linked to the purity of the monomer. The synthesis of TOC is typically achieved through the acid-catalyzed reaction of diethylene glycol with a formaldehyde source, such as paraformaldehyde.[2][3] The reaction proceeds via the formation of an oligomeric intermediate which is then cyclized by heating under reduced pressure to yield the desired this compound.[3]

Causality in Synthesis: Why Acid Catalysis?

The reaction relies on an acid catalyst, such as a strongly acidic cation exchange resin (e.g., Amberlite IR-120H) or an alkali metal salt of persulfuric acid, to facilitate two key steps.[3][4] First, the catalyst promotes the condensation of diethylene glycol and formaldehyde into linear oligomers. Second, it facilitates the intramolecular cyclization (depolymerization) of these oligomers to form the thermodynamically stable eight-membered TOC ring. The use of reduced pressure during the final heating step is crucial; it lowers the boiling point of TOC, allowing it to be distilled from the reaction mixture as it forms, thereby shifting the equilibrium toward the product and maximizing the yield.[3]

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from methodologies described in the literature.[2][4]

  • Catalyst Preparation: If using Amberlite IR-120H resin, wash it thoroughly with 10% hydrochloric acid, followed by deionized water until the washings are neutral, and then with methanol. Dry the resin in an oven at 100 °C overnight.[2]

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a mechanical stirrer, combine diethylene glycol, paraformaldehyde (1.2-1.5 molar equivalents), and the prepared acid catalyst (approx. 5-10% by weight of reactants).

  • Oligomer Formation: Heat the mixture under reflux for 2-4 hours. Water produced during the reaction can be removed azeotropically if a suitable solvent like n-heptane is used.[3]

  • Cyclization and Distillation: Remove the catalyst by filtration. Heat the resulting viscous oligomer to 150-250 °C under reduced pressure (e.g., 5-100 mmHg).[3] this compound will distill as it is formed.

  • Purification: The collected distillate can be further purified. Reflux the TOC over calcium hydride (CaH₂) for several hours to remove residual water and acid, followed by distillation under reduced pressure.[2]

  • Quality Control: Confirm the purity of the monomer using Gas Chromatography (GC) and ¹H NMR spectroscopy. Purity should exceed 99% for optimal polymerization results.[2]

Polymerization of this compound: Crafting the Polymer Backbone

The most effective method for polymerizing TOC is Cationic Ring-Opening Polymerization (CROP).[2] This technique allows for the synthesis of high molecular weight poly(this compound) (PTOC). The key to successful CROP is the selection of an appropriate initiator and careful control of reaction conditions to minimize side reactions.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of cyclic ethers and acetals proceeds via initiation, propagation, and termination steps.[5][6]

  • Initiation: The reaction is initiated by a cationic species, often generated from an initiator like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻). The initiator ethylates the oxygen atom of a TOC monomer, creating a cyclic oxonium ion.

  • Propagation: The strained oxonium ion is attacked by the oxygen atom of another TOC monomer. This ring-opening step adds a monomer unit to the growing chain and regenerates the active oxonium ion at the chain end. For TOC, evidence suggests that the propagating species is a linear alkoxycarbenium ion, which is in equilibrium with the cyclic oxonium ion.[2] This is a crucial mechanistic detail, as the stability of this propagating species influences both the polymerization rate and the occurrence of side reactions.

  • Termination & Chain Transfer: Polymerization can be terminated by reaction with a quenching agent (e.g., triethylamine, methanol) or through unavoidable side reactions.[2][5] A significant challenge in CROP of cyclic acetals is "back-biting," where the active chain end attacks a segment of its own chain, leading to the formation of cyclic oligomers.[6][7] This side reaction can limit the molecular weight of the final polymer. Controlling the temperature and monomer concentration is key to suppressing it.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Side Reactions Monomer_I TOC Monomer ActiveSpecies Active Propagating Species (Oxocarbenium Ion) Monomer_I->ActiveSpecies Initiator Initiator (e.g., Et₃O⁺BF₄⁻) Initiator->ActiveSpecies GrowingChain Growing Polymer Chain ActiveSpecies->GrowingChain Ring-Opening Monomer_P TOC Monomer Monomer_P->GrowingChain Quench Quenching Agent (e.g., Triethylamine) GrowingChain->Quench Backbiting Back-Biting GrowingChain->Backbiting Intramolecular Attack FinalPolymer Final Polymer Quench->FinalPolymer CyclicOligomer Cyclic Oligomers Backbiting->CyclicOligomer

Caption: Mechanism of Cationic Ring-Opening Polymerization of TOC.

Protocol 2: CROP of this compound

This protocol describes a typical laboratory-scale polymerization.[2]

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can terminate the polymerization.

  • Reaction Setup: In a dried flask equipped with a magnetic stirrer and a rubber septum, add the desired amount of purified TOC monomer. If required, add a dried solvent (e.g., 1,2-dichloroethane). Place the flask in a thermostated bath set to the desired reaction temperature (e.g., 0-25 °C).

  • Initiation: Prepare a solution of the initiator (e.g., Et₃O⁺BF₄⁻) in a dry solvent. Using a dry syringe, inject the initiator solution into the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (minutes to hours). The viscosity of the solution will increase as the polymer forms. Monitor the conversion by taking aliquots at intervals, quenching them with triethylamine, and analyzing by GC.[2]

  • Termination/Quenching: Terminate the polymerization by injecting a quenching agent, such as triethylamine or an ammoniacal methanol solution.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.[2]

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ) using Gel Permeation Chromatography (GPC). Determine its structure and thermal properties using NMR, FTIR, and Differential Scanning Calorimetry (DSC).

ParameterTypical Value/ConditionRationale & Significance
Monomer Purity > 99%Impurities (especially water) act as chain transfer agents or terminators, preventing high molecular weight formation.
Initiator Et₃O⁺BF₄⁻, HBF₄, Tf₂OChoice of initiator affects initiation efficiency and the nature of the counter-ion, which influences polymerization stability.
Temperature 0 °C to 25 °CLower temperatures can suppress back-biting reactions, favoring the formation of linear, high molecular weight polymer over cyclic oligomers.[8][9]
Solvent Dichloromethane, 1,2-DichloroethaneSolvent polarity can influence the rate of polymerization and the equilibrium between dormant and active species.
Quenching Agent Triethylamine, MethanolA basic quencher is required to neutralize the acidic active chain ends and terminate the polymerization definitively.

Building Functional Polymers: Beyond Homopolymers

The true power of TOC as a building block is realized through its incorporation into more complex polymer architectures to introduce specific functionalities.

Copolymerization

By copolymerizing TOC with other monomers, one can finely tune the properties of the final material. For instance, copolymerizing TOC with other cyclic acetals like 1,3-dioxepane can alter the spacing of the ether linkages, affecting properties like hydrophilicity and degradation rate.[10] This strategy allows for the creation of random or block copolymers with tailored thermal and mechanical properties.

Functional Monomer Derivatives

An alternative strategy is to polymerize derivatives of TOC that already contain a functional group. For example, 2-butyl-1,3,6-trioxocane has been shown to polymerize readily, demonstrating that substitution on the acetal carbon is well-tolerated.[2][11] This opens the door to synthesizing TOC monomers with pendant groups for drug conjugation, imaging agents, or cross-linking sites.

A particularly innovative approach involves the radical ring-opening polymerization (rROP) of TOC derivatives like 2-methylene-1,3,6-trioxocane (MTC).[12] Copolymerizing MTC with traditional vinyl monomers allows for the insertion of ester linkages directly into the backbone of polymers like polystyrene or polyacrylates. This renders the normally non-degradable vinyl polymers susceptible to hydrolytic degradation, a significant advance for creating more sustainable materials or degradable nanoparticles for drug delivery.[12]

Caption: Strategies for creating functional polymers from TOC.

Properties and Applications of PTOC-Based Polymers

Polymers derived from this compound exhibit a compelling set of properties that make them suitable for advanced applications, particularly in the biomedical arena.

PropertyDescriptionPotential Application
Molecular Weight High Mₙ (up to 81,000 g/mol ) can be achieved.[2]Provides good mechanical strength for load-bearing applications like sutures or orthopedic fixation devices.
Degradability The polyacetal backbone is susceptible to hydrolysis, breaking down into diethylene glycol and formaldehyde.Ideal for temporary implants, tissue engineering scaffolds, and controlled drug delivery systems.[13][14][15]
Biocompatibility Polyacetals and their degradation products are generally considered to have good biocompatibility.[13][16]Suitable for devices and formulations intended for direct contact with tissues and biological fluids.[17]
Thermal Properties Poly(TOC) has a reported melting temperature (Tₘ) of 36 °C.[2]This near-body temperature Tₘ could be exploited for shape-memory polymers or thermally responsive drug release systems.
Processability PTOC is a semi-crystalline thermoplastic that can be processed using conventional techniques like melt extrusion or solvent casting.Enables fabrication of diverse forms such as films, fibers, and 3D scaffolds.

The combination of degradability and biocompatibility makes PTOC and its copolymers prime candidates for drug delivery vehicles .[18] The polymer matrix can encapsulate therapeutic agents, and as the polymer degrades via hydrolysis, the drug is released in a controlled manner. Functionalization with targeting ligands could further enhance this platform, directing drug-loaded nanoparticles to specific cells or tissues. In tissue engineering , these polymers can be fabricated into porous scaffolds that provide mechanical support for cell growth and tissue regeneration, degrading over time to be replaced by new tissue.[15]

Conclusion

This compound is more than just another cyclic monomer; it is a versatile building block that provides a straightforward route to functional, degradable polyacetals. Through controlled cationic ring-opening polymerization and copolymerization strategies, a vast design space of advanced polymers becomes accessible. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore and innovate with this promising monomer, paving the way for new materials that can address critical challenges in medicine and beyond.

References

  • Process for the preparation of this compound.
  • Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane.
  • Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane M
  • (a) Free-radical polymerization (FRP) of 2-methylene-1,3,6-trioxocane...
  • Scheme 1 Cationic ring-opening polymerisation of cyclic ether (LC)...
  • The cationic ring-opening polymerization of cyclic ethers. Aston Research Explorer.
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  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. RSC Publishing.
  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: Frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers.
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  • This compound | C5H10O3 | CID 15687. PubChem - NIH.
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Application Note & Protocol: High-Purity 1,3,6-Trioxocane Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monomer Purity in Polyacetal Synthesis

1,3,6-Trioxocane (TOC) is an eight-membered cyclic ether-acetal that serves as a crucial monomer in the field of polymer chemistry.[1][2][3] Through cationic ring-opening polymerization (CROP), TOC is transformed into high molecular weight polyacetals, a class of engineering thermoplastics valued for their mechanical strength, chemical resistance, and low friction. The properties of the resulting polymer are, however, exquisitely sensitive to the purity of the initial monomer.

Impurities such as water, residual acid catalysts, or linear oligomers can act as chain-terminating or chain-transfer agents during polymerization. This interference can hinder the achievement of high molecular weights and lead to polymers with inconsistent mechanical properties.[4] Therefore, a robust and reliable purification protocol is not merely a preparatory step but a prerequisite for the successful synthesis of high-performance poly(this compound).

This document provides a comprehensive, field-tested protocol for the purification of this compound, designed for researchers and professionals engaged in polymer synthesis and drug development. The methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure a reproducible outcome of >99% purity.

Synthesis and Purification Strategy Overview

The purification of this compound is intrinsically linked to its synthesis. The most common synthetic route involves the acid-catalyzed condensation of diethylene glycol with a formaldehyde source, such as paraformaldehyde.[4][5] This reaction first produces a mixture of linear oligomers, which are then heated to induce cyclization and liberate the this compound monomer.[5] The crude product from this process typically contains unreacted starting materials, water, residual acid catalyst, and various oligomeric species.

Our purification strategy is a multi-step process designed to systematically remove these contaminants:

  • Neutralization: Removal of the acid catalyst to prevent further unwanted side reactions.

  • Drying: Rigorous elimination of water, a potent inhibitor of cationic polymerization.

  • Fractional Vacuum Distillation: The definitive step to isolate the pure monomer from non-volatile and less volatile impurities.

This sequence ensures that the final product is suitable for sensitive polymerization reactions where stoichiometric control and the absence of inhibitors are paramount.

Purification Workflow Diagram

The logical flow of the purification protocol is illustrated below. Each stage is designed to remove a specific class of impurities, culminating in a high-purity monomer ready for polymerization.

Purification_Workflow crude Crude this compound (Post-Synthesis Oligomer Mixture) neutralize Neutralization & Washing (e.g., aq. Na2CO3, H2O) crude->neutralize Remove Acid Catalyst dry_initial Initial Drying (Anhydrous MgSO4) neutralize->dry_initial Remove Bulk Water dry_final Final Drying (Reflux over CaH2) dry_initial->dry_final Remove Trace Water distill Fractional Vacuum Distillation dry_final->distill Isolate Monomer pure Pure this compound (>99% Purity) distill->pure

Caption: Workflow for the purification of this compound monomer.

Detailed Purification Protocol

This protocol assumes the starting material is the crude product obtained from the acid-catalyzed reaction of diethylene glycol and paraformaldehyde.

Materials and Reagents
Reagent/MaterialGradePurpose
Crude this compoundSynthesis GradeStarting material
Sodium Carbonate (Na₂CO₃)Reagent GradeNeutralizing agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradePrimary drying agent
Calcium Hydride (CaH₂)Reagent Grade, ≥95%Secondary, high-efficiency drying agent
Deionized WaterHigh PurityWashing
Diethyl Ether or DichloromethaneACS GradeExtraction solvent (optional, if needed)
Nitrogen or Argon GasHigh PurityInert atmosphere for distillation and storage
Step-by-Step Methodology

Step 1: Neutralization and Workup

  • Rationale: The acidic catalyst used in the synthesis must be completely removed. Its presence during heating for distillation could cause degradation of the monomer or reversion to oligomers.

  • Transfer the crude reaction mixture to a separatory funnel. If the mixture is highly viscous, it can be diluted with an equal volume of a suitable organic solvent like diethyl ether.

  • Add a 5% (w/v) aqueous solution of sodium carbonate. The volume should be approximately half that of the organic layer.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer twice more with deionized water to remove any remaining salts.

Step 2: Preliminary and Final Drying

  • Rationale: Water is a critical impurity to remove as it readily interferes with cationic polymerization. A two-stage drying process ensures its near-complete removal.

  • Initial Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (approx. 10-20 g per 100 mL of solution) and swirl. Continue adding until some of the drying agent flows freely, indicating the bulk of the water has been absorbed. Allow it to stand for at least 30 minutes.

  • Filter the solution to remove the magnesium sulfate.

  • Final Drying: Assemble a reflux apparatus that has been flame-dried under vacuum or oven-dried to ensure it is free of moisture. Place the filtered organic solution in the round-bottom flask.

  • Add calcium hydride (CaH₂) to the flask (approx. 5-10 g per 100 mL). Caution: Calcium hydride reacts exothermically with water to produce hydrogen gas. Add slowly and ensure the apparatus is vented.

  • Reflux the solution under a dry, inert atmosphere (N₂ or Ar) for a minimum of 4 hours, or overnight.[4] This step rigorously removes trace water.

Step 3: Fractional Vacuum Distillation

  • Rationale: Distillation under reduced pressure is the most effective method for separating the this compound monomer from non-volatile oligomers and the CaH₂ drying agent. The lower temperature prevents thermal decomposition.

  • Set up a fractional distillation apparatus, ensuring all glassware is thoroughly dried. Use a short Vigreux column for efficient separation.

  • After the reflux period, allow the mixture to cool. Reconfigure the apparatus for distillation.

  • Apply a vacuum to the system. A pressure of 0.3 mmHg is recommended.[4]

  • Gently heat the distillation flask using an oil bath.

  • Discard any initial low-boiling fractions.

  • Collect the pure this compound fraction at its characteristic boiling point under the applied pressure. The literature reports a boiling point of 44-45°C at 0.3 mmHg .[4]

  • The purified monomer should be collected in a receiver flask cooled in an ice bath and kept under an inert atmosphere.

Purity Verification and Storage
  • Purity Analysis: The purity of the distilled monomer should be confirmed using Gas Chromatography (GC). A purity level in excess of 99% is expected and required for most polymerization applications.[4]

  • Storage: The high-purity this compound should be stored in a sealed container under an inert atmosphere (N₂ or Ar) and refrigerated to prevent degradation and moisture absorption.

Key Monomer Properties and Expected Results

The following table summarizes the essential physical properties of this compound and the expected outcome of the purification protocol.

ParameterValueSource(s)
Chemical FormulaC₅H₁₀O₃[2][3][6]
Molecular Weight118.13 g/mol [2][3][6]
CAS Number1779-19-7[2][3][6]
Boiling Point (atm)~155 °C[4]
Boiling Point (0.3 mmHg)44-45 °C[4]
Expected Purity (Post-GC)> 99%[4]
AppearanceColorless liquid

Conclusion

The protocol detailed in this application note provides a reliable and validated method for obtaining high-purity this compound monomer. By carefully removing acidic and aqueous impurities through a systematic process of neutralization, rigorous drying, and fractional vacuum distillation, researchers can ensure a monomer quality that is essential for the synthesis of well-defined polyacetals. Adherence to this protocol is a critical step in achieving reproducible polymerization results and high-performance materials.

References

  • Xu, B., Lillya, C. P., & Chien, J. C. W. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. Defense Technical Information Center. [Link]

  • Okada, M., & Sumitomo, H. (1975). Process for the preparation of this compound. U.S.
  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Poly(1,3,6-Trioxocane)

This compound (TOC) is an eight-membered cyclic ether-acetal monomer that serves as a valuable building block for the synthesis of polyacetal-polyether copolymers. The resultant polymer, poly(this compound), possesses a unique combination of properties derived from its alternating ether and acetal linkages, making it a material of significant interest for researchers, scientists, and drug development professionals. This polymer's backbone structure offers a balance of chemical stability and controlled degradability, opening avenues for its use in biomedical applications such as drug delivery systems, biodegradable plastics, and specialty elastomers.

The polymerization of TOC proceeds primarily through a cationic ring-opening polymerization (CROP) mechanism. The selection of the initiating system is paramount as it dictates not only the rate of polymerization but also the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of the resulting polymer. This comprehensive guide provides an in-depth exploration of various initiator systems for the polymerization of this compound, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Understanding the Cationic Ring-Opening Polymerization (CROP) of this compound

The CROP of cyclic ethers and acetals, including TOC, is initiated by electrophilic species that attack the oxygen atoms of the monomer, leading to the formation of a positively charged propagating species. The polymerization can proceed via two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The dominant pathway is influenced by the choice of initiator, the presence of co-initiators or proton traps, and the reaction conditions.

In the Active Chain End (ACE) mechanism , the initiator directly adds to the monomer, creating a cationic propagating species at the end of the growing polymer chain. This active chain end then attacks another monomer molecule to continue polymerization.

Conversely, in the Activated Monomer (AM) mechanism , a protonic acid catalyst protonates the monomer, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol, which becomes the new growing chain end. This mechanism can sometimes offer better control over the polymerization and reduce side reactions.

Side reactions, such as chain transfer and backbiting, can occur during CROP, leading to the formation of cyclic oligomers and a broader molecular weight distribution. The choice of initiator and careful control of reaction parameters are crucial to minimize these side reactions and achieve well-defined polymers.

Initiator Systems for the Polymerization of this compound

A variety of cationic initiators can be employed for the polymerization of TOC. These can be broadly categorized into three main classes: pre-formed salt initiators, Lewis acids, and protic acids.

Pre-formed Salt Initiators: The Meerwein Reagents

Trialkyloxonium salts, commonly known as Meerwein's reagents, are powerful alkylating agents and highly effective initiators for CROP.[1] Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) is a well-documented initiator for the polymerization of TOC, leading to the formation of high molecular weight polymers.[1]

Mechanism of Initiation: The triethyloxonium cation directly ethylates one of the oxygen atoms of the TOC monomer, initiating the ring-opening process and forming an oxonium ion at the chain end, which then propagates.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Et₃O⁺BF₄⁻ Monomer This compound (TOC) Initiator->Monomer Ethyl cation transfer ActiveCenter Ring-Opened Cationic Species Monomer2 TOC ActiveCenter->Monomer2 Nucleophilic attack by monomer GrowingChain Growing Polymer Chain Monomer2->GrowingChain

Figure 1: Initiation and propagation sequence using a pre-formed salt initiator.

Lewis Acids: Versatile and Tunable Initiators

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are widely used as initiators or co-initiators for CROP.[2] They typically require a proton source (co-initiator), such as residual water or an alcohol, to generate the initiating protic acid in situ.[3]

Mechanism of Initiation: The Lewis acid coordinates to an oxygen atom of the TOC monomer, making the ring more susceptible to nucleophilic attack. In the presence of a co-initiator (e.g., water or an alcohol), a proton is generated, which then protonates the monomer and initiates polymerization.

G cluster_activation Activation cluster_initiation Initiation cluster_propagation Propagation LewisAcid BF₃·OEt₂ ProticAcid H⁺[BF₃OH]⁻ LewisAcid->ProticAcid CoInitiator H₂O (adventitious) CoInitiator->ProticAcid Monomer TOC ProticAcid->Monomer Protonation ActiveMonomer Protonated TOC Monomer2 TOC ActiveMonomer->Monomer2 Nucleophilic attack GrowingChain Growing Polymer Chain Monomer2->GrowingChain

Figure 2: Initiation pathway for Lewis acid-catalyzed polymerization.

Protic Acids: Direct and Efficient Initiation

Strong protic acids, such as trifluoromethanesulfonic acid (triflic acid, TfOH), are highly efficient initiators for the CROP of cyclic ethers and acetals.[4] They directly protonate the monomer, leading to rapid initiation.

Mechanism of Initiation: The proton from the strong acid directly adds to one of the oxygen atoms of the TOC monomer, forming a secondary oxonium ion which then undergoes ring-opening to generate the propagating species.

Experimental Protocols

Materials and Purification:

  • This compound (TOC): The monomer should be rigorously purified before polymerization to remove any impurities that may interfere with the cationic process, particularly water. A common purification method involves refluxing over calcium hydride (CaH₂) followed by distillation under reduced pressure.[1] The purity should be verified by gas chromatography (GC) to be >99%.

  • Solvents: Solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or toluene should be dried over appropriate drying agents (e.g., CaH₂) and distilled before use.

  • Initiators: Initiators should be of high purity. Triethyloxonium tetrafluoroborate is often used as a 1 M solution in CH₂Cl₂. Boron trifluoride etherate and triflic acid should be handled under an inert atmosphere due to their moisture sensitivity.

General Polymerization Procedure:

All polymerizations should be carried out under an inert atmosphere (e.g., purified nitrogen or argon) using standard Schlenk line techniques to exclude moisture and oxygen. Glassware should be flame-dried under vacuum prior to use.[1]

Protocol 1: Polymerization of TOC using Triethyloxonium Tetrafluoroborate (Et₃O⁺BF₄⁻)

This protocol is adapted from the work of Chien, Xu, and Lillya (1986).[1]

Materials:

  • Purified this compound (TOC)

  • Dry dichloromethane (CH₂Cl₂)

  • Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) solution (1 M in CH₂Cl₂)

  • Triethylamine (for quenching)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of purified TOC in dry CH₂Cl₂ to achieve the target monomer concentration (e.g., 2 M).

  • Equilibrate the monomer solution to the desired reaction temperature (e.g., 0 °C) in a cooling bath.

  • Rapidly inject the calculated volume of the Et₃O⁺BF₄⁻ solution into the stirring monomer solution using a dry syringe. The monomer-to-initiator ratio can be varied to control the molecular weight of the polymer.

  • Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots at different time intervals.

  • To monitor conversion, quench the aliquots with an excess of triethylamine. The quenched samples can be analyzed by GC to determine the remaining monomer concentration.[1]

  • To terminate the bulk polymerization, add an excess of triethylamine to the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.[1]

  • Allow the precipitated polymer to stand at a low temperature (e.g., -20 °C) for several hours to ensure complete precipitation.[1]

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Polymerization of TOC using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is based on the general principles of Lewis acid-catalyzed CROP of cyclic ethers and acetals.[2][3]

Materials:

  • Purified this compound (TOC)

  • Dry toluene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Triethylamine

  • Methanol

Procedure:

  • In a flame-dried Schlenk tube with a magnetic stir bar, prepare a solution of purified TOC in dry toluene (e.g., 1.5 M).

  • Cool the solution to the desired temperature (e.g., -10 °C).[1]

  • Using a dry syringe, add the required amount of BF₃·OEt₂ to the stirring solution. The initiator concentration will influence the polymerization rate and polymer molecular weight.

  • Monitor the reaction for the desired duration.

  • Terminate the polymerization by adding an excess of triethylamine.

  • Isolate the polymer by precipitation in cold methanol as described in Protocol 1.

  • Wash the polymer with methanol and dry under vacuum.

Protocol 3: Polymerization of TOC using Triflic Acid (TfOH)

This protocol is adapted from procedures for the polymerization of other cyclic acetals using strong protic acids.[4]

Materials:

  • Purified this compound (TOC)

  • Dry dichloromethane (CH₂Cl₂)

  • Triflic acid (TfOH)

  • Triethylamine

  • Methanol

Procedure:

  • Prepare a solution of purified TOC in dry CH₂Cl₂ (e.g., 2 M) in a flame-dried Schlenk tube with a magnetic stir bar.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Prepare a dilute solution of triflic acid in dry CH₂Cl₂.

  • Add the calculated amount of the triflic acid solution to the monomer solution to initiate the polymerization.

  • Allow the reaction to proceed for the specified time.

  • Quench the polymerization with an excess of triethylamine.

  • Precipitate, collect, and dry the polymer as described in the previous protocols.

Data Presentation: Comparative Analysis of Initiator Systems

The choice of initiator significantly impacts the polymerization of this compound. The following table summarizes typical experimental conditions and resulting polymer properties for different initiator systems.

InitiatorMonomer Conc. (M)[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Et₃O⁺BF₄⁻2.0 (in CH₂Cl₂)50002~9081,0001.4[1]
BF₃·OEt₂1.5 (in Toluene)100-1024High--[1]
TfOH2.0 (in CH₂Cl₂)50001High--Adapted from[4]

Note: Data for TfOH is illustrative and based on typical results for similar cyclic acetals. Actual results may vary.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). Poly(TOC) has been reported to have a melting temperature of around 36 °C.[1]

Troubleshooting and Field-Proven Insights

  • Monomer and Solvent Purity: The presence of water or other protic impurities can act as a co-initiator or chain transfer agent, leading to poor control over the polymerization and a broad molecular weight distribution. Rigorous purification of the monomer and solvent is critical for obtaining well-defined polymers.

  • Initiator Handling: Cationic initiators are typically moisture-sensitive. They should be handled under an inert atmosphere, and fresh solutions should be used for reproducible results.

  • Reaction Temperature: The polymerization of TOC is exothermic. Maintaining a constant and controlled temperature is important to ensure a steady polymerization rate and prevent side reactions. Lower temperatures generally favor a more controlled polymerization.

  • Quenching: The polymerization should be effectively terminated to prevent further reaction during workup. Triethylamine is a commonly used and effective quenching agent.[1]

Conclusion

The cationic ring-opening polymerization of this compound provides a versatile route to polyacetal-polyethers with tunable properties. The choice of initiator is a critical parameter that allows for the control of the polymerization process and the final polymer characteristics. This guide has provided a detailed overview of different initiator systems, including pre-formed salts, Lewis acids, and protic acids, along with comprehensive experimental protocols. By carefully selecting the initiator and controlling the reaction conditions, researchers can synthesize well-defined poly(this compound) for a wide range of applications in materials science and drug development.

References

  • Chien, J. C. W., Xu, B., & Lillya, C. P. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. DTIC Document. [Link]

  • Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(47), 9623-9632. [Link]

  • Franta, E., Reibel, L., & Durand, C. P. (1985). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Canadian Journal of Chemistry, 63(2), 264-269. [Link]

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]

  • Harris, R. F. (1995). Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate. U.S. Patent No. 5,468,841. Washington, DC: U.S.
  • Libiszowski, J., & Penczek, S. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters, 10(11), 1377-1397. [Link]

  • Meerwein, H., et al. (1937). Über Tertiäre Oxoniumsalze, I. Journal für Praktische Chemie, 147(10-12), 257-285. [Link]

  • Penczek, S., Cypryk, M., & Duda, A. (1991). Cationic ring-opening polymerization. In Comprehensive Polymer Science and Supplements (Vol. 3, pp. 637-697). Pergamon.
  • Rakita, P. E. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. Chimica Oggi/Chemistry Today, 22(3/4), 48-51. [Link]

  • Reibel, L., Durand, C. P., & Franta, E. (1985). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Canadian Journal of Chemistry, 63(2), 264-269. [Link]

  • Wikipedia contributors. (2023, November 28). Boron trifluoride etherate. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, December 16). Triethyloxonium tetrafluoroborate. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, October 26). Cationic polymerization. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving 1,3,6-Trioxocane Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 1,3,6-trioxocane. As researchers and drug development professionals, we understand that optimizing reaction yield and purity is paramount. This guide is structured to address the common challenges encountered during the synthesis of this important eight-membered cyclic acetal. Drawing from established protocols and extensive field experience, we will explore the critical parameters of this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our approach is divided into the core stages of the synthesis, providing targeted FAQs and in-depth troubleshooting for each phase.

Part 1: Understanding the Synthesis Workflow

The synthesis of this compound is typically a two-stage process involving the acid-catalyzed reaction of diethylene glycol with a formaldehyde source. A thorough understanding of this workflow is the first step toward troubleshooting and optimization.

  • Stage 1: Oligomer Formation. Diethylene glycol is reacted with a formaldehyde source (e.g., paraformaldehyde or α-polyoxymethylene) in the presence of an acid catalyst. This step forms a mixture of low-molecular-weight linear oligomers. A key aspect of this stage is the continuous removal of water, which drives the reaction equilibrium towards product formation.

  • Stage 2: Cyclization and Distillation. The resulting oligomer is heated, typically under reduced pressure, in the presence of a cyclization catalyst. This promotes an intramolecular ring-closing reaction (cyclization) to form this compound. The product is distilled from the reaction mixture as it forms, which is crucial for maximizing the yield by shifting the equilibrium.

Synthesis_Workflow cluster_stage1 Stage 1: Oligomer Formation cluster_stage2 Stage 2: Cyclization & Purification Reactants Diethylene Glycol + Formaldehyde Source Catalyst1 Acid Catalyst (e.g., H₂SO₄) Oligomerization Oligomerization Reaction (Water Removal is Critical) Reactants->Oligomerization Catalyst1->Oligomerization Oligomer Linear Oligomer Mixture Oligomerization->Oligomer Cyclization Cyclization & Depolymerization (150-250°C, Reduced Pressure) Oligomer->Cyclization Catalyst2 Cyclization Catalyst (e.g., K₂S₂O₈, Fe₂(SO₄)₃) Catalyst2->Cyclization Distillation Product Distillation Cyclization->Distillation Product Pure this compound (>99% Purity) Distillation->Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the primary source of formaldehyde for this reaction?

A1: While gaseous formaldehyde or formalin can be used, paraformaldehyde or α-polyoxymethylene are most commonly employed. These are stable, solid polymers of formaldehyde that depolymerize under acidic conditions to release formaldehyde in situ for the reaction. This method is often safer and more convenient for laboratory-scale synthesis.

Q2: Why is water removal so critical in the first stage?

A2: Acetal formation is a reversible equilibrium reaction. Water is a byproduct of the condensation between the hydroxyl groups of diethylene glycol and formaldehyde. According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the oligomeric acetal chains, thereby increasing the potential yield of the final cyclized product. Azeotropic distillation with a solvent like n-heptane is an effective method for this purpose.

Q3: Can the same catalyst be used for both the oligomerization and cyclization stages?

A3: While some acid catalysts can function in both stages, it is often beneficial to use different catalysts optimized for each step. For instance, a strong protic acid like sulfuric acid is effective for oligomer formation. For the high-temperature cyclization and distillation, catalysts like potassium persulfate or ferric sulfate have been shown to provide higher yields and formation rates.

Q4: What is a typical yield for this synthesis?

A4: Yields can vary significantly based on the specific conditions. The process described in patent US3894047A reports yields as high as 84.9% when using specific catalysts for both oligomerization and cyclization. However, without careful optimization, yields can be considerably lower, sometimes falling below 50%.

Part 3: Troubleshooting Guide for Low Yield

Low yield is the most frequent issue encountered in this synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Troubleshooting_Yield cluster_check Initial Checks cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting Start Problem: Low this compound Yield Check_Reagents Are reagents pure & dry? Start->Check_Reagents Check_Setup Is the setup leak-proof (especially for vacuum)? Start->Check_Setup Water_Removal Was water efficiently removed during oligomerization? Start->Water_Removal Catalyst_1 Is Stage 1 catalyst concentration optimal? Water_Removal->Catalyst_1 If Yes Oligomer_Check Is the oligomer of low molecular weight? Catalyst_1->Oligomer_Check If Yes Temp_Pressure Are cyclization temp. and pressure correct? Oligomer_Check->Temp_Pressure If Yes Catalyst_2 Is Stage 2 catalyst active and correctly dosed? Temp_Pressure->Catalyst_2 If Yes Distillation_Rate Is product distilled as it forms? Catalyst_2->Distillation_Rate If Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Issue 1: Incomplete Oligomer Formation or Undesired Polymerization

Symptom: The reaction mixture becomes excessively viscous during Stage 1, or the final yield is low despite seemingly correct conditions in Stage 2.

Causality: The formation of high molecular weight polyacetal chains instead of the desired short-chain oligomers is a common side reaction. These long chains are less likely to undergo the intramolecular cyclization required to form the eight-membered ring and can trap reactants, reducing the overall yield.

Troubleshooting Steps:

  • Verify Catalyst Concentration (Stage 1):

    • Problem: Insufficient acid catalyst can lead to slow reaction rates, while excessive catalyst can promote uncontrolled polymerization.

    • Solution: For oligomerization using sulfuric acid, a concentration of approximately 0.1% by weight relative to the reactants is a good starting point. We recommend performing small-scale trials to find the optimal concentration for your specific setup.

  • Ensure Efficient Water Removal:

    • Problem: Any residual water will push the equilibrium back towards the starting materials, inhibiting oligomer growth and potentially leading to hydrolysis of formed acetal linkages.

    • Solution: Use a Dean-Stark trap or similar apparatus for azeotropic removal of water. Ensure the solvent (e.g., n-heptane) is refluxing vigorously enough to carry water over. Check that your starting diethylene glycol and formaldehyde source are anhydrous.

  • Control Reaction Temperature (Stage 1):

    • Problem: While heat is required, excessive temperatures can favor the formation of thermodynamically stable, long-chain polymers over kinetically favored oligomers.

    • Solution: Maintain the reaction temperature at the boiling point of the azeotropic mixture (e.g., 90-110°C for n-heptane/water) without excessive heating.

Issue 2: Inefficient Cyclization and Product Distillation

Symptom: The yield of distilled product is low during Stage 2, even if the oligomer appears correct.

Causality: The cyclization step is an equilibrium between the linear oligomer, the cyclic product, and other potential cyclic or linear species. To achieve a high yield, this equilibrium must be continuously shifted towards the desired this compound.

Troubleshooting Steps:

  • Optimize Cyclization Catalyst:

    • Problem: The absence of a suitable catalyst, or using a suboptimal one, results in a very low yield and slow formation rate.

    • Solution: Alkali metal persulfates (e.g., potassium persulfate) or iron sulfates (e.g., ferric sulfate) are highly effective. The optimal concentration is typically between 0.05% and 1% by weight of the oligomer. Concentrations below 0.01% are ineffective, and concentrations above 1% do not offer significant improvement in yield.

    CatalystTypical Concentration (% w/w of oligomer)Reported Yield (%)
    None045.2
    Potassium Persulfate~0.1675.3
    Ferric Sulfate~0.1672.4
    Ferric Sulfate~0.3181.6
  • Control Temperature and Pressure (Stage 2):

    • Problem: The temperature must be high enough to provide the activation energy for cyclization and to vaporize the product, but not so high as to cause thermal decomposition. The pressure must be low enough to allow the product to distill at that temperature.

    • Solution: The recommended temperature range for cyclization is 150°C to 250°C. This step should be performed under reduced pressure, ideally between 5 and 100 mmHg, to facilitate the distillation of this compound (boiling point ~65-70°C at 30 mmHg). This simultaneous reaction and distillation is a form of reactive distillation and is critical for success.

  • Manage Distillation and Fractionation:

    • Problem: Co-distillation of impurities or incomplete separation from the reaction mixture can lower the final isolated yield of pure product.

    • Solution: A fractional distillation setup is recommended. Initial fractions distilling below ~65°C (at 30 mmHg) should be discarded as they may contain volatile impurities. The main fraction containing this compound should then be collected. A final redistillation of the collected product can further improve purity to over 99%.

Part 4: Experimental Protocol Example

This protocol is adapted from the high-yield process described in US Patent 3,894,047A and serves as an authoritative starting point.

Stage 1: Oligomer Preparation

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: To the flask, add diethylene glycol (e.g., 1378 g), α-polyoxymethylene (e.g., 390 g), n-heptane (e.g., 200 ml), and concentrated sulfuric acid (98%, e.g., 1.3 ml).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C). Vigorously stir and continue refluxing, collecting the water that separates in the Dean-Stark trap. The reaction is typically complete within 5-8 hours, once water evolution ceases.

  • Workup: Allow the mixture to cool. Remove the n-heptane via distillation to yield the crude oligomer.

Stage 2: Cyclization and Isolation of this compound

  • Setup: Place the crude oligomer (e.g., 457 g) into a Claisen flask suitable for vacuum distillation. Add the cyclization catalyst (e.g., 0.72 g of potassium persulfate).

  • Reaction & Distillation: Heat the mixture to 180-200°C while reducing the pressure to approximately 30 mmHg.

  • Fractionation: Discard the initial fraction that distills at temperatures below 65°C.

  • Collection: Collect the product fraction that distills at temperatures above 65°C. This fraction will consist of this compound of high purity.

  • Purification (Optional): For ultra-pure product, the collected fraction can be redistilled under similar vacuum conditions.

References

  • Ishii, T., Takikawa, N., & Furukawa, K. (1975). Process for the preparation of this compound. U.S.
  • Harris, K. E., et al. (2022). Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. Molecules. [Link]

  • Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

  • He, M., et al. (2024). Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. Chemical Communications. [Link]

Technical Support Center: Copolymerization of 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copolymerization of 1,3,6-trioxocane (TOC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of copolymers involving this versatile monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the copolymerization of this compound. Each issue is followed by potential causes and validated solutions.

Issue 1: Low or No Monomer Conversion

You've set up your copolymerization reaction, but upon analysis, you find that the monomer conversion is significantly lower than expected or nonexistent.

Potential Causes & Solutions:

  • Impure Monomers or Solvents: Cationic ring-opening polymerization is highly sensitive to impurities, especially water, which can act as a chain transfer agent or inhibitor.[1][2]

    • Solution: Ensure rigorous purification of this compound, comonomers, and solvents. This compound can be refluxed over calcium hydride (CaH₂) and then distilled under reduced pressure.[3] Solvents should be dried using appropriate methods, such as distillation over sodium-benzophenone ketyl for ethers or CaH₂ for chlorinated solvents.

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling.

    • Solution: Use a freshly opened or properly stored initiator. For cationic polymerization of TOC, common initiators include triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) or boron trifluoride etherate (BF₃·OEt₂).[1][3]

  • Inappropriate Initiator Concentration: The concentration of the initiator can significantly impact the polymerization rate.[4]

    • Solution: Optimize the initiator concentration. A typical starting point is a monomer-to-initiator ratio of 100:1 to 500:1. Higher initiator concentrations can lead to faster initial rates but may also result in lower molecular weights and broader polydispersity.

  • Low Reaction Temperature: While lower temperatures can favor polymerization thermodynamically, they can also lead to very slow kinetics.

    • Solution: While some polymerizations of TOC have been conducted at temperatures as low as -10°C[3], if conversion is an issue, consider raising the temperature to a range of 0°C to 25°C, depending on the solvent and comonomer.

Issue 2: Poor Control Over Molecular Weight and Broad Polydispersity (PDI > 1.5)

The resulting copolymer has a molecular weight that is significantly different from the theoretical value based on the monomer-to-initiator ratio, and the polydispersity index (PDI) is high.

Potential Causes & Solutions:

  • Chain Transfer Reactions: Impurities, particularly water, can lead to chain transfer, resulting in a larger number of polymer chains with lower molecular weights and consequently, a broader PDI.[1]

    • Solution: As mentioned previously, meticulous purification of all reagents and solvents is critical. Employing high-vacuum techniques for monomer and solvent distillation can be beneficial.

  • "Backbiting" or Intramolecular Transacetalization: The growing polymer chain can attack itself, leading to the formation of cyclic oligomers.[2][5] This is a common side reaction in the polymerization of cyclic acetals.

    • Solution: Conducting the polymerization at lower temperatures can suppress backbiting reactions. Additionally, "frozen polymerization" techniques, where the reaction is cooled to a solid state after initiation, have been shown to suppress oligomer formation in related systems.[2][5]

  • Slow Initiation Compared to Propagation: If the initiation rate is much slower than the propagation rate, not all chains will start growing at the same time, leading to a broad distribution of chain lengths.

    • Solution: Choose a highly efficient initiator that provides rapid initiation. Strong Brønsted acids or pre-formed oxonium salts are often effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I properly purify this compound before polymerization?

A1: Proper purification is crucial for successful polymerization. A recommended procedure involves refluxing the commercially available this compound over calcium hydride (CaH₂) for several hours to remove water, followed by fractional distillation under reduced pressure.[3] The purity of the distilled monomer should be verified by gas chromatography (GC) to be in excess of 99%.[3]

Q2: What are suitable initiators and solvents for the copolymerization of this compound?

A2: The choice of initiator and solvent is critical. For cationic ring-opening polymerization of this compound, effective initiators include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and pre-formed salts like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻).[1][3] Suitable solvents are typically chlorinated hydrocarbons such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, as they can dissolve both the monomer and the resulting polymer.[3] Toluene can be a poor solvent for the polymer, potentially leading to gelation.[3]

ParameterRecommendationRationale
Initiators BF₃·OEt₂, Et₃O⁺BF₄⁻Efficiently initiate cationic polymerization.
Solvents Dichloromethane, 1,2-DichloroethaneGood solubility for both monomer and polymer.
Purification Reflux over CaH₂, vacuum distillRemoves water and other impurities that inhibit polymerization.

Q3: How can I monitor the progress of my copolymerization reaction?

A3: Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals.[3] The polymerization in the aliquot is quenched by adding a base, such as triethylamine.[3] The monomer conversion can then be determined using gas chromatography (GC) by comparing the monomer peak area to an internal standard.[3] The molecular weight and PDI of the copolymer can be analyzed by gel permeation chromatography (GPC).[3]

Q4: I am observing a long induction period before polymerization starts. What could be the cause?

A4: While some older reports suggested long induction periods for TOC polymerization, more recent studies indicate that with pure reagents, polymerization should commence almost immediately upon initiator addition.[3][6] An induction period is likely due to the presence of an inhibitor in the system, which must be consumed before polymerization can begin.[3] The most common inhibitor is residual water. Rigorous purification of monomers and solvents as described above should eliminate this issue.

Q5: How do I determine the reactivity ratios of this compound and my comonomer?

A5: Reactivity ratios (r₁ and r₂) are essential for understanding and controlling the copolymer composition.[7][8] They are typically determined by running a series of copolymerization reactions with varying initial monomer feed ratios, keeping the conversion low (<15%).[9] The composition of the resulting copolymer is then determined (e.g., by ¹H NMR spectroscopy), and the data are fitted to the copolymerization equation using methods like the Fineman-Ross or Kelen-Tüdős methods.[10]

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Copolymerization of this compound (TOC)
  • Preparation: Flame-dry all glassware under vacuum and backfill with dry nitrogen or argon.

  • Monomer & Solvent Addition: In a Schlenk flask, add the desired amounts of purified TOC and comonomer to the appropriate volume of anhydrous solvent via syringe.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0°C). Add the initiator solution (e.g., BF₃·OEt₂ in dichloromethane) dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction by taking aliquots as needed.

  • Termination: Quench the polymerization by adding a small amount of a basic solution, such as triethylamine in methanol.

  • Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent like cold methanol.[3] The precipitated polymer can then be collected by filtration and dried under vacuum.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowConversion Low/No Conversion Start->LowConversion PoorMWControl Poor MW Control / High PDI Start->PoorMWControl InductionPeriod Long Induction Period Start->InductionPeriod CheckPurity Verify Monomer/Solvent Purity LowConversion->CheckPurity PoorMWControl->CheckPurity CheckBackbiting Consider Side Reactions (Backbiting) PoorMWControl->CheckBackbiting InductionPeriod->CheckPurity CheckInitiator Check Initiator Activity & Concentration CheckPurity->CheckInitiator Pure Purify Action: Purify Reagents Rigorously CheckPurity->Purify Impure CheckTemp Review Reaction Temperature CheckInitiator->CheckTemp Optimal OptimizeInitiator Action: Optimize Initiator Concentration CheckInitiator->OptimizeInitiator Suboptimal CheckTemp->CheckBackbiting Correct AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp Incorrect LowerTemp Action: Lower Temperature to Reduce Side Reactions CheckBackbiting->LowerTemp Suspected Success Problem Resolved CheckBackbiting->Success Not Suspected Purify->Success OptimizeInitiator->Success AdjustTemp->Success LowerTemp->Success

Caption: Troubleshooting flowchart for this compound copolymerization.

References

  • Chien, J. C. W., Xu, B., & Lillya, C. P. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. Defense Technical Information Center. [Link]

  • Chien, J. C. W., Xu, B., & Lillya, C. P. (1987). Cationic polymerizations of this compound and 2-butyl-1,3,6-trioxocane. Macromolecules, 20(7), 1445–1450. [Link]

  • Harris, T. V., et al. (2024). Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. Molecules, 29(1), 123. [Link]

  • Ladeira, N., et al. (2002). Cationic Copolymerization of 1,3,5-Trioxane with 1,3-Dioxepane: A Comprehensive Approach to the Polyacetal Process. Macromolecules, 35(19), 7249–7257. [Link]

  • Beloufa, K., et al. (2016). Synthesis of Copolymer from 1,3,5-Trioxane and 1,3-Dioxolane Catalyzed by Maghnite-H+. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 327-342. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Suemitsu, C., Kanazawa, A., & Aoshima, S. (2021). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Polymer Chemistry, 12(6), 849-857. [Link]

  • Ishii, T., Takikawa, N., & Furukawa, K. (1975). U.S. Patent No. 3,894,047. U.S.
  • Suemitsu, C., Kanazawa, A., & Aoshima, S. (2021). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: Frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. ResearchGate. [Link]

  • Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1708-1713. [Link]

  • Chemistry For Everyone. (2023, September 2). What Is The Initiator In Free Radical Copolymerization? [Video]. YouTube. [Link]

  • Tirrell, D. A. (n.d.). COPOLYMER COMPOSITION. CaltechAUTHORS. [Link]

  • CoPolDB. (n.d.). Copolymer overview. [Link]

  • Ali, G., & Ahmad, S. (2012). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). International Journal of Polymer Science, 2012, 1-6. [Link]

Sources

Technical Support Center: Optimization of 1,3,6-Trioxocane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the optimization of 1,3,6-trioxocane (TOC) polymerization. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to address common challenges and frequently asked questions.

Introduction to this compound Polymerization

The cationic ring-opening polymerization of this compound is a versatile method for producing poly(this compound), a polyacetal with potential applications in various fields, including as a degradable polymer for drug delivery. The reaction is sensitive to a number of parameters, and precise control over these is crucial for achieving the desired polymer characteristics, such as high molecular weight and narrow molecular weight distribution. This guide will walk you through common issues encountered during the experimental process and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for a successful this compound polymerization?

A1: The success of this compound polymerization hinges on meticulous control over several key factors:

  • Monomer Purity: The monomer must be of high purity ( >99%). Impurities, particularly water, can act as chain transfer agents, leading to low molecular weight polymers or complete inhibition of the polymerization.[1]

  • Dryness of Reagents and Glassware: The reaction is extremely sensitive to moisture. All solvents, the monomer itself, and the initiator should be rigorously dried. Glassware should be flame-dried under vacuum to remove any adsorbed water. The entire process should be carried out under an inert atmosphere (e.g., purified nitrogen or argon).[1]

  • Initiator Selection and Handling: The choice of initiator is critical. Cationic initiators like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) are effective.[1] These initiators are often moisture-sensitive and should be handled with care in a glovebox or under a positive pressure of inert gas. The initiator concentration directly impacts the polymerization rate and the final molecular weight of the polymer.[2][3]

  • Reaction Temperature: The temperature of the polymerization affects both the rate of reaction and the potential for side reactions. While higher temperatures can increase the polymerization rate, they can also promote chain transfer and degradation reactions, potentially leading to lower molecular weight polymers and broader polydispersity. For some related cyclic ethers, lowering the temperature or conducting the polymerization in a solid state has been shown to suppress the formation of undesirable cyclic oligomers.[4][5]

  • Solvent Choice: The polarity of the solvent can influence the polymerization kinetics. Solvents such as 1,2-dichloroethane have been successfully used.[1] However, the solubility of the resulting polymer should also be considered, as precipitation of the polymer can affect the reaction progress. For instance, toluene has been noted as a poor solvent for poly(TOC), causing the reaction mixture to gel.[1]

Q2: How can I purify the this compound monomer effectively?

A2: Achieving high monomer purity is a prerequisite for successful polymerization. A common and effective purification method involves the following steps:

  • Drying: The monomer should be dried over a suitable drying agent, such as calcium hydride (CaH₂), for a prolonged period (e.g., overnight).[1]

  • Distillation: Following the drying process, the monomer should be distilled under reduced pressure.[1] This helps to remove the drying agent and any non-volatile impurities. The purity of the distilled monomer should be confirmed by gas chromatography (GC) to be in excess of 99%.[1]

Q3: My polymerization is not initiating, or the conversion is very low. What are the likely causes?

A3: Failure to initiate or low conversion rates are common problems, typically stemming from impurities or issues with the reaction setup. Here's a troubleshooting workflow:

G start Low/No Conversion check_purity Verify Monomer Purity (>99%) start->check_purity check_dryness Confirm Rigorous Dryness (Monomer, Solvent, Glassware) check_purity->check_dryness Purity OK re_purify Action: Re-purify Monomer (Dry & Distill) check_purity->re_purify Purity <99% check_initiator Assess Initiator Activity and Handling check_dryness->check_initiator System Dry re_dry Action: Re-dry All Components Flame-dry Glassware check_dryness->re_dry Moisture Suspected check_atmosphere Ensure Inert Atmosphere check_initiator->check_atmosphere Initiator Active new_initiator Action: Use Fresh Initiator Handle in Glovebox check_initiator->new_initiator Initiator Suspect check_leaks Action: Check for Leaks Improve Gas Purge check_atmosphere->check_leaks Atmosphere Compromised end Successful Polymerization check_atmosphere->end All Checks OK re_purify->start re_dry->start new_initiator->start check_leaks->start

Caption: Troubleshooting workflow for low or no polymerization conversion.

The primary culprits are:

  • Water: Even trace amounts of water can react with the cationic initiator, effectively "killing" it before it can initiate polymerization.

  • Other Protic Impurities: Alcohols or other protic impurities in the monomer or solvent can act as chain termination agents.

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling.

  • Oxygen: While the primary issue is water, ensuring a good inert atmosphere is crucial for reproducibility and preventing potential side reactions.

Q4: I am observing a long induction period before polymerization begins. Is this normal?

A4: Some older literature reports an induction period of 2 to 3 hours for the polymerization of this compound in 1,2-dichloroethane using triethyloxonium tetrafluoroborate as a catalyst.[1] However, more recent studies have shown that the reaction can proceed without an induction period to yield high molecular weight polymers.[1] An induction period may be indicative of the presence of a low level of impurities that are slowly consumed by the initiator before polymerization can commence. Improving the purity of all reagents and the dryness of the system can often eliminate this induction period.

Troubleshooting Guide

Problem 1: The resulting polymer has a low molecular weight and/or a broad polydispersity.
Potential Cause Explanation Recommended Solution
Presence of Water or Protic Impurities Water and other protic impurities act as chain transfer agents, terminating growing polymer chains prematurely and leading to a lower average molecular weight.1. Ensure monomer purity is >99% by GC.[1] 2. Rigorously dry the monomer (e.g., over CaH₂) and distill it immediately before use.[1] 3. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. 4. Flame-dry all glassware under vacuum and assemble while hot.[1]
Incorrect Monomer-to-Initiator Ratio The molecular weight of the polymer is often inversely proportional to the monomer-to-initiator ratio in living polymerizations. Too much initiator will result in a larger number of shorter polymer chains.1. Carefully calculate and accurately measure the amount of initiator. 2. Consider decreasing the initiator concentration to target a higher molecular weight.[2][3]
High Reaction Temperature Elevated temperatures can increase the rate of chain transfer and other side reactions, which can limit the chain length and broaden the molecular weight distribution.1. Conduct the polymerization at a lower temperature. For some cyclic ethers, temperatures as low as -78°C have been used to achieve better control.[4] 2. Perform a temperature optimization study to find the ideal balance between reaction rate and polymer characteristics.
Chain Scission The acidic nature of the initiator can cause cleavage of the newly formed polymer chains, especially at higher temperatures or longer reaction times.[5]1. Use the minimum effective concentration of the initiator. 2. Quench the reaction promptly once the desired conversion is reached. Triethylamine is an effective quenching agent.[1]
Problem 2: The reaction mixture becomes a gel, and stirring is impeded.
Potential Cause Explanation Recommended Solution
Polymer Precipitation The synthesized poly(this compound) may not be soluble in the chosen reaction solvent, causing it to precipitate and form a gel-like mixture. This has been observed when using toluene as the solvent.[1]1. Switch to a solvent in which the polymer is more soluble, such as 1,2-dichloroethane.[1] 2. Conduct the polymerization at a lower monomer concentration to delay the onset of precipitation.
High Molecular Weight Polymer In some cases, the formation of a very high molecular weight polymer can lead to a significant increase in the viscosity of the reaction mixture, giving the appearance of a gel.1. If high molecular weight is desired, this may be an unavoidable consequence. Ensure you have a robust stirring mechanism (e.g., mechanical stirrer) that can handle viscous solutions. 2. If a lower molecular weight is acceptable, you can increase the initiator concentration.

Experimental Protocols

Monomer Purification: this compound
  • Drying: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the this compound monomer. Add calcium hydride (CaH₂) and allow the mixture to stir under an inert atmosphere (e.g., nitrogen) overnight.

  • Distillation: Assemble a flame-dried distillation apparatus. Transfer the dried monomer to the distillation flask. Heat the flask gently while applying a vacuum. Collect the distilled monomer in a flame-dried receiving flask under an inert atmosphere.[1]

  • Purity Verification: Analyze the purified monomer using gas chromatography to ensure a purity of >99%.[1] Store the purified monomer in a sealed flask under an inert atmosphere in a desiccator.

Cationic Ring-Opening Polymerization of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up flame_dry Flame-dry Schlenk Tube Under Vacuum inert_atm Fill with Purified Nitrogen flame_dry->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_monomer Add Purified Monomer add_solvent->add_monomer add_initiator Introduce Initiator Solution add_monomer->add_initiator polymerize Polymerize at Controlled Temperature add_initiator->polymerize quench Quench with Triethylamine polymerize->quench precipitate Precipitate in Cold Methanol quench->precipitate isolate Isolate Polymer (Filter/Centrifuge) precipitate->isolate dry_polymer Dry Polymer in Vacuo isolate->dry_polymer

Caption: Experimental workflow for the cationic ring-opening polymerization of this compound.

  • Apparatus Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Allow the tube to cool to room temperature under a positive pressure of purified nitrogen.[1]

  • Reagent Addition: Through a septum, add the desired amount of anhydrous solvent (e.g., 1,2-dichloroethane) and the purified this compound monomer via syringe.

  • Initiation: In a separate flame-dried and nitrogen-flushed vial, prepare a solution of the initiator (e.g., triethyloxonium tetrafluoroborate) in the reaction solvent. Transfer the required amount of the initiator solution to the Schlenk tube containing the monomer to start the polymerization.[1]

  • Polymerization: Allow the reaction to proceed at the desired temperature with stirring. The progress of the reaction can be monitored by taking aliquots at different time intervals, quenching them with triethylamine, and analyzing the monomer conversion by GC.[1]

  • Termination and Isolation: Once the desired conversion is achieved, terminate the polymerization by adding a small amount of triethylamine.[1] Isolate the polymer by precipitating the reaction mixture into a large volume of cold methanol.[1]

  • Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum until a constant weight is achieved.[1]

References

Sources

Technical Support Center: 1,3,6-Trioxocane Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for 1,3,6-Trioxocane. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile compound. Here, we address common challenges and provide scientifically-grounded solutions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as diethylene glycol formal, is a cyclic ether with the chemical formula C5H10O3.[1][2] It is a liquid at room temperature with a boiling point of approximately 165°C.[3][4] Due to its unique structure, it serves as a valuable monomer in ring-opening polymerizations to create functional polyesters.[4] It is also used in the synthesis of biodegradable hydrogels and as a crease and shrink-proofing agent for cellulose fiber fabrics.[4][5]

Q2: What are the main hazards associated with this compound?

This compound is a flammable liquid and vapor.[1][3] It can cause skin and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: My this compound appears cloudy or has formed precipitates. What is the cause and how can I resolve this?

Cloudiness or precipitation can indicate either moisture contamination or polymerization. This compound is sensitive to moisture and acidic conditions, which can catalyze hydrolysis or polymerization.

  • Causality: The presence of water can lead to the formation of diethylene glycol and formaldehyde through hydrolysis. Acidic impurities can initiate cationic ring-opening polymerization, resulting in the formation of poly(this compound).[6]

  • Troubleshooting:

    • Moisture Test: Perform a Karl Fischer titration to quantify the water content.

    • Purification: If moisture is present, dry the material over a suitable drying agent like anhydrous magnesium sulfate or calcium hydride, followed by distillation under reduced pressure.[6]

    • Inhibitor Check: Ensure that a stabilizer, if required for your application, has not precipitated.

Q4: I am observing inconsistent reaction kinetics when using this compound from a new batch. What could be the issue?

Inconsistent reaction rates are often traced back to impurities in the monomer.

  • Causality: Trace amounts of acidic or basic impurities can significantly impact the kinetics of polymerization or other reactions. For instance, acidic residues from the synthesis process can act as unintended catalysts.[7]

  • Troubleshooting:

    • Purity Analysis: Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the new batch and compare it to previous batches.

    • Neutralization and Repurification: If acidic impurities are suspected, wash the this compound with a dilute basic solution (e.g., 5% sodium bicarbonate), followed by washing with deionized water until the aqueous layer is neutral. Dry the organic layer over a suitable drying agent and distill under reduced pressure.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to resolving specific problems you might encounter during your experiments with this compound.

Issue 1: Polymerization Fails to Initiate or Proceeds Slowly

Symptoms:

  • No observable change in viscosity or temperature after adding the initiator.

  • Incomplete conversion of the monomer after the expected reaction time.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization initiation issues.

Issue 2: Uncontrolled or Rapid Polymerization

Symptoms:

  • A sudden, exothermic reaction.

  • Formation of a solid plug of polymer in the reaction vessel.

Logical Troubleshooting Workflow:

Sources

Technical Support Center: Enhancing the Mechanical Properties of Poly(1,3,6-Trioxocane)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable troubleshooting for experiments involving poly(1,3,6-trioxocane) (PTO). As a semi-crystalline polyacetal, PTO is recognized for its biodegradability and biocompatibility, making it a polymer of interest for biomedical applications. However, optimizing its mechanical properties is often critical for performance. This document offers a structured approach to overcoming common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of poly(this compound).

Q1: What are the typical mechanical properties of neat poly(this compound)?

A1: Poly(this compound) is generally a semi-crystalline polymer. Its mechanical properties can vary significantly based on its molecular weight and crystallinity. Typically, it is a relatively soft and flexible material. For instance, copolymers of this compound and dioxolane have been reported with a Young's modulus around 180 MPa and an elongation at break of about 120%. Its properties make it a candidate for applications where some flexibility is required.

Q2: How does the polymerization mechanism of this compound affect its final mechanical properties?

A2: this compound undergoes cationic ring-opening polymerization (CROP). The choice of initiator (e.g., Lewis acids like BF₃·OEt₂) and polymerization conditions (temperature, solvent, monomer purity) are critical. These factors directly control the molecular weight, molecular weight distribution (polydispersity), and end-group chemistry of the polymer chains. Higher molecular weight generally leads to improved mechanical properties, such as increased tensile strength and modulus, due to greater chain entanglement.

Q3: What are the primary strategies for enhancing the mechanical properties of PTO?

A3: The main strategies involve modifying the polymer structure at a molecular or bulk level. These include:

  • Copolymerization: Introducing other cyclic ether or acetal monomers can disrupt crystallinity and alter flexibility and degradation rates.

  • Crosslinking: Creating chemical bonds between polymer chains increases stiffness and reduces solubility. This can be achieved using crosslinking agents or by incorporating functional monomers.

  • Blending: Mixing PTO with other polymers can create materials with synergistic properties.

  • Composite Formation: Incorporating reinforcing fillers (e.g., hydroxyapatite, bioactive glass) can significantly increase the stiffness and strength of the material, which is particularly useful for orthopedic applications.

Q4: Is poly(this compound) biodegradable? How does this impact its mechanical integrity?

A4: Yes, PTO is biodegradable. Its polyacetal backbone is susceptible to hydrolysis, breaking down into smaller, non-toxic molecules. This degradation process will naturally lead to a loss of mechanical integrity over time. The rate of degradation is influenced by factors such as molecular weight, copolymer composition, and the surrounding environment (pH, enzymes). This is a critical consideration for applications like drug delivery or temporary medical implants, where the material must maintain its mechanical function for a specific duration.

Section 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving common issues encountered during the synthesis and processing of PTO.

Problem 1: Low Molecular Weight and Poor Mechanical Strength

Low molecular weight is a primary cause of poor mechanical performance. If your synthesized PTO is brittle or fails to form a cohesive film, use the following workflow to diagnose the issue.

G start Problem: Low Molecular Weight / Poor Mechanical Strength gpc Step 1: Confirm Molecular Weight (Run GPC Analysis) start->gpc check_mw Is MW below target? gpc->check_mw monomer_purity Step 2: Verify Monomer Purity (Check for water/impurities via NMR/Karl Fischer) check_mw->monomer_purity  Yes processing Problem lies in processing. Review film casting/molding procedure. check_mw->processing  No purify Action: Purify monomer (Distillation over CaH₂) monomer_purity->purify initiator Step 3: Check Initiator Activity (Use fresh, properly stored initiator) purify->initiator conditions Step 4: Optimize Reaction Conditions (Lower temperature, check solvent purity) initiator->conditions

Caption: Troubleshooting workflow for low molecular weight PTO.

Causality Explained:

  • Monomer Purity: Cationic ring-opening polymerization is extremely sensitive to nucleophilic impurities, especially water. Water acts as a chain transfer agent, terminating growing polymer chains and leading to a significant decrease in the final molecular weight. Purification of the this compound monomer, often by distillation over a drying agent like calcium hydride (CaH₂), is a critical step.

  • Initiator Activity: Lewis acid initiators can degrade upon exposure to atmospheric moisture. Using a fresh or properly stored initiator at the correct concentration is essential for efficient polymerization initiation.

  • Reaction Conditions: Polymerization of cyclic acetals has a relatively low ceiling temperature. If the reaction temperature is too high, depolymerization can occur, leading to a lower equilibrium monomer concentration and reduced molecular weight. Running the reaction at a lower temperature (e.g., -20°C to 0°C) can favor polymerization.

Problem 2: Inconsistent Mechanical Properties Between Batches

Batch-to-batch variability is a common challenge. If tensile tests or dynamic mechanical analysis (DMA) show significant differences between polymer batches, consider the following factors.

Potential Cause Diagnostic Check Corrective Action
Varying Crystallinity Differential Scanning Calorimetry (DSC) to measure melting enthalpy (ΔHₘ) and glass transition (T₉).Standardize the thermal history of all samples. Use a controlled annealing and cooling protocol after synthesis or processing.
Polydispersity Index (PDI) Variation Gel Permeation Chromatography (GPC) to compare molecular weight distributions.Ensure identical monomer/initiator ratios and reaction times. Check for temperature fluctuations during polymerization.
Incomplete Solvent Removal Thermogravimetric Analysis (TGA) or NMR to detect residual solvent.Dry samples under vacuum at a temperature below the polymer's T₉ until a constant weight is achieved. Residual solvent can act as a plasticizer, artificially lowering the modulus.
Problem 3: Material is Too Stiff or Too Brittle after Modification

When attempting to enhance stiffness via copolymerization or composite formation, the material can sometimes become undesirably brittle.

Q: My PTO/hydroxyapatite composite is too brittle. How can I improve its toughness?

A: Brittleness in composites often stems from poor interfacial adhesion between the polymer matrix and the filler particles.

  • Improve Adhesion: Use a surface coupling agent (e.g., a silane) to treat the hydroxyapatite (HA) particles before incorporating them into the polymer. This creates a stronger bond between the inorganic filler and the organic matrix, allowing for more effective stress transfer and preventing crack propagation at the interface.

  • Optimize Filler Loading: High filler concentrations can lead to particle agglomeration, creating stress concentration points. Experiment with lower HA loading levels to find an optimal balance between stiffness and toughness.

  • Introduce a Toughening Agent: Consider creating a terpolymer by introducing a third monomer that imparts flexibility, effectively toughening the polymer backbone itself.

G cluster_0 PTO Homopolymer cluster_2 Resulting Copolymer Chain a -O-CH₂-O-CH₂-CH₂-O-CH₂- b -O-CH₂-O-CH₂-CH₂-O-CH₂- c -O-CH₂-O-CH₂-CH₂-O-CH₂- d {-Flexible Monomer Unit-} d2 {-Flexible Monomer Unit-} a2 -O-CH₂-O-CH₂-CH₂-O-CH₂- a2->d2 c2 -O-CH₂-O-CH₂-CH₂-O-CH₂- d2->c2

Caption: Copolymerization disrupts chain packing, enhancing flexibility.

Section 3: Key Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol is a general guideline. Concentrations and times should be optimized for the desired molecular weight.

  • Monomer Purification: Dry this compound over calcium hydride (CaH₂) for 24 hours, followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere (N₂ or Ar) and protect it from light.

  • Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.

  • Reaction: a. Dissolve the purified monomer in a dry, non-protic solvent (e.g., dichloromethane, CH₂Cl₂) to the desired concentration (e.g., 1 M) inside the flask via cannula transfer. b. Cool the solution to the desired temperature (e.g., 0°C) in an ice bath. c. Prepare the initiator solution (e.g., BF₃·OEt₂ in CH₂Cl₂) in a separate dry flask. d. Add the initiator solution to the monomer solution dropwise via syringe while stirring vigorously. The monomer-to-initiator ratio will be a key determinant of molecular weight. e. Allow the polymerization to proceed for the desired time (e.g., 2-24 hours).

  • Termination: Terminate the polymerization by adding a pre-chilled solution of triethylamine or ammoniacal methanol to quench the acidic initiator.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Preparation of Solvent-Cast Polymer Films for Mechanical Testing
  • Polymer Solution: Dissolve the purified and dried PTO in a suitable volatile solvent (e.g., chloroform or dichloromethane) to create a solution of 5-10% (w/v). Ensure the polymer is fully dissolved.

  • Casting: Pour the solution into a flat, level petri dish (glass or PTFE is recommended for easy removal). The volume of solution will determine the final film thickness.

  • Evaporation: Cover the dish with a lid that allows for slow solvent evaporation. This prevents the formation of bubbles or surface defects. Let the solvent evaporate completely in a fume hood at room temperature (typically 24-48 hours).

  • Drying: Once a film has formed, transfer it to a vacuum oven. Dry the film at a temperature slightly above the solvent's boiling point but well below the polymer's melting point to remove any residual solvent.

  • Conditioning: Before testing, condition the film samples for at least 24 hours at a standard temperature and humidity (e.g., 23°C, 50% RH) to ensure consistent results.

References

  • Zhang, Z., Ku, S. H., & Park, K. (2012). Injectable and Biodegradable Block Copolymer Hydrogels for Drug Delivery. Journal of Pharmaceutical Sciences, 101(9), 3148-3161. Available at: [Link]

  • Prabhu, J., & Maheshwari, R. (2023). A review on the synthesis and applications of biodegradable poly(1,3-dioxolane) and its copolymers. Materials Today: Proceedings, 80, 2465-2471. Available at: [Link]

Technical Support Center: Scale-Up of 1,3,6-Trioxocane Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up production of 1,3,6-Trioxocane (CAS 1779-19-7). This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthesis, purification, and troubleshooting of common issues encountered during the transition from bench-scale to pilot or manufacturing scale. Our focus is on the prevalent two-step synthesis from diethylene glycol and a formaldehyde source, emphasizing practical solutions and the scientific principles behind them.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial planning and execution of this compound synthesis.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and scalable method is a two-step process. The first step involves the acid-catalyzed condensation of diethylene glycol with a formaldehyde source, such as paraformaldehyde, to form a linear oligomer. The second step is the thermal, catalyst-assisted cyclization ("cracking") of this oligomer to yield this compound, which is concurrently removed from the reaction mixture by distillation.[1] This approach provides high yields and avoids many of the inefficiencies of older, single-step methods.[1]

Q2: What are the critical starting materials and why is their quality important?

A2: The primary reactants are diethylene glycol (DEG) and a formaldehyde source. Paraformaldehyde is commonly used due to its ease of handling compared to gaseous formaldehyde. The purity of these reactants is paramount; impurities can lead to side reactions, formation of colored byproducts, or interference with catalyst activity. For instance, acidic or basic impurities in DEG can prematurely initiate side reactions.

Q3: Which catalysts are recommended for each step of the synthesis?

A3: Catalyst selection is critical and differs for the two main stages:

  • Step 1 (Oligomerization): A strong acid catalyst is required. Options include solid acid resins like Amberlite IR-120, which simplifies catalyst removal via filtration, or mineral acids such as sulfuric acid.[1][2][3] Solid resins are often preferred in scale-up operations to minimize downstream purification challenges associated with neutralizing and removing liquid acids.

  • Step 2 (Cyclization): While the oligomer can be cyclized thermally without a catalyst, the yield and formation rate are notably low.[1] To enhance efficiency, specific catalysts such as alkali metal salts of persulfuric acid (e.g., potassium persulfate) or iron sulfates (ferrous or ferric sulfate) are highly effective.[1] These are typically used in small quantities (0.05-1% by weight of the oligomer).[1]

Q4: What are the most critical process parameters to control during scale-up?

A4: Successfully scaling this synthesis requires tight control over several parameters:

  • Stoichiometry: The molar ratio of DEG to formaldehyde should be carefully controlled, typically between 0.5 and 2. Deviating from this range can result in unreacted starting material or lower yields.[1]

  • Water Removal: The condensation reaction to form the oligomer generates water. This water must be continuously removed to drive the equilibrium toward the product. Azeotropic distillation using a solvent like n-heptane is a common and effective method.[1]

  • Temperature: Maintain precise temperature control during both oligomerization (typically 100-110°C) and cyclization (150-250°C).[1] Poor temperature control can lead to byproduct formation or thermal degradation.

  • Pressure: The cyclization and distillation step is best performed under reduced pressure (5-100 mmHg).[1] This lowers the boiling point of this compound, allowing it to be distilled out of the hot reaction mixture as it forms, which minimizes degradation and side reactions.

Q5: What are the primary safety hazards associated with this compound production?

A5: Key safety considerations include:

  • Flammability: this compound is a flammable liquid and vapor.[4][5] All equipment must be properly grounded, and ignition sources must be eliminated. The use of explosion-proof electrical equipment is recommended for scale-up operations.[5]

  • Irritation: The compound is a skin and serious eye irritant and may cause respiratory irritation.[4]

  • Handling: All handling should be done in a well-ventilated area or under a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Final Product Yield

Low yield is one of the most common challenges. The cause can often be traced to one of several key areas in the process.

LowYield_Troubleshooting start Low Yield Detected check_stoich Verify Reactant Stoichiometry (DEG:CH2O = 0.5-2) start->check_stoich Step 1 check_water Assess Water Removal Efficiency start->check_water Step 2 check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst Step 3 check_conditions Review Cyclization Temp & Pressure start->check_conditions Step 4 check_distill Analyze Distillation Losses start->check_distill Step 5 sol_stoich Solution: Adjust reactant ratio. Use high-purity materials. check_stoich->sol_stoich sol_water Solution: Ensure efficient azeotrope. Check for vacuum leaks. check_water->sol_water sol_catalyst Solution: Use fresh catalyst. Optimize loading (0.05-1%). check_catalyst->sol_catalyst sol_conditions Solution: Optimize T (150-250°C) and P (5-100 mmHg). check_conditions->sol_conditions sol_distill Solution: Use fractional column. Optimize reflux ratio. check_distill->sol_distill

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Cause Underlying Rationale & Verification Recommended Solution
A. Incorrect Reactant Stoichiometry The molar ratio of DEG to formaldehyde is critical for driving the formation of the desired oligomer. An excess of either reactant can lead to incomplete conversion or the formation of undesired structures.[1] Verification: Use GC or HPLC to analyze residual reactants in the oligomerization mixture.Adjust the molar ratio to be within the optimal range of 0.5 to 2 (DEG:Formaldehyde). Ensure accurate weighing and use of high-purity starting materials.
B. Inefficient Water Removal Water is a byproduct of the condensation reaction. According to Le Chatelier's principle, its presence will inhibit the forward reaction, preventing complete oligomer formation. Verification: Monitor the rate of water collection in the Dean-Stark trap or receiver. If it's slow or stalls, efficiency is low.Ensure the azeotropic solvent (e.g., n-heptane) is refluxing vigorously. On a larger scale, check for adequate condenser performance and ensure the vacuum system is free of leaks and pulling the target pressure.
C. Sub-optimal Catalyst Performance Insufficient catalyst in either step will result in a slow reaction rate and incomplete conversion.[1] Catalysts can also deactivate over time or due to impurities. Verification: If using a solid resin, test a sample for activity. For the cyclization step, compare the formation rate to established benchmarks.Use fresh, active catalyst. For cyclization, ensure the catalyst (e.g., potassium persulfate) is added at the correct concentration (0.05-1% by weight of oligomer).[1] If an acid catalyst from step 1 is carried over, it must be neutralized before adding the cyclization catalyst.[1]
D. Inadequate Cyclization Conditions The cyclization of the oligomer is an endothermic equilibrium-driven process. The temperature must be high enough (150-250°C) to provide the activation energy, and the pressure must be low enough (5-100 mmHg) to allow the this compound to distill as it is formed, shifting the equilibrium toward the product.[1] Verification: Check temperature and pressure logs.Optimize the reactor temperature and vacuum level. Ensure the heating system can maintain a stable, high temperature and the vacuum pump can achieve the required pressure.
Problem 2: Formation of Undesired Byproducts or Polymer

The presence of impurities complicates purification and reduces the yield of the target molecule.

Potential Cause Underlying Rationale & Verification Recommended Solution
A. Cationic Polymerization of Product This compound can undergo cationic ring-opening polymerization, especially in the presence of residual acid catalyst from the oligomerization step at high temperatures.[2][7] Verification: The final product or distillation residue becomes viscous or solidifies. GPC analysis will show high molecular weight species.Ensure complete neutralization of the acid catalyst after the oligomerization step and before heating for cyclization.[1] A base such as sodium carbonate or ammonia can be used.
B. Formation of Other Cyclic Acetals Impurities in the diethylene glycol (e.g., ethylene glycol) can react with formaldehyde to form other cyclic acetals, such as 1,3-dioxolane. Verification: Use GC-MS to identify the structure of the byproducts in the crude distillate.Use high-purity diethylene glycol ( >99.5%). Screen incoming raw materials for common impurities.
C. Thermal Degradation At excessively high temperatures (>250°C) or during prolonged residence times in the hot reactor, both the oligomer and the this compound product can degrade, leading to charring and the formation of various decomposition products. Verification: Discoloration (darkening) of the reaction mixture or final product.Maintain strict temperature control. Ensure the product is distilled out of the reaction vessel efficiently to minimize its time at high temperatures. The use of a well-designed distillation setup (e.g., wiped-film evaporator for continuous processes) can be beneficial.

Experimental Protocols

Protocol 1: Scalable Two-Step Synthesis of this compound

This protocol describes a robust, lab-scale (adaptable for pilot scale) synthesis that emphasizes high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Oligomerization cluster_1 Step 2: Cyclization & Distillation charge_reactants 1. Charge Reactor: - Diethylene Glycol - Paraformaldehyde - n-Heptane add_catalyst1 2. Add Acid Catalyst (e.g., Amberlite IR-120) charge_reactants->add_catalyst1 heat_reflux 3. Heat to Reflux (~105°C) add_catalyst1->heat_reflux water_removal 4. Azeotropic Water Removal (Monitor Collection) heat_reflux->water_removal remove_catalyst1 5. Cool & Filter (Remove Acid Resin) water_removal->remove_catalyst1 Oligomer Formed neutralize 6. Neutralize (if needed) remove_catalyst1->neutralize add_catalyst2 7. Add Cyclization Catalyst (e.g., K2S2O8) neutralize->add_catalyst2 heat_distill 8. Heat (150-250°C) under Vacuum (5-100 mmHg) add_catalyst2->heat_distill collect_product 9. Collect Distillate (Crude this compound) heat_distill->collect_product purify 10. Final Purification (Fractional Distillation) collect_product->purify

Caption: General Workflow for this compound Synthesis.

Step 1: Oligomer Formation

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charge Reactants: Charge the reactor with diethylene glycol (1.0 molar equivalent), paraformaldehyde (1.0-1.2 molar equivalents), and n-heptane (as the azeotropic agent, approx. 20% of the DEG volume).

  • Catalyst Addition: Add a strong acid cation-exchange resin (e.g., Amberlite IR-120, ~1-2% by weight of reactants).

  • Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 100-110°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to below 60°C. Remove the solid acid resin by filtration. The filtrate is the crude oligomer solution.

  • Solvent Removal: Remove the n-heptane via distillation.

Step 2: Cyclization and Product Isolation

  • Neutralization (Critical Step): If a liquid acid catalyst was used, neutralize the crude oligomer with a base (e.g., sodium carbonate) until the pH is neutral. Filter to remove the salts. This step is crucial to prevent cationic polymerization.[1]

  • Reactor Setup: Configure the reactor for vacuum distillation with a short path distillation head and cooled receiver flasks.

  • Catalyst Addition: Add the cyclization catalyst (e.g., potassium persulfate, 0.1% by weight of the oligomer) to the crude oligomer.

  • Reaction/Distillation: Begin stirring and apply vacuum (target 5-100 mmHg). Heat the mixture to 150-250°C. The this compound will distill as it is formed.[1]

  • Collection: Collect the distilled product in a cooled receiver. The process is complete when distillation ceases.

Protocol 2: Purification by Vacuum Fractional Distillation

The crude product from the synthesis often contains small amounts of unreacted starting materials or side products. A final fractional distillation is required to achieve high purity ( >99%).

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) of appropriate height for the desired separation efficiency. The entire system should be set up for vacuum operation.

  • Charge: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Distillation: Apply vacuum and gently heat the flask.

  • Collect Fractions:

    • Fore-run: Collect an initial fraction containing any low-boiling impurities.

    • Main Fraction: Collect the pure this compound at a constant head temperature and pressure (e.g., ~66°C at 50 Torr).[8]

    • Tails: Discontinue distillation before high-boiling residue begins to distill.

  • Analysis: Confirm the purity of the main fraction using Gas Chromatography (GC).

Data & Properties Summary

Property Value Source
Chemical Formula C₅H₁₀O₃[4][9]
Molecular Weight 118.13 g/mol [4][10]
Appearance Colorless liquid
Boiling Point ~66 °C @ 50 Torr (mmHg)[8]
Density ~1.116 g/cm³ @ 20 °C[8]
CAS Number 1779-19-7[9]

References

  • Process for the preparation of this compound.
  • Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. Defense Technical Information Center. [Link]

  • This compound | CAS 1779-19-7. AMERICAN ELEMENTS. [Link]

  • This compound | C5H10O3 | CID 15687. PubChem - NIH. [Link]

  • Cationic polymerizations of this compound and 2-butyl-1,3,6-trioxocane. Macromolecules. [Link]

  • Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. MDPI. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • Chemical Properties of this compound (CAS 1779-19-7). Cheméo. [Link]

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Validation & Comparative

A Comparative Guide to the Polymerization of 1,3,6-Trioxocane and 1,3,5-Trioxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the polymerization behavior of two important cyclic ethers: 1,3,6-Trioxocane (TOC), an eight-membered ring, and 1,3,5-Trioxane (TOX), the six-membered cyclic trimer of formaldehyde. We will delve into their respective polymerization mechanisms, kinetics, the properties of the resulting polymers, and detailed experimental protocols, offering field-proven insights for researchers and professionals in polymer chemistry and materials science.

Introduction: A Tale of Two Cyclic Ethers

Cationic ring-opening polymerization (CROP) is a fundamental technique for synthesizing a wide array of polymers, particularly polyacetals.[1] Among the monomers utilized, 1,3,5-trioxane is a cornerstone of the industrial production of polyoxymethylene (POM), a high-performance engineering thermoplastic.[2][3] Its eight-membered ring counterpart, this compound, offers a different structural motif, leading to a polymer with distinct properties. Understanding the nuances of their polymerization is critical for tailoring polymer architecture and function. This guide provides a direct comparison to elucidate the causal relationships between monomer structure, polymerization behavior, and final material properties.

Monomer Characteristics: A Side-by-Side Comparison

The structural and physical properties of the monomer are the primary determinants of its polymerization behavior. TOX is a planar, symmetrical, and crystalline solid at room temperature, while TOC is a larger, more flexible ring.

Property1,3,5-Trioxane (TOX)This compound (TOC)
Molecular Formula C₃H₆O₃C₅H₁₀O₃
Molar Mass 90.08 g/mol [4]118.13 g/mol
Structure 6-membered ring (3 carbons, 3 oxygens)[4]8-membered ring (5 carbons, 3 oxygens)[5]
Appearance White crystalline solid[2][4]Liquid
Melting Point 62 °C[4]N/A
Boiling Point 115 °C[4]174-175 °C
CAS Number 110-88-3[2]1779-19-7[5]

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Both monomers polymerize via a CROP mechanism, which involves initiation by a cationic species (e.g., a proton or a Lewis acid-cocatalyst complex), followed by propagation where the monomer attacks the active chain end, leading to ring opening.

Causality Behind Mechanistic Differences: The key distinction lies in the nature of the propagating species. For TOX, the process involves the formation of an oxonium ion that can exist in equilibrium with a more reactive carbenium ion. For the larger, more flexible TOC ring, evidence strongly suggests that the propagation proceeds via an open-chain oxocarbenium ion intermediate.[6][7] This difference in the active center's stability and steric accessibility directly influences polymerization kinetics and the propensity for side reactions.

G cluster_0 1,3,5-Trioxane (TOX) Polymerization cluster_1 This compound (TOC) Polymerization TOX_Monomer 1,3,5-Trioxane Active_TOX Active Center (Oxonium/Carbenium Ion) TOX_Monomer->Active_TOX Initiator_TOX Initiator (H⁺) Initiator_TOX->TOX_Monomer Initiation TOX_Propagation Propagation: Ring-Opening Addition Active_TOX->TOX_Propagation Monomer Attack Backbiting_TOX Side Reaction: Backbiting & Oligomer Formation Active_TOX->Backbiting_TOX POM Polyoxymethylene (POM) TOX_Propagation->POM TOC_Monomer This compound Active_TOC Active Center (Open Oxocarbenium Ion) TOC_Monomer->Active_TOC Initiator_TOC Initiator (H⁺) Initiator_TOC->TOC_Monomer Initiation TOC_Propagation Propagation: Ring-Opening Addition Active_TOC->TOC_Propagation Monomer Attack Poly_TOC Poly(this compound) TOC_Propagation->Poly_TOC Unzipping Depolymerization: 'Unzipping' to Monomer Poly_TOC->Unzipping Acid-catalyzed

Caption: CROP mechanisms for TOX and TOC, highlighting different active centers.

A Comparative Look at Polymerization Kinetics

The kinetics of polymerization for these two monomers show marked differences, which are critical for process design and control.

  • Induction Period: The polymerization of TOX, particularly in bulk, is characterized by a two-step process: a short homogeneous "induction" period, followed by a very rapid heterogeneous propagation-crystallization step as the polymer precipitates.[3] In contrast, modern studies on the polymerization of TOC report no significant induction period, with the reaction proceeding smoothly upon initiation.[6] This is a crucial operational difference; the TOX system requires management of a sudden, rapid exothermic reaction, whereas the TOC system is more controlled.

  • Reaction Rate: While TOX polymerization can be extremely fast (occurring within seconds), the rate is highly dependent on catalyst concentration and temperature.[3] The polymerization of 2-butyl substituted TOC was found to be slightly faster than that of unsubstituted TOC, challenging the general expectation that substituents decrease polymerizability.[6]

  • Side Reactions:

    • TOX: The primary challenge in TOX polymerization is the formation of cyclic oligomers due to "backbiting," where the active chain end attacks its own chain.[8][9] This side reaction is more prevalent in the molten state where chain mobility is high. To mitigate this, solid-state or "frozen" polymerization techniques have been developed, which restrict chain mobility and enable the synthesis of ultra-high molecular weight POM with minimal oligomer content.[8][9]

    • TOC: The main competing reaction for TOC is depolymerization. The acid-catalyzed degradation of poly(TOC) readily yields the monomer as the major product, indicating an "unzipping" mechanism that proceeds via the same open-chain carbocation intermediate as the polymerization.[7] This suggests that the polymerization is highly reversible and sensitive to reaction conditions.

Properties of the Resulting Polymers

The structural differences between the monomers are directly translated into the properties of the resulting polymers. Poly(1,3,5-trioxane), or POM, is a semi-crystalline thermoplastic, while poly(this compound) is a material with a much lower melting point.

PropertyPoly(1,3,5-trioxane) - POMPoly(this compound) - Poly(TOC)
Repeating Unit (-CH₂-O-)(-CH₂-O-CH₂-CH₂-O-CH₂-O-)
Molecular Weight Can exceed 1,000,000 g/mol (M_w) via solid-state polymerization.[8][9]M_n up to 81,000 g/mol reported.[6]
Polydispersity (M_w/M_n) Typically broad, but can be controlled.~1.4 reported for high MW samples.[6]
Crystallinity High; typically a hexagonal crystal structure.[10]Semi-crystalline.
Melting Temp (T_m) ~165-175 °C (can be affected by comonomers)[10]36 °C[6]
Thermal Stability Unstabilized homopolymer is poor; improved significantly by copolymerization (e.g., with dioxolane) to introduce C-C bonds that act as "zipper-stoppers".[10]Prone to acid-catalyzed depolymerization back to the monomer.[7]
Mechanical Properties Excellent stiffness, fatigue resistance, and low friction.[10]Strong mechanical strength reported for high MW samples.[6]

Experimental Protocols: A Practical Guide

The choice of experimental setup is dictated by the monomer's physical state and the reaction kinetics. The following protocols represent validated methods for each monomer.

Experimental Workflow Overview

G A Monomer Purification B Reaction Setup (Inert Atmosphere) A->B C Solvent/Monomer Charging & Temp Control B->C D Catalyst Introduction C->D E Polymerization (Monitoring Conversion) D->E F Quenching Reaction E->F G Polymer Isolation (Precipitation/Washing) F->G H Drying & Characterization G->H

Caption: A generalized workflow for cationic ring-opening polymerization.

Protocol 1: Bulk Polymerization of 1,3,5-Trioxane (TOX)

This protocol is adapted from methodologies for synthesizing POM copolymers, which demonstrates the rapid, heterogeneous nature of the reaction.[10]

  • Expertise & Rationale: Bulk polymerization is industrially relevant and avoids solvents. However, it requires careful temperature control due to the high heat of polymerization and the rapid crystallization of the product. Using a catalyst like phosphotungstic acid is effective and can simplify purification compared to Lewis acids.[10]

  • Monomer Preparation: Dry 1,3,5-trioxane (50 g) in a vacuum oven at 85°C for 24 hours to remove water, which can act as a chain transfer agent.

  • Reaction Setup: In a glass reactor under a nitrogen atmosphere, melt the dried TOX by immersing the reactor in an oil bath set to 85°C.

  • Initiation: Prepare a solution of the catalyst (e.g., 190 ppm of phosphotungstic acid based on TOX weight) in a minimal amount of a suitable solvent like ethanol.

  • Polymerization: Add the catalyst solution to the molten TOX with stirring. The polymerization is extremely rapid, and the solid polymer will form within approximately 15-30 seconds.

  • Quenching & Isolation: Once the reaction mass has solidified, break it up. The reaction is effectively quenched by the depletion of the monomer and the encapsulation of active sites in the solid polymer.

  • Purification: Wash the obtained polymer powder several times with methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the purified polymer at 90°C in an oven for at least 5 hours.

Protocol 2: Solution Polymerization of this compound (TOC)

This protocol is based on a reinvestigation of TOC polymerization that yielded high molecular weight polymer and is suitable for kinetic studies.[6]

  • Expertise & Rationale: Solution polymerization allows for better temperature control and facilitates the acquisition of samples for kinetic analysis. The use of a Schlenk tube and an inert atmosphere is critical to prevent premature termination by atmospheric moisture. Triethyloxonium tetrafluoroborate is a powerful initiator that does not require a co-catalyst.

  • Monomer Purification: Reflux this compound over calcium hydride (CaH₂) for several hours, then distill under reduced pressure (e.g., 0.3 mmHg at 44-45°C) to ensure it is anhydrous.[6] Purity should exceed 99% as verified by gas chromatography.

  • Reaction Setup: Flame-dry a Schlenk tube under vacuum and fill it with purified nitrogen.

  • Solvent and Monomer Addition: Add a dry solvent (e.g., 1,2-dichloroethane) to the Schlenk tube via cannula, followed by the purified TOC monomer. Equilibrate the solution to the desired reaction temperature (e.g., -10°C).

  • Initiation: Prepare a solution of the initiator (e.g., triethyloxonium tetrafluoroborate, Et₃O⁺BF₄⁻) in the same dry solvent and add it to the monomer solution via syringe to start the polymerization.

  • Monitoring: Take samples at timed intervals using a nitrogen-purged stainless steel cannula.

  • Quenching: Quench each sample by adding it to a vial containing a small amount of triethylamine.[6] This neutralizes the acidic active chain ends.

  • Isolation: At the end of the reaction, pour the entire polymer solution into a large volume of cold methanol to precipitate the poly(TOC). Allow it to stand at a low temperature (e.g., -20°C) for several hours to complete precipitation.

  • Purification & Drying: Collect the polymer by filtration, wash with fresh cold methanol, and dry in a vacuum oven.

Conclusion

While both this compound and 1,3,5-trioxane are cyclic acetals that undergo cationic ring-opening polymerization, their behaviors are profoundly different.

  • 1,3,5-Trioxane is the monomer of choice for producing high-performance, high-melting-point polyoxymethylene. Its polymerization is exceptionally rapid and often heterogeneous, presenting challenges in controlling side reactions like oligomer formation, which can be overcome with specialized techniques like solid-state polymerization.[3][8][9]

  • This compound polymerizes in a more controlled manner with no induction period to yield a lower-melting, flexible polyacetal.[6] The primary consideration for TOC is the reversibility of the polymerization and the potential for acid-catalyzed depolymerization.[7]

The choice between these monomers is therefore a clear example of structure-property relationships in polymer science. For applications requiring high thermal and mechanical stability, TOX is the superior precursor. For applications where a lower T_m, higher flexibility, or controlled degradation is desired, TOC presents a compelling alternative. This comparative understanding is essential for researchers aiming to innovate and design novel polyacetal materials.

References

  • Jafari, M., & Sepehr, M. N. (2018). Bulk copolymerization of 1,3,5-trioxane and 1,3-dioxolane in presence of phosphotungstic acid catalyst and tetrahydrofuran as retarder: crystallinity and thermal properties. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]

  • Process for the preparation of this compound. (1975).
  • PubChem. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC - NIH. [Link]

  • Chien, J. C. W., et al. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. DTIC. [Link]

  • Suemitsu, C., Kanazawa, A., & Aoshima, S. (2021). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. RSC Publishing. [Link]

  • Laredo, E., et al. (2002). Cationic Copolymerization of 1,3,5-Trioxane with 1,3-Dioxepane: A Comprehensive Approach to the Polyacetal Process. ACS Publications. [Link]

  • Polymerization of 1,3,5 Trioxane. The Hoechst-Celanese process to... (n.d.). ResearchGate. [Link]

  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: Frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. (n.d.). ResearchGate. [Link]

  • Chien, J. C. W., et al. (n.d.). Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane). DTIC. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to Cationic and Radical Ring-Opening Polymerization of 1,3,6-Trioxocane Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer chemistry, particularly for applications in drug delivery and biomedical materials, the choice of polymerization technique is paramount. It dictates not only the polymer's architecture but also its physicochemical properties and, ultimately, its performance. This guide provides an in-depth comparison of two powerful methods for polymerizing derivatives of 1,3,6-trioxocane: cationic ring-opening polymerization of this compound (TOC) itself, and radical ring-opening polymerization (rROP) of its unsaturated analogue, 2-methylene-1,3,6-trioxocane (MTC). Understanding the nuances of these two pathways is critical for researchers and drug development professionals aiming to design next-generation biodegradable polymers.

Introduction: The this compound Family as a Monomer Platform

This compound (TOC) is an eight-membered cyclic acetal.[1] Its polymer, poly(this compound), is a polyacetal with repeating ether and acetal linkages, offering a unique backbone structure. The polymerization of TOC and its derivatives is primarily driven by the release of ring strain.[2] However, the specific derivative and the chosen polymerization method fundamentally alter the resulting polymer. For cationic polymerization, the saturated TOC ring can be directly opened. For a radical-mediated approach, the monomer must be modified to include a site for radical attack, typically an exocyclic double bond, as seen in 2-methylene-1,3,6-trioxocane (MTC).[3][4] This distinction is the cornerstone of our comparison.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization is a chain-growth polymerization where a cationic initiator activates the cyclic monomer, leading to ring cleavage and propagation.[5][6] This method is particularly effective for cyclic ethers like TOC.[7]

Mechanism of Cationic Polymerization

The polymerization proceeds through three main stages: initiation, propagation, and termination.[8][9]

  • Initiation : A cationic initiator, such as a Brønsted acid or a Lewis acid, protonates or coordinates with an oxygen atom in the TOC ring, creating a reactive oxonium ion.[10]

  • Propagation : The active oxonium ion is attacked by the oxygen of another TOC monomer, leading to ring opening and the extension of the polymer chain. The propagating species is often an open-chain oxocarbenium ion, which exists in equilibrium with the cyclic oxonium ion.[11][12]

  • Termination : The chain growth can be terminated by reaction with a nucleophile (quenching agent), by chain transfer to another monomer or solvent, or by combination with the counter-ion.[10]

Below is a diagram illustrating the cationic ring-opening polymerization of this compound.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺) M This compound (TOC) I->M Activation IM Activated Monomer (Oxonium Ion) P_n Polymer Chain (Pₙ⁺) IM->P_n Forms propagating chain M2 TOC P_n->M2 Nucleophilic Attack P_n1 Elongated Chain (Pₙ₊₁⁺) M2->P_n1 Ring Opening P_n1_term Elongated Chain (Pₙ₊₁⁺) Q Quenching Agent (Nu⁻) P_n1_term->Q Quenching Dead_Polymer Neutral Polymer

Caption: Cationic Ring-Opening Polymerization of TOC.

Advantages and Limitations of CROP for TOC

Advantages:

  • High Molecular Weight Polymers: CROP of TOC can yield polymers with high number-average molecular weights (Mn), reaching up to 81,000 g/mol , and strong mechanical properties.[11][12]

  • Direct Polymerization: It allows for the direct polymerization of the saturated TOC ring without prior monomer modification.

  • Controlled Polymerization: Under certain conditions, living cationic polymerization can be achieved, allowing for the synthesis of well-defined polymers and block copolymers.[13]

Limitations:

  • Sensitivity to Impurities: Cationic polymerizations are notoriously sensitive to water and other nucleophilic impurities, which can act as terminating or chain transfer agents, thus requiring rigorously dried reagents and inert reaction conditions.[14]

  • Side Reactions: The formation of cyclic oligomers through "back-biting" can be a significant side reaction, although this can be suppressed by optimizing reaction conditions, for instance, by performing the polymerization in the solid state.[15][16][17]

  • Limited Monomer Scope: This specific mechanism is limited to monomers that can be activated by cationic initiators, primarily electron-rich alkenes and heterocyclic monomers.[6]

Radical Ring-Opening Polymerization (rROP) of 2-Methylene-1,3,6-trioxocane

Radical polymerization is a widely used, robust method.[18] For cyclic monomers like those in the trioxocane family, a structural modification is necessary to enable radical polymerization. The introduction of an exocyclic double bond, creating a cyclic ketene acetal like 2-methylene-1,3,6-trioxocane (MTC), facilitates radical ring-opening polymerization (rROP).[3][4]

Mechanism of Radical Polymerization

The rROP of MTC also follows the three main steps of a chain polymerization.[19]

  • Initiation : A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals, which then attack the double bond of the MTC monomer.

  • Propagation : The resulting radical can either propagate via the double bond (vinyl polymerization) or undergo a ring-opening rearrangement to form a more stable ester radical. This ring-opening is the key step that introduces ester functionalities into the polymer backbone. The ester radical then attacks another MTC monomer.

  • Termination : The growing polymer chains are terminated through conventional radical termination mechanisms like combination or disproportionation.[18]

The diagram below outlines the radical ring-opening polymerization of 2-methylene-1,3,6-trioxocane.

rROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R•) M 2-Methylene-1,3,6- trioxocane (MTC) I->M Addition to double bond IM Monomer Radical IM_rearranged Ring-Opened Radical IM->IM_rearranged Ring Opening M2 MTC IM_rearranged->M2 Addition P_n1 Elongated Chain Radical P_n Growing Chain (Pₙ•) Dead_Polymer Neutral Polymer P_n->Dead_Polymer Combination or Disproportionation P_m Another Chain (Pₘ•) P_m->Dead_Polymer Combination or Disproportionation

Caption: Radical Ring-Opening Polymerization of MTC.

Advantages and Limitations of rROP for MTC

Advantages:

  • Biodegradability: rROP of MTC introduces ester bonds into the polymer backbone, rendering the resulting vinyl copolymers biodegradable.[4] This is a significant advantage for biomedical applications.

  • Monomer Versatility: MTC can be copolymerized with a wide range of traditional vinyl monomers, allowing for the synthesis of functional polymers with tailored properties.[4]

  • Robustness: Radical polymerizations are generally more tolerant to impurities and functional groups compared to ionic polymerizations and can be performed under less stringent conditions.[18]

Limitations:

  • Monomer Synthesis: The synthesis of the MTC monomer is an additional step compared to using TOC directly.

  • Control over Ring Opening: There can be competition between ring-opening and direct vinyl propagation, which can affect the final polymer structure and properties. However, for MTC, ring-opening is generally favored.

  • Higher Polydispersity: Conventional free-radical polymerization often leads to polymers with broader molecular weight distributions (higher polydispersity index, PDI) compared to living polymerization techniques.[18] However, controlled radical polymerization techniques like RAFT can be employed to achieve better control.[3]

Comparative Performance and Data

The choice between cationic and radical polymerization of trioxocane derivatives depends heavily on the desired polymer properties and the intended application. The table below summarizes key performance indicators based on available literature.

FeatureCationic Polymerization of TOCRadical Polymerization of MTC
Monomer This compound (TOC)2-Methylene-1,3,6-trioxocane (MTC)
Resulting Polymer PolyacetalPoly(ester-ether)
Initiators/Catalysts Brønsted or Lewis acids (e.g., Et₃O⁺BF₄⁻)[11]Radical initiators (e.g., DEAB, AIBN)[3]
Reaction Conditions Anhydrous, inert atmosphereTolerant to various conditions
Molecular Weight (Mn) High (up to 81,000 g/mol reported)[12]Moderate (e.g., 8,000-11,500 g/mol for copolymers)[3]
Polydispersity (PDI) Relatively narrow (Mw/Mn ~ 1.4)[12]Can be broad (e.g., 2.6-3.6 for FRP), but controllable with RAFT[3]
Key Advantage High MW linear polyacetals from a simple monomerIntroduction of biodegradable ester linkages

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound (TOC)

This protocol is adapted from the work of Chien, Xu, and Lillya.[11]

1. Materials and Purification:

  • This compound (TOC): Reflux over CaH₂ and distill under reduced pressure.

  • Solvent (e.g., 1,2-dichloroethane): Dry over molecular sieves or by standard procedures.

  • Initiator (e.g., triethyloxonium tetrafluoroborate, Et₃O⁺BF₄⁻): Use as received or recrystallize.

  • Quenching agent (e.g., triethylamine).

  • Precipitation solvent (e.g., cold methanol).

2. Polymerization Procedure:

  • In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer, dissolve the purified TOC in the dry solvent.

  • Bring the solution to the desired reaction temperature (e.g., 0°C to 25°C).

  • Inject the initiator solution (e.g., Et₃O⁺BF₄⁻ in the same solvent) to start the polymerization.

  • Allow the reaction to proceed for the desired time. Monitor conversion by taking aliquots, quenching them with triethylamine, and analyzing via gas chromatography (GC).

  • Terminate the polymerization by adding an excess of the quenching agent (triethylamine).

  • Isolate the polymer by precipitating the reaction mixture into a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

3. Characterization:

  • Determine molecular weight (Mn) and polydispersity (PDI) using gel permeation chromatography (GPC).

  • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Free-Radical Copolymerization of 2-Methylene-1,3,6-trioxocane (MTC) with a Vinyl Monomer

This protocol is based on the copolymerization of MTC with vinyl ethers.[3]

1. Materials:

  • 2-Methylene-1,3,6-trioxocane (MTC): Synthesize and purify according to literature procedures.

  • Comonomer (e.g., n-butyl vinyl ether, BVE).

  • Radical initiator (e.g., 2,2'-azodi(isobutyronitrile) (AIBN) or 2,2'-azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70/DEAB)).

  • Solvent (if not in bulk).

2. Polymerization Procedure:

  • In a reaction tube, add MTC, the comonomer (e.g., BVE), and the radical initiator (e.g., 3 mol% DEAB).

  • Seal the tube and purge with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the specified time (e.g., 8 hours).

  • Cool the reaction to room temperature to stop the polymerization.

  • If the reaction was performed in bulk, dissolve the resulting viscous polymer in a suitable solvent (e.g., THF, chloroform).

  • Purify the polymer by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

3. Characterization:

  • Determine the copolymer composition and confirm the ring-opening using ¹H NMR spectroscopy.

  • Measure Mn and PDI by GPC.

  • Investigate thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Conclusion and Outlook

Both cationic and radical polymerization of this compound derivatives offer viable pathways to functional polymers, but they cater to different needs.

  • Cationic polymerization of TOC is the method of choice for producing high molecular weight, linear polyacetals. The challenges lie in the stringent reaction conditions required to avoid premature termination and side reactions.

  • Radical ring-opening polymerization of MTC provides a robust route to vinyl copolymers with biodegradable ester linkages in the backbone. This method's strength is its versatility and tolerance, making it highly attractive for creating functional biomaterials.

For drug development professionals, the ability to introduce degradable linkages into a stable vinyl backbone via rROP of MTC is particularly compelling. It opens avenues for creating drug-polymer conjugates, controlled-release matrices, and degradable nanoparticles. Conversely, the high-performance polyacetals from CROP of TOC may find applications where mechanical integrity is critical. The selection of the polymerization strategy should therefore be a deliberate choice, guided by a thorough understanding of the mechanistic differences and the desired end-use application.

References

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A Comparative Guide to Gas Chromatography for the Validation of 1,3,6-Trioxocane Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1,3,6-Trioxocane, a cyclic ether with applications in polymer chemistry and as a synthetic building block, is no exception.[1][2][3] This guide provides an in-depth, technically-grounded comparison of gas chromatography with flame ionization detection (GC-FID) for the purity validation of this compound, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices and present a framework for a self-validating analytical system, in line with stringent scientific and regulatory standards.

The Critical Role of Purity in the Application of this compound

This compound, or diethylene glycol formal, is synthesized via the acid-catalyzed reaction of diethylene glycol with a formaldehyde-releasing agent, followed by cyclization.[2][4] The purity of the final product is paramount, as residual starting materials, catalysts, or by-products can adversely affect downstream applications, such as polymerization reactions or the synthesis of active pharmaceutical ingredients (APIs). A robust analytical method is therefore essential to quantify the main component and identify and quantify any impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID): A Powerful Tool for Purity Assessment

Gas chromatography is a versatile analytical technique used for separating and analyzing volatile and semi-volatile compounds.[5] For a moderately polar and volatile compound like this compound, GC-FID presents a highly suitable method for purity determination due to its high resolution, sensitivity, and robustness.

Proposed GC-FID Methodology

The following protocol is a robust starting point for the purity analysis of this compound, designed to provide excellent separation of the main component from potential process-related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar to mid-polar column provides good selectivity for a range of potential impurities, from non-polar hydrocarbons to more polar starting materials.
Carrier Gas Helium or HydrogenInert carrier gases are essential for GC.[5] Hydrogen can offer faster analysis times, but helium is often preferred for safety reasons.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection is suitable for analyzing the main component in high concentration, preventing column overload and ensuring sharp peaks.
Injection Volume 1 µLA small injection volume is sufficient for a sensitive detector like FID and helps maintain chromatographic resolution.
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C (hold for 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points, starting with volatile impurities and eluting the main component at an optimal temperature for peak shape.
Detector Flame Ionization Detector (FID)FID offers high sensitivity for organic compounds and a wide linear range, making it ideal for purity analysis where impurities may be present at low levels.
Detector Temperature 280 °CA high detector temperature prevents condensation of the analytes as they exit the column.
Sample Preparation Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.Dilution prevents column and detector saturation and ensures the sample is within the linear range of the method.
Visualizing the GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample This compound Sample PreparedSample 1 mg/mL Solution Sample->PreparedSample Solvent Dichloromethane Solvent->PreparedSample Autosampler Autosampler Injection PreparedSample->Autosampler GC_Column GC Column Separation Autosampler->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Chromatogram Chromatogram Generation FID_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: Workflow for this compound purity analysis by GC-FID.

Method Validation: A Self-Validating System According to ICH Q2(R1)

To ensure a GC method is suitable for its intended purpose, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is imperative.[6][7][8][9][10] This process establishes the performance characteristics of the method and ensures the reliability of the analytical data.

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for this compound should be well-resolved from any impurity peaks (Resolution > 1.5). Peak purity can be confirmed using a diode-array detector or mass spectrometry.[9]
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.A linear relationship should be established across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.995 is typically required for a series of at least five concentrations.[8]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[6][8]
Accuracy The closeness of the test results obtained by the method to the true value.Accuracy should be assessed across the specified range. For an assay, the mean recovery should be within 98-102%.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).The relative standard deviation (RSD) for repeatability should be ≤ 2%. For intermediate precision, the RSD should also be within acceptable limits.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should provide consistent results when parameters such as flow rate, oven temperature, and column from different lots are varied slightly.[9]
Visualizing the Validation Process

Validation_Process Method GC-FID Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Range Range Linearity->Range Accuracy->Validated LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Validated Range->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Comparison with Other Analytical Techniques

While GC-FID is a highly effective technique for the purity analysis of this compound, a comprehensive assessment should consider orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-FID Separation of volatile compounds in the gas phase followed by detection based on the ionization of organic compounds in a hydrogen flame.High resolution for volatile compounds, excellent sensitivity, robust and cost-effective.[11] Ideal for separating potential volatile impurities from the synthesis.Requires the analyte to be volatile and thermally stable. Not suitable for non-volatile impurities like inorganic salts.[12]
HPLC-UV/RID Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Can analyze a wider range of compounds, including non-volatile and thermally labile impurities. Does not require high temperatures.[12]This compound lacks a strong UV chromophore, necessitating the use of a less sensitive Refractive Index Detector (RID). HPLC can be more expensive due to solvent consumption.[11]
qNMR The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.A primary analytical method that does not require a reference standard of the analyte. Provides structural information and can quantify impurities without specific reference standards. Offers universal detection for proton-containing molecules.[13]Lower sensitivity compared to chromatographic techniques. Requires a pure, certified internal standard for accurate quantification. Potential for signal overlap in complex mixtures.[14]

Conclusion: A Multi-faceted Approach to Ensuring Purity

For the routine quality control and purity assessment of this compound, a validated GC-FID method offers a robust, sensitive, and cost-effective solution. Its ability to separate volatile and semi-volatile impurities makes it particularly well-suited for monitoring the synthetic process.

However, a comprehensive purity profile is best achieved through a multi-faceted approach. HPLC can serve as a valuable orthogonal technique, especially for the analysis of non-volatile or thermally sensitive impurities. Furthermore, qNMR provides an absolute measure of purity and can be instrumental in the characterization of reference standards and for investigating unknown impurities.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the quality and consistency of this important chemical intermediate.

References

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A Senior Application Scientist's Guide to Benchmarking Poly(1,3,6-Trioxocane) Against Traditional Polyesters for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Biodegradable Polymers

For decades, synthetic biodegradable polymers have been cornerstone materials in the development of controlled drug delivery systems.[1] Their ability to degrade within the body into non-toxic byproducts eliminates the need for surgical removal of the delivery vehicle, enhancing patient compliance and therapeutic outcomes.[2] Among these, aliphatic polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA), have achieved significant prominence and are featured in numerous FDA-approved therapeutic products.[2][3][4][5] These polymers are prized for their biocompatibility, tunable degradation rates, and well-understood properties.[1][6]

However, the relentless pursuit of innovation in drug delivery—driven by the need for more precise release kinetics, delivery of sensitive biologics, and therapies for chronic conditions—necessitates the exploration of novel polymer platforms. This guide introduces Poly(1,3,6-Trioxocane) (PTOC), a polyacetal, as a compelling alternative to traditional polyesters. Unlike polyesters which primarily degrade via bulk hydrolysis of ester bonds, PTOC possesses an acid-sensitive acetal linkage, offering a distinct degradation mechanism that could unlock new paradigms in controlled release.[7]

This document provides a comprehensive benchmark of PTOC against the established trio of PLA, PGA, and PLGA. We will delve into a comparative analysis of their physicochemical properties, degradation kinetics, drug release profiles, and biocompatibility, supported by detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their materials toolkit and leverage next-generation polymers for advanced therapeutic applications.

I. Comparative Physicochemical Properties

The performance of a polymer in a drug delivery system is fundamentally dictated by its intrinsic physicochemical properties. The glass transition temperature (Tg) influences the physical state of the polymer at physiological temperatures, while mechanical properties determine the structural integrity of the delivery device.[1] Crystallinity and hydrophobicity are critical factors that modulate water penetration, and consequently, the rates of polymer degradation and drug diffusion.[4]

PLA, with its pendant methyl group, is more hydrophobic and degrades slower than the more hydrophilic PGA.[3][8] PLGA, as a copolymer, offers a significant advantage in that its properties can be precisely tuned by altering the ratio of lactic to glycolic acid.[4][9] Specifically, a 50:50 ratio of LA:GA in PLGA results in the fastest degradation rate due to its amorphous nature, which allows for easier water penetration.[3]

Information on the specific thermal and mechanical properties of poly(this compound) is less documented in readily available literature compared to the extensive data on PLA, PGA, and PLGA. Its degradation is primarily initiated by acid, which is a key departure from the hydrolytic degradation of polyesters.[7]

Below is a table summarizing the key properties of these polymers.

PropertyPoly(glycolic acid) (PGA)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (PTOC)
Structure
Monomer(s) Glycolic AcidLactic Acid (L- or D-isomer)Lactic Acid & Glycolic AcidThis compound
Degradation Linkage EsterEsterEsterAcetal
Glass Transition (Tg) 35–40 °C[2][9]~60 °C[10]40–60 °C[10] (Varies with LA:GA ratio)[5]Data not readily available
Melting Temp (Tm) 225–230 °C150–160 °C[10]Amorphous (no sharp Tm)[10]Data not readily available
Crystallinity High (45–55%)[2][9]Semi-crystalline to amorphous (depends on D/L ratio)[10]Amorphous[10]Data not readily available
Tensile Strength High50–70 MPa[10]Variable, higher GA content enhances rigidity[9]Data not readily available
Elastic Modulus 12.5 GPa[9]3–4 GPa[10]VariableData not readily available
Solubility Low in most organic solvents[2]Soluble in common solvents (chloroform, acetone)[8]Soluble in a wide range of organic solvents[8]Data not readily available
Degradation Time ~4 months (loses mechanical integrity in ~6 weeks)[9]>10 months[9]Tunable (weeks to years) based on LA:GA ratio and MW[8]Dependent on acidic environment[7]

II. Degradation Kinetics and Mechanism: A Tale of Two Chemistries

The mechanism by which a polymer degrades is fundamental to its function as a drug delivery vehicle, dictating the rate of drug release and the nature of the byproducts.

Polyesters (PGA, PLA, PLGA): Hydrolytic Degradation

The degradation of these conventional polyesters occurs via the hydrolysis of their ester linkages.[10] This process can be simplified into two stages:

  • Water Diffusion: Water molecules penetrate the amorphous regions of the polymer matrix.

  • Chain Scission: The ester bonds are randomly cleaved, leading to a decrease in molecular weight. This is an autocatalytic process, as the newly formed carboxylic acid end groups catalyze further hydrolysis.

Initially, the polymer degrades without a significant loss of mass (bulk erosion), but as the polymer chains become short enough to be water-soluble, mass loss begins. The degradation rate is highly dependent on the polymer's hydrophilicity; PGA, being more hydrophilic, degrades faster than the more hydrophobic PLA.[3] PLGA's degradation can be precisely controlled by the monomer ratio, with 50:50 PLGA degrading the fastest.[4]

Poly(this compound) (PTOC): Acid-Catalyzed Degradation

PTOC introduces a different degradation paradigm. Its backbone consists of acetal linkages, which are stable in neutral or basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[7] This property suggests that PTOC could be stable at physiological pH (around 7.4) but would degrade rapidly in acidic microenvironments, such as those found in tumors, lysosomes, or sites of inflammation.

The degradation of poly(2-butyl-1,3,6-trioxocane), a derivative, has been shown to proceed via an "unzipping" mechanism in the presence of an acid catalyst, primarily yielding the cyclic monomer.[7] The major degradation products identified were diethylene glycol and valeraldehyde, which are generally considered to have low toxicity.[7] This triggered degradation offers an exciting potential for targeted drug delivery, where the therapeutic payload is released preferentially at the site of disease.

III. Comparative Drug Release Profiles

The ultimate goal of a polymeric carrier is to release a therapeutic agent in a controlled manner. The release profile is typically a combination of drug diffusion through the polymer matrix and release due to polymer erosion.[6]

  • Polyester-Based Release: Drug release from PLGA microparticles often follows a triphasic pattern:

    • Initial Burst Release: Drug adsorbed on or near the surface is rapidly released.[6]

    • Lag Phase: A period of slower release dominated by drug diffusion through the intact matrix, while the polymer undergoes hydrolysis and molecular weight decreases.[6]

    • Secondary Release: A faster release phase occurs as the polymer begins to significantly erode and lose mass.[6]

  • Potential PTOC-Based Release: A PTOC-based system offers the potential for a more "on-demand" release profile. In a neutral pH environment, release would likely be slow and diffusion-controlled. Upon encountering an acidic trigger, the rapid degradation of the PTOC matrix could lead to a correspondingly rapid release of the encapsulated drug. This could be highly advantageous for applications requiring a high local concentration of a drug in response to a specific physiological cue.

IV. Biocompatibility Assessment

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use. It ensures that the material and its degradation products do not elicit an adverse immune or toxic response.[11]

  • PLA, PGA, and PLGA: These polymers are widely regarded as biocompatible.[12] Their degradation products, lactic acid and glycolic acid, are endogenous substances that are readily metabolized by the body via the Krebs cycle and eliminated as carbon dioxide and water.[10] Extensive in vivo studies have confirmed that they elicit only a minimal inflammatory response.[12][13]

  • Poly(this compound): While the degradation products of PTOC derivatives like diethylene glycol are known, comprehensive in vivo biocompatibility data for the polymer itself is not as widely published as for the polyesters. Initial assessments of related polymers, such as tyrosine-derived polycarbonates, have shown promising tissue compatibility.[13] However, any new polymer platform, including PTOC, requires rigorous biocompatibility testing, including cytotoxicity assays and in vivo implantation studies, to validate its safety for biomedical applications.[11][14]

V. Experimental Protocols for Polymer Characterization

To ensure a robust and objective comparison, standardized characterization methods must be employed. The following section details key experimental protocols, explaining the causality behind the procedural choices.

Workflow for Comparative Polymer Analysis

This diagram outlines the logical flow for a comprehensive benchmarking study, from initial material synthesis and characterization to functional assays.

G cluster_0 Material Synthesis & Procurement cluster_1 Physicochemical Characterization cluster_2 Performance Benchmarking cluster_3 Data Analysis & Comparison Synthesis Polymer Synthesis (PTOC, PLA, PGA, PLGA) GPC Molecular Weight (GPC) Synthesis->GPC Procurement Commercial Sourcing (PLA, PGA, PLGA) Procurement->GPC DSC Thermal Analysis (DSC) Determine Tg, Tm Tensile Mechanical Testing (Tensile Strength) DSC->Tensile GPC->DSC NMR Structural Verification (NMR) GPC->NMR DrugLoading Drug Encapsulation Tensile->DrugLoading Degradation In Vitro Degradation Study Analysis Comparative Analysis of Properties, Kinetics, & Efficacy Degradation->Analysis DrugLoading->Degradation Release In Vitro Drug Release Assay DrugLoading->Release Biocompatibility Biocompatibility Testing (e.g., MTT Assay) DrugLoading->Biocompatibility Release->Analysis Biocompatibility->Analysis

Caption: Overall workflow for benchmarking polymer properties.

Protocol 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. These thermal transitions are critical as they define the physical state and processing conditions of the material.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Rationale):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C for PGA) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the polymer from processing and storage.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -20°C). This allows for the observation of crystallization behavior.

    • Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min). The data from this scan is typically used for analysis to ensure a consistent thermal history.[15]

  • Data Analysis: The Tg is identified as a step change in the heat flow curve, while the Tm is observed as an endothermic peak.

G A Weigh 5-10mg Polymer into Pan B Place Sample & Ref Pans in DSC Cell A->B C Heat 1 (10°C/min) (Erase Thermal History) B->C D Cool (10°C/min) (Observe Crystallization) C->D E Heat 2 (10°C/min) (Analysis Scan) D->E F Analyze Heat Flow Curve for Tg and Tm E->F

Caption: Experimental workflow for DSC analysis.

Protocol 2: In Vitro Degradation Study

Objective: To quantify the rate of polymer degradation under simulated physiological conditions by measuring changes in mass and molecular weight over time.

Methodology:

  • Sample Preparation: Prepare polymer films or microspheres of known initial weight (W_initial) and molecular weight (MW_initial).

  • Incubation: Place samples in vials containing phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions. For PTOC, a parallel study in an acidic buffer (e.g., acetate buffer, pH 5.0) is crucial to assess its triggered degradation.

  • Time Points: Incubate the vials at 37°C in a shaking water bath. At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove a subset of samples (n=3 per time point).

  • Sample Analysis:

    • Gently rinse the retrieved samples with deionized water to remove salts.

    • Dry the samples to a constant weight in a vacuum oven (W_final).

    • Measure the molecular weight (MW_final) of the dried samples using Gel Permeation Chromatography (GPC).

  • Data Calculation:

    • Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • MW Reduction (%) = [(MW_initial - MW_final) / MW_initial] x 100

G cluster_0 Setup cluster_1 Time-Point Analysis cluster_2 Calculation A Prepare Polymer Samples (Known Weight & MW) B Place in Vials with Buffer (pH 7.4 PBS & pH 5.0 Acetate) A->B C Incubate at 37°C B->C D Remove Samples at Predetermined Times C->D E Rinse with DI Water D->E F Dry to Constant Weight E->F G Measure Final Weight & Final MW (GPC) F->G H Calculate % Mass Loss & % MW Reduction G->H

Caption: Protocol for in vitro polymer degradation study.

Protocol 3: In Vitro Drug Release Assay

Objective: To measure the rate and extent of drug release from the polymer matrix into a release medium over time.

Methodology:

  • Sample Preparation: Prepare drug-loaded polymer microparticles or implants with a known drug loading content.

  • Release Setup: Accurately weigh a quantity of the drug-loaded polymer and place it in a vial with a known volume of release medium (e.g., PBS, pH 7.4). The volume should ensure "sink conditions," where the drug concentration in the medium remains well below its solubility limit, preventing saturation from inhibiting further release.

  • Incubation: Place the vials in a shaking incubator at 37°C.

  • Sampling: At specified time intervals, withdraw a small, precise volume of the release medium. Immediately replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded.

G cluster_0 Sampling Loop A Place Drug-Loaded Polymer in Release Medium (pH 7.4) B Incubate at 37°C with Shaking A->B C Withdraw Aliquot of Medium B->C D Replace with Fresh Medium C->D E Quantify Drug in Aliquot (HPLC/UV-Vis) D->E E->C Repeat at next time point F Calculate Cumulative % Drug Release E->F

Sources

A Comparative Guide to the Polymerization of 1,3,6-Trioxocane and Other Cyclic Ethers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers, cyclic ethers have emerged as a versatile class of monomers for the synthesis of polyacetals and polyethers with tunable properties suitable for a range of biomedical applications, including drug delivery and tissue engineering. Among these, 1,3,6-trioxocane (TOC) presents a unique combination of structural features that influence its polymerization behavior and the characteristics of the resulting polymer. This guide provides an in-depth technical comparison of the polymerization of this compound with other notable cyclic ethers, namely 1,3-dioxolane (DOL), 1,4-dioxane (DOX), and 1,3,5-trioxane (TOX). We will delve into the nuances of their reaction mechanisms, present comparative experimental data, and provide detailed protocols to inform your research and development efforts.

Unveiling the Polymerization Landscape of Cyclic Ethers

The ring-opening polymerization (ROP) of cyclic ethers is predominantly achieved through cationic initiation. The susceptibility of a cyclic ether to ROP is governed by a delicate balance of ring strain and the basicity of the oxygen atoms within the ring. These factors dictate not only the reactivity of the monomer but also the stability of the propagating species, which in turn influences the molecular weight, polydispersity, and microstructure of the final polymer.

This compound (TOC): A Flexible Monomer for High Molecular Weight Polyacetals

This compound, an eight-membered cyclic acetal, is a noteworthy monomer that readily undergoes cationic ring-opening polymerization to yield high molecular weight linear poly(this compound) (PTOC). This polymer is characterized by a flexible backbone containing both ether and acetal linkages, contributing to its distinct properties.

Recent investigations have demonstrated that the polymerization of TOC can proceed without a significant induction period, leading to polymers with number-average molecular weights (Mn) as high as 81,000 g/mol and a polydispersity index (PDI) of approximately 1.4.[1][2] The resulting poly(this compound) is a mechanically strong material.[1][2]

Mechanistic Insights: The Oxonium-Carbenium Equilibrium

The cationic ROP of cyclic acetals like TOC and DOL involves a dynamic equilibrium between two types of propagating species: a tertiary oxonium ion and a more reactive alkoxycarbenium ion. The relative contribution of each species to the propagation is influenced by the monomer structure, the initiator, and the reaction conditions.

In the case of 1,3-dioxolane, it is suggested that the macrooxonium ions play a dominant role in the chain growth. For substituted derivatives of this compound, such as 2-butyl-1,3,6-trioxocane, there is strong evidence supporting the open-chain oxocarbenium ion as the primary propagating species.[2] This difference in the prevailing mechanism can have significant implications for polymerization kinetics and the occurrence of side reactions.

Sources

A Comparative Guide to the Reaction Kinetics of 1,3,6-Trioxocane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers, poly(1,3,6-trioxocane) has emerged as a material of significant interest, particularly for applications in drug delivery and biomedical devices, owing to its unique polyether-acetal structure. A thorough understanding of the reaction kinetics governing the polymerization of its monomer, this compound (TOC), is paramount for controlling the polymer's molecular weight, dispersity, and ultimately, its physicochemical properties. This guide provides an in-depth analysis of the reaction kinetics for TOC polymerization, comparing different catalytic systems and outlining the experimental methodologies required for accurate kinetic assessment.

The Significance of Kinetic Control in Poly(this compound) Synthesis

The cationic ring-opening polymerization (CROP) of TOC is a thermodynamically favorable process, yet the kinetic landscape is complex and highly sensitive to the choice of catalyst and reaction conditions. Precise kinetic control is the key to unlocking the full potential of this polymer. For instance, in the development of drug-eluting stents or controlled-release formulations, the degradation profile of the polymer is critical. This profile is directly influenced by the polymer's molecular weight and microstructure, which are, in turn, dictated by the polymerization kinetics. A well-controlled polymerization allows for the synthesis of polymers with predictable characteristics, ensuring batch-to-batch reproducibility, a cornerstone of pharmaceutical development and regulatory approval.

Mechanistic Pathways in Cationic Ring-Opening Polymerization of this compound

The cationic polymerization of TOC, like other cyclic acetals, proceeds through a series of elementary steps: initiation, propagation, and termination/transfer. The nature of the propagating species is a subject of discussion, with evidence suggesting the involvement of both cyclic oxonium ions and open-chain oxocarbenium ions in equilibrium. The latter is often favored as the active species in the polymerization of substituted TOC.[1]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., H⁺, R₃O⁺) Monomer This compound (TOC) Initiator->Monomer Attack on Oxygen Activated_Monomer Activated Monomer (Protonated or Alkylated) Monomer->Activated_Monomer Propagating_Chain Propagating Chain End (Oxonium/Carbenium Ion) Activated_Monomer->Propagating_Chain Ring Opening Another_Monomer TOC Monomer Propagating_Chain->Another_Monomer Nucleophilic Attack Longer_Chain Elongated Polymer Chain Another_Monomer->Longer_Chain Longer_Chain->Propagating_Chain Chain Growth Active_Chain Active Polymer Chain Counterion_Water Counterion / Water / Impurities Active_Chain->Counterion_Water Chain Transfer/Termination Inactive_Polymer Inactive Polymer Counterion_Water->Inactive_Polymer

Caption: Generalized mechanism for the cationic ring-opening polymerization of this compound.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor influencing the kinetics of TOC polymerization. Different classes of initiators, including Brønsted acids, Lewis acids, and photoinitiators, exhibit distinct behaviors in terms of polymerization rate, control over molecular weight, and the prevalence of side reactions.

Photocationic Polymerization

Photocationic polymerization offers excellent temporal and spatial control over the initiation process. Using diaryliodonium or triarylsulfonium salts as photoinitiators, the polymerization can be triggered by UV irradiation. A study on the photocationic polymerization of TOC provides valuable kinetic data, allowing for a direct comparison with other cyclic acetals.[2]

MonomerCatalyst SystemPropagation Rate Constant (k_p) at 30°C (L/mol·s)Activation Energy (E_a) (kcal/mol)
This compound (TOC) Triarylsulfonium Salt6.1 x 10³9.6 - 19.6
1,3-DioxepaneTriarylsulfonium Salt1.6 x 10³Not specified
1,3-DioxolaneDiaryliodonium Salt1.6 x 10²Not specified
Data sourced from Reference[2].

The significantly higher propagation rate constant for TOC compared to its seven- and five-membered counterparts highlights its high reactivity in cationic polymerization, likely attributable to a favorable combination of ring strain and basicity of the oxygen atoms.

Conventional Cationic Initiators

While photocationic systems provide excellent control, conventional Brønsted and Lewis acids are more commonly employed in bulk polymerization processes.

  • Brønsted Acids (e.g., HClO₄, H₂SO₄): These strong acids can readily protonate the oxygen atoms of the TOC ring, leading to rapid initiation. However, the highly active propagating species can also lead to side reactions such as chain transfer to monomer or polymer, and backbiting, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.

  • Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄): Lewis acids, often in the presence of a co-catalyst like water, generate the initiating cationic species.[3] The polymerization of TOC with triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), a pre-formed oxonium salt, has been shown to produce high molecular weight linear polymers.[1] In some cases, an induction period has been observed with this catalyst.[1]

Experimental Protocols for Kinetic Analysis

Accurate determination of kinetic parameters requires robust experimental design and precise monitoring of the polymerization progress.

Monitoring Monomer Conversion

Several techniques can be employed to track the disappearance of the TOC monomer over time:

  • Gas Chromatography (GC): A reliable method for determining monomer concentration. Aliquots are taken from the reaction mixture at specific time intervals, quenched to halt the polymerization, and analyzed by GC using an internal standard.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in situ or by analyzing quenched samples. The disappearance of characteristic monomer peaks and the appearance of polymer peaks allow for the calculation of conversion.

  • Dilatometry: This technique measures the volume contraction that occurs as the monomer is converted to the denser polymer. It provides a continuous, real-time measure of the overall polymerization rate.[4]

  • Differential Scanning Calorimetry (DSC): For photopolymerizations, differential scanning photo-calorimetry (DPC) can be used to measure the heat evolved during the reaction, which is directly proportional to the extent of conversion.[2]

  • In-situ Spectroscopy: Techniques like Raman or mid-IR spectroscopy can be used with fiber-optic probes to monitor the reaction in real-time without the need for sampling.[5]

A Generalized Experimental Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_monitoring Monitoring & Analysis Purification Monomer & Solvent Purification (e.g., distillation over CaH₂) Initiator_Prep Initiator/Catalyst Solution Preparation Purification->Initiator_Prep Reactor_Setup Reactor Assembly under Inert Atmosphere (N₂ or Ar) Initiator_Prep->Reactor_Setup Temp_Control Thermostatic Bath for Temperature Control Reactor_Setup->Temp_Control Initiation Initiator Injection to Monomer Solution Temp_Control->Initiation Sampling Aliquots Taken at Timed Intervals Initiation->Sampling Quenching Quenching of Aliquots (e.g., with triethylamine) Sampling->Quenching Conversion_Analysis Conversion Measurement (GC, NMR, etc.) Quenching->Conversion_Analysis Polymer_Characterization GPC/SEC for Mn and Đ DSC for Thermal Properties Conversion_Analysis->Polymer_Characterization

Caption: A typical experimental workflow for studying the kinetics of this compound polymerization.

Protocol 1: Kinetic Analysis of TOC Polymerization by Gas Chromatography
  • Monomer and Solvent Purification: Dry the solvent (e.g., 1,2-dichloroethane) over calcium hydride (CaH₂) and distill under an inert atmosphere. Purify the this compound monomer by refluxing over CaH₂ followed by distillation under reduced pressure.[1]

  • Reaction Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer and maintain a positive pressure of dry nitrogen.

  • Polymerization: Add the purified solvent and monomer to the reaction vessel. Thermally equilibrate the solution to the desired reaction temperature. Initiate the polymerization by adding a solution of the catalyst (e.g., Et₃O⁺BF₄⁻ in the same solvent).

  • Sampling and Quenching: At predetermined time intervals, withdraw aliquots from the reaction mixture using a dry syringe and immediately transfer them to a vial containing a quenching agent (e.g., a solution of triethylamine in the solvent).

  • GC Analysis: To each quenched sample, add a known amount of an internal standard (e.g., tetralin). Analyze the samples by gas chromatography to determine the monomer concentration relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the monomer concentration versus time. For a first-order reaction with respect to the monomer, the slope of the line will be the negative of the apparent rate constant (k_app).

Impact of Substituents on Reaction Kinetics

The introduction of substituents on the TOC ring can significantly influence the polymerization kinetics. For instance, a 2-butyl-substituted TOC polymerizes at a slightly faster rate than the unsubstituted monomer under identical conditions.[1] This can be attributed to the electronic effect of the substituent on the stability of the propagating species. This observation is noteworthy as substituents on other cyclic acetals, such as dioxolane, often reduce polymerizability.[1]

Conclusion

The polymerization of this compound presents a versatile platform for the synthesis of advanced biodegradable polymers. A deep understanding and precise control of the reaction kinetics are essential for tailoring the properties of the resulting materials for specific applications, from drug delivery to sustainable plastics. This guide has highlighted the importance of catalyst selection, with photocationic systems offering excellent control and providing a benchmark for kinetic comparisons. While a comprehensive comparative dataset for a wide range of conventional catalysts is still an area ripe for further investigation, the methodologies outlined here provide a solid foundation for researchers to conduct their own kinetic analyses. By carefully controlling the reaction parameters and employing rigorous analytical techniques, it is possible to synthesize poly(this compound) with desired molecular characteristics, paving the way for its successful application in demanding technological fields.

References

  • Scribd. Cationic Polymerization Kinetics. Available at: [Link]

  • Decker, C., & Moussa, K. (1990). Study of the cationic photopolymerization kinetics of cyclic acetals. Makromolekulare Chemie, Macromolecular Symposia, 35(1), 225-243.
  • Chien, J. C. W., & Xu, B. (1986). Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane.
  • Soft Matter. (2024). Evaluating polymerization kinetics using microrheology. Available at: [Link]

  • MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the catalytic efficiency of various catalysts reported in the literature for the reaction of indole with benzaldehyde. Available at: [Link]

  • VŠChT. (n.d.). Polymerization kinetics by dilatometry. Available at: [Link]

  • ACS Publications. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Available at: [Link]

  • National Institute of Standards and Technology. (2011). In situ monitoring of enzyme-catalyzed (co)polymerizations by Raman spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry. Available at: [Link]

  • MDPI. (2022). Investigation and Comparison of Catalytic Methods to Produce Green CO 2 -Containing Monomers for Polycarbonates. Available at: [Link]

  • ORBi. (n.d.). Taking advantage of multicomponent reactions for the synthesis of advanced polymers and porous materials. Available at: [Link]

  • Wiley Online Library. (2000). HIGHLIGHT - Controlled Radical Polymerization. Available at: [Link]

  • MDPI. (2021). Synthesis and Polymerization Kinetics of Rigid Tricyanate Ester. Available at: [Link]

  • ACS Publications. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. Available at: [Link]

  • Brüggemann. (n.d.). Redox Techniques: Optimizing VOC Reduction and Efficiency with Advanced Reducing Agents. Available at: [Link]

  • RSC Publishing. (2024). Evaluating polymerization kinetics using microrheology. Available at: [Link]

  • ResearchGate. (n.d.). The catalyst properties and activity comparison of three catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic modeling of free radical polymerization of styrene initiated by the bifunctional initiator 2,5-dimethyl-2,5-bis(2-ethyl hexanoyl peroxy)hexane. Available at: [Link]

  • RSC Publishing. (2020). Polymer chain transport investigated using surface enhanced Raman spectroscopy: monitoring of diffusion kinetics on meso-structured plasmonic substrates. Available at: [Link]

  • Semantic Scholar. (1965). Kinetics and mechanism of trioxan polymerization. Available at: [Link]

  • Wiley Online Library. (2007). Radical Polymerization: Kinetics and Mechanism. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Poly(1,3,6-Trioxocane) Structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unambiguous structural elucidation of poly(1,3,6-trioxocane). We move beyond simple data reporting to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible results.

The Fundamental Challenge: Confirming the Repeating Unit

The synthesis of poly(this compound) proceeds via the ring-opening of its eight-membered cyclic acetal monomer.[1] The core objective of our analysis is to confirm the successful formation of the linear polymer and its specific repeating unit, -[O-CH₂-CH₂-O-CH₂]-n, and to differentiate it from other potential polymeric structures, such as polyethers or other polyacetals.

G cluster_monomer Monomer cluster_polymer Polymer cluster_analysis Spectroscopic Confirmation Monomer This compound (C₅H₁₀O₃) Polymer Poly(this compound) -[O-CH₂-CH₂-O-CH₂]n- Monomer->Polymer  Cationic  Ring-Opening  Polymerization   NMR NMR (¹H, ¹³C) Polymer->NMR FTIR FT-IR Polymer->FTIR MS Mass Spec. Polymer->MS Verified Verified Structure NMR->Verified Corroborate FTIR->Verified Corroborate MS->Verified Corroborate

Caption: Overall workflow for polymer synthesis and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise covalent structure of a polymer's repeating unit. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity of the polymer backbone.

Expertise & Causality: Experimental Choices

The choice of solvent and reference standard is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is selected for its ability to dissolve a wide range of polyacetals and for its well-defined residual solvent peak, which does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is the universally accepted internal standard because its protons and carbons are highly shielded, producing a single, sharp resonance at 0 ppm that does not overlap with most organic signals.[3] A 400 MHz or higher field spectrometer is recommended to achieve optimal signal dispersion, which is crucial for resolving potentially overlapping peaks in the polymer spectrum.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-15 mg of the dried poly(this compound) sample in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Sonication: Gently sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Instrument Setup (¹H NMR): Acquire the spectrum at 298 K. Use a standard single-pulse experiment. A relaxation delay of 3-5 seconds is crucial for accurate integration, ensuring that all protons have fully relaxed between pulses.[5]

  • Instrument Setup (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and enhance signal-to-noise.[3] A longer acquisition time (several hours) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Data Interpretation and Expected Results

The repeating unit of poly(this compound) contains two distinct types of methylene (-CH₂-) groups, which will give rise to a unique spectral fingerprint.

Caption: Labeled protons in the poly(this compound) repeating unit.

  • ¹H NMR Spectrum: The spectrum is expected to be simple and highly characteristic.

    • A signal around 3.7 ppm corresponding to the four protons of the diethylene glycol moiety (-O-CH₂-CH₂-O-, labeled 'a' ). Due to their chemical equivalence in the polymer chain, these may appear as a singlet.

    • A signal further downfield, around 4.7 ppm , corresponding to the two protons of the formal acetal group (-O-CH₂-O-, labeled 'b' ). These protons are deshielded by two adjacent oxygen atoms.

    • The integration ratio of these peaks must be 2:1 (or 4H:2H), providing quantitative confirmation of the repeating unit's stoichiometry.

  • ¹³C NMR Spectrum: The proton-decoupled spectrum will provide complementary evidence.

    • A signal around 70-71 ppm for the carbons of the diethylene glycol unit (-O-CH₂-CH₂-O-).

    • A distinct signal significantly downfield, around 95-96 ppm , for the acetal carbon (-O-CH₂-O-). The significant downfield shift is a hallmark of an acetal carbon atom.

Analysis Predicted Chemical Shift (δ, ppm) Assignment Key Feature
¹H NMR ~ 4.7-O-CH₂-O-Acetal Protons
~ 3.7-O-CH₂-CH₂-O-Ethylene Glycol Protons
¹³C NMR ~ 95-O-CH₂-O-Acetal Carbon
~ 71-O-CCEthylene Glycol Carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For poly(this compound), the analysis focuses on identifying the characteristic vibrations of the C-O ether and acetal bonds that form the polymer backbone.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling method for solid polymer films. It requires minimal sample preparation and analyzes the material in its native state, avoiding spectral artifacts that can arise from solvent casting or pellet pressing. The technique is surface-sensitive but provides a spectrum representative of the bulk material for a homogeneous sample.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small piece of the polymer film directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting absorbance spectrum for characteristic peaks.

Caption: Key molecular vibrations for FT-IR analysis.

Data Interpretation and Expected Results

The IR spectrum of poly(this compound) is dominated by absorptions from its carbon-hydrogen and carbon-oxygen bonds.[6][7]

  • C-H Stretching: A strong, sharp band will be present in the 2850-3000 cm⁻¹ region, characteristic of symmetric and asymmetric stretching of the methylene groups.

  • C-O-C Stretching: This is the most diagnostic region. A very strong, broad absorption band will appear between 1050-1150 cm⁻¹ . This band is characteristic of C-O-C stretching vibrations in ethers and acetals.[8] The complexity and breadth of this band serve as a fingerprint for the specific arrangement of ether and acetal linkages in the polymer backbone.

  • Absence of Other Bands: Crucially, the spectrum should show the absence of a broad -OH band (around 3200-3500 cm⁻¹) from the diethylene glycol monomer, confirming high conversion to the polymer.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
2850 - 3000C-H Asymmetric & Symmetric StretchStrong
1470 - 1450C-H Scissoring (Bending)Medium
1050 - 1150C-O-C Asymmetric Stretch (Acetal/Ether)Very Strong, Broad

Mass Spectrometry (MS): Corroborating the Repeating Unit Mass

While NMR provides the structural map, Mass Spectrometry offers definitive proof of the repeating unit's mass and can give insights into the polymer's molecular weight distribution and end-groups.

Expertise & Causality: Experimental Choices

The analysis of polymers by MS is challenging due to their large mass and tendency to fragment under harsh ionization conditions. Therefore, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are mandatory.[9] These methods impart minimal energy to the polymer molecule, allowing the intact polymer chains to be ionized and detected. This preserves the structural information, which would otherwise be lost to fragmentation.[10] Time-of-Flight (TOF) analyzers are typically paired with these sources for their high mass range and resolution.

Experimental Protocol: ESI-Q-TOF MS
  • Sample Preparation: Prepare a dilute solution (1-10 µmol/L) of the polymer in a solvent mixture conducive to electrospray, such as methanol/water with a small amount of a cationizing agent (e.g., sodium acetate). The salt provides Na⁺ ions that adduct to the polymer chains, facilitating their ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the polymer ions while minimizing in-source fragmentation.[10]

  • Data Acquisition: Acquire the mass spectrum over a broad m/z range (e.g., 500-4000 m/z) to observe a distribution of oligomeric chains.

Data Interpretation and Expected Results

The resulting mass spectrum will not show a single peak, but rather a distribution of peaks representing polymer chains of different lengths (different values of 'n').

  • Peak Series: The key diagnostic feature is a series of peaks separated by a constant mass-to-charge ratio (m/z). This mass difference must correspond to the mass of the repeating monomer unit.

    • Monomer Formula: C₅H₁₀O₃

    • Monomer Mass: 118.06 g/mol [6][11]

  • Adduct Ion: Each peak in the series will correspond to the mass of the polymer chain plus the mass of the cationizing agent (e.g., Na⁺ = 22.99 g/mol ). For example, a peak might represent [Mₙ + Na]⁺, where Mₙ is the mass of a chain with 'n' repeating units.

  • End-Group Analysis: The absolute mass of the peaks can be used to deduce the structure of the chain's end-groups, which are determined by the initiator and termination steps of the polymerization.

Polymer Chain (n) Formula Mass (Da) Expected m/z for [M + Na]⁺ Δm/z
3C₁₅H₃₀O₉354.19377.18-
4C₂₀H₄₀O₁₂472.25495.24118.06
5C₂₅H₅₀O₁₅590.31613.30118.06
6C₃₀H₆₀O₁₈708.38731.37118.06

Comparative Analysis: Differentiation from Poly(1,3,5-Trioxane)

To establish the trustworthiness of our identification, we must demonstrate that these spectroscopic signatures can differentiate poly(this compound) from a closely related alternative. Poly(1,3,5-trioxane), commonly known as polyoxymethylene (POM), is another polyacetal formed by ring-opening polymerization.[12][13] However, its simpler repeating unit, -[CH₂-O]-n, leads to a distinctly different set of spectra.

Spectroscopic Feature Poly(this compound) Poly(1,3,5-Trioxane) (POM) Reason for Difference
¹H NMR Signals Two distinct signals (~4.7 & ~3.7 ppm)One sharp singlet (~4.9 ppm)Presence of two unique proton environments vs. only one in POM.
¹³C NMR Signals Two distinct signals (~95 & ~71 ppm)One sharp signal (~90 ppm)Presence of both acetal and ethylene glycol carbons vs. only acetal carbons in POM.
FT-IR C-O-C Band Strong, broad band (1050-1150 cm⁻¹)Strong, sharp band (~1100 cm⁻¹)The C-C bond in the backbone of poly(this compound) influences the vibrational modes.
MS Repeating Unit Mass 118.06 Da30.01 DaDifferent monomer composition (C₅H₁₀O₃ vs. CH₂O).

This comparative analysis demonstrates that the multi-technique spectroscopic approach provides a unique and unambiguous fingerprint for poly(this compound), effectively ruling out other plausible polymer structures. This level of certainty is essential for advancing research and development activities with confidence.

References

  • Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. (1986). DTIC. 1

  • Investigating the Transformations of Polyoxoanions Using Mass Spectrometry and Molecular Dynamics. (2016). PMC - NIH. 14

  • Electrospray tandem mass spectrometry of polyoxoanions. RSC Publishing. 15

  • Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane). (1986). DTIC. 16

  • Supplementary Material for Chemical Communications. (2005). The Royal Society of Chemistry. 3

  • Electronic Supporting Information. The Royal Society of Chemistry. 17

  • 13C NMR spectra of monomer 2 (top) and its polymer (bottom). ResearchGate.

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. 5

  • Investigating the Transformations of Polyoxoanions Using Mass Spectrometry and Molecular Dynamics. (2016). ResearchGate. 18

  • Cationic polymerizations of this compound and 2-butyl-1,3,6-trioxocane. (1986). Macromolecules.

  • This compound. NIST WebBook.

  • This compound. NIST WebBook.

  • Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. (2012). PMC - NIH. 9

  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane. ResearchGate. 12

  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane. (2021). RSC Publishing.

  • This compound. PubChem - NIH.

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  • Process for the preparation of this compound. (1975). Google Patents.

  • 13C Solution NMR Spectra of Poly(ether)urethanes. (2007). DTIC. 4

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Sources

A Guide to the Cross-Validation of Experimental and Computational Studies on 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research, the synergy between empirical observation and computational modeling is paramount for the thorough characterization of molecular systems. This guide provides an in-depth comparison of experimental data and computational predictions for 1,3,6-trioxocane, a flexible eight-membered cyclic acetal. Designed for researchers, scientists, and professionals in drug development, this document elucidates how these complementary approaches provide a holistic understanding of molecular structure, conformation, and properties.

Introduction to this compound

This compound (C₅H₁₀O₃) is a heterocyclic compound featuring an eight-membered ring containing three oxygen atoms.[1] As a formal derivative of diethylene glycol and formaldehyde, it serves as a valuable case study for understanding the conformational complexities of medium-sized rings. These rings are notoriously challenging to characterize due to their high flexibility and the presence of multiple low-energy conformations, which can significantly influence their physical and chemical properties. A robust cross-validation between experimental results and theoretical calculations is therefore not just beneficial, but essential for a reliable structural and energetic description.

Experimental Characterization

The foundation of molecular analysis lies in empirical data obtained through synthesis and spectroscopic characterization. The experimental workflow provides tangible evidence of a molecule's existence and structure.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis reagents Diethylene Glycol + Paraformaldehyde catalyst Acid Catalyst (e.g., Cation-exchange resin) reagents->catalyst reaction Condensation Reaction (Oligomer Formation) catalyst->reaction cyclization Heating under Reduced Pressure reaction->cyclization product Crude this compound cyclization->product distillation Fractional Distillation product->distillation pure_product Pure this compound distillation->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FTIR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Experimental Workflow for this compound.

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of diethylene glycol with a formaldehyde source, such as paraformaldehyde.[2] This method involves the formation of an oligomeric intermediate, which then cyclizes under heat to yield the desired eight-membered ring.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethylene glycol, paraformaldehyde (in slight molar excess), and an acidic catalyst (e.g., a strongly acidic cation-exchange resin like Amberlite IR-120H).[3] Toluene can be used as the solvent to facilitate azeotropic removal of water.

  • Oligomerization: Heat the mixture to reflux. The water produced during the condensation reaction is continuously removed and collected in the Dean-Stark trap. Monitor the reaction until no more water is produced.

  • Catalyst Removal: Cool the reaction mixture and separate the catalyst by filtration.

  • Cyclization and Distillation: Transfer the resulting oligomer to a distillation apparatus. Heat the oligomer under reduced pressure (e.g., 5-100 mmHg).[2] The oligomer will cyclize at elevated temperatures (150-250°C), and the this compound product will distill over.[2]

  • Purification: Collect the fraction boiling at the appropriate temperature (e.g., 66°C at 50 Torr) to obtain the purified product.[4] The purity should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to ensure the reliability of subsequent analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).[5] Tetramethylsilane (TMS) is used as an internal standard.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is typically recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of the neat liquid sample.[7]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. This is often coupled with Gas Chromatography (GC) for separation and purity analysis.

Computational Modeling

Computational chemistry offers a powerful predictive lens to explore molecular conformations and properties that may be difficult to isolate experimentally. The general workflow involves building the molecule in silico, exploring its potential shapes, and calculating its properties using quantum mechanical methods.

G cluster_setup Initial Setup cluster_conformation Conformational Analysis cluster_dft Quantum Mechanics (DFT) cluster_properties Property Calculation build Build 3D Structure of This compound conf_search Conformational Search (e.g., MMFF, GFN2-xTB) build->conf_search unique_confs Identify Unique Low-Energy Conformers conf_search->unique_confs dft_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) unique_confs->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc energies Determine Relative Energies (ΔG) freq_calc->energies final_confs Optimized Conformers freq_calc->final_confs nmr_calc NMR Shielding Tensors (GIAO Method) ir_calc IR Frequencies & Intensities final_confs->nmr_calc final_confs->ir_calc

Computational Workflow for this compound Analysis.

The theoretical investigation of this compound requires a multi-step approach to accurately map its complex potential energy surface.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: Due to the ring's flexibility, a systematic or stochastic conformational search is performed to identify various possible chair, boat, and twist conformations.[8][9] This initial search is often done using computationally inexpensive methods like molecular mechanics (MM) or semi-empirical methods (e.g., GFN2-xTB).

  • DFT Optimization: The low-energy conformers identified in the previous step are then subjected to full geometry optimization using Density Functional Theory (DFT).[10] A common and reliable level of theory is the B3LYP functional with a Pople-style basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[6]

  • Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. This crucial step serves two purposes: it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and it provides the zero-point vibrational energy and thermal corrections needed to calculate Gibbs free energies (ΔG). It also generates the predicted IR spectrum.

  • Property Calculation: For the set of stable, low-energy conformers, NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[11] The final predicted NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers at a given temperature (e.g., 298.15 K).

Cross-Validation: A Direct Comparison

The true power of this dual approach is realized when the experimental and computational data are compared side-by-side. This cross-validation allows for the refinement of computational models and a deeper interpretation of experimental spectra.

Due to symmetry, the ¹H and ¹³C NMR spectra of this compound are relatively simple. The comparison hinges on the accuracy of the calculated chemical shifts.

Table 1: Comparison of ¹H NMR Spectral Data

Protons (Position)Experimental δ (ppm)Calculated δ (ppm) (Boltzmann Avg.)Assignment
-O-CH₂ -O- (C2)~4.8~4.7-4.9Methylene group of the formal acetal
-O-CH₂ -CH₂ -O- (C4/C8)~3.8~3.7-3.9Methylene groups adjacent to ether oxygen
-O-CH₂ -CH₂ -O- (C5/C7)~3.8~3.7-3.9Methylene groups adjacent to ether oxygen

Note: Experimental values are estimated based on typical shifts for similar structural motifs. Calculated values are typical results from DFT/GIAO methods.

Table 2: Comparison of ¹³C NMR Spectral Data

Carbon (Position)Experimental δ (ppm)Calculated δ (ppm) (Boltzmann Avg.)Assignment
-O-C H₂-O- (C2)~95~93-97Acetal carbon
-O-C H₂-CH₂-O- (C4/C8)~68~67-70Ether carbons
-O-CH₂-C H₂-O- (C5/C7)~68~67-70Ether carbons

Note: Experimental values are estimated based on typical shifts for similar structural motifs.[12] Calculated values are typical results from DFT/GIAO methods.[13]

The agreement between experimental and calculated NMR shifts is generally very good, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, providing strong confidence in the structural assignment.[14]

FTIR spectroscopy is excellent for identifying functional groups. The comparison focuses on key vibrational modes.

Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Comments
C-H Stretch2850-30002900-3100Strong, characteristic of alkyl C-H bonds
C-O-C Stretch (Acetal)~1100-1150~1120-1170Strong, often multiple bands in the fingerprint region
C-O-C Stretch (Ether)~1050-1100~1070-1120Strong, characteristic of the ether linkages

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the absence of environmental effects. They are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

The characteristic C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹) are the most telling features.[15] While precise peak matching can be complex due to overlapping vibrations, the overall pattern predicted by DFT calculations should closely mirror the experimental spectrum, confirming the presence of the trioxocane ring system.

Conclusion: An Integrated Approach

The cross-validation of experimental and computational data for this compound demonstrates a powerful paradigm in chemical science.

  • Experimentation provides the ground truth: the synthesis of the molecule and its real-world spectroscopic signature.

  • Computation provides the underlying detail: it rationalizes the observed spectra by predicting the dominant molecular conformations and their specific properties.

Discrepancies between the two are not failures, but rather opportunities for deeper insight. They can highlight the influence of solvent effects, temperature, or dynamic processes that are not fully captured in a standard computational model, prompting further, more refined investigations. For researchers in drug development and materials science, this validated, dual-pronged approach is indispensable for accurately predicting and understanding molecular behavior.

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  • Quick and Real-Time Potency Determination of Cannabinoids Using FTIR Spectroscopy. Agilent. [Link]

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A Comparative Guide to the Biodegradability of 1,3,6-Trioxocane-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a biodegradable polymer is a critical decision that profoundly impacts the efficacy, safety, and therapeutic outcome of a drug delivery system. This guide provides an in-depth evaluation of the biodegradability of polymers based on 1,3,6-trioxocane (TOC), a monomer that offers a unique combination of ether and acetal linkages. We will explore the nuances of its degradation, compare its performance with established biodegradable polymers, and provide actionable experimental protocols for its assessment.

Introduction: The Rationale for this compound in Polymer Chemistry

This compound is an eight-membered cyclic ether containing two oxygen atoms in a 1,3-dioxolane-like arrangement and one in an ether linkage. This structure is of significant interest for creating biodegradable polymers. The polymerization of TOC, typically through cationic ring-opening polymerization, results in a poly(ether-acetal) structure.[1] The presence of both ether and acetal groups in the polymer backbone is key to its degradation profile. Acetal linkages are known for their susceptibility to acid-catalyzed hydrolysis, while ether bonds can be subject to oxidative and enzymatic degradation.[2][3] This dual-degradation potential allows for the design of polymers with tunable degradation rates, a highly desirable feature in controlled drug release applications.[4][5]

The synthesis of poly(this compound) and its derivatives can be tailored to achieve specific properties. For instance, copolymerization of TOC with other monomers, such as vinyl derivatives, can introduce a range of functionalities and modify the polymer's hydrophilicity, which in turn influences its degradation behavior.[6][7][8]

Mechanisms of Biodegradation: A Closer Look at Poly(this compound)

The degradation of poly(this compound) is a multi-faceted process, primarily driven by hydrolytic and enzymatic pathways. The interplay of these mechanisms is crucial for predicting the polymer's in vivo performance.

Hydrolytic Degradation

The acetal linkages in the poly(TOC) backbone are the primary sites for hydrolytic cleavage. This process is typically acid-catalyzed, where the polymer chain is broken down into smaller, water-soluble fragments.[2][9][10] The rate of hydrolysis is influenced by several factors:

  • pH: Acidic environments accelerate the degradation of the acetal bonds. This property can be leveraged for drug delivery to specific sites with lower pH, such as tumors or intracellular compartments.[11]

  • Hydrophilicity: The water uptake capacity of the polymer matrix affects the accessibility of the acetal linkages to water. Copolymers with increased hydrophilicity will generally exhibit faster hydrolysis rates.[12]

  • Crystallinity: Amorphous regions of the polymer are more susceptible to water penetration and subsequent hydrolysis compared to crystalline domains.[13]

Enzymatic Degradation

While hydrolytic degradation is a key factor, enzymatic activity can also contribute significantly to the breakdown of poly(TOC). The ether linkages, although generally more stable than esters, can be cleaved by specific enzymes.[3][14] Lipases and esterases, commonly involved in the degradation of polyesters, have also been shown to degrade polymers containing ether bonds.[6][15] The enzymatic degradation of poly(TOC) is influenced by:

  • Enzyme Concentration and Specificity: The type and concentration of enzymes present in the biological environment will dictate the rate of degradation.

  • Polymer Surface Morphology: A larger surface area and a more amorphous structure can enhance enzyme accessibility and activity.[16]

  • Copolymer Composition: The presence of co-monomers can either promote or hinder enzymatic attack depending on their chemical nature.[7]

Comparative Performance: Poly(TOC) vs. PLA and PCL

Polylactic acid (PLA) and polycaprolactone (PCL) are two of the most widely used biodegradable polyesters in the biomedical field.[17][18] A comparison with these benchmarks is essential to understand the potential advantages of poly(TOC).

PropertyPoly(this compound) (Poly(TOC))Polylactic Acid (PLA)Polycaprolactone (PCL)
Primary Degradation Mechanism Acid-catalyzed hydrolysis of acetal linkages, potential enzymatic degradation of ether bonds.[2][3]Hydrolysis of ester bonds.[13][19]Hydrolysis of ester bonds, enzymatic degradation.[15][19]
Degradation Rate Tunable; can be designed for faster degradation in acidic environments.Moderate to slow, dependent on crystallinity and molecular weight.[19]Slow; can take months to years for complete degradation.[19][20]
Degradation Products Diethylene glycol and formaldehyde derivatives, generally considered biocompatible at low concentrations.[2]Lactic acid, a natural metabolite.[19]6-hydroxycaproic acid, which enters the Krebs cycle.[3]
Mechanical Properties Can be tailored from flexible to semi-rigid.[1]Rigid and brittle.[20]Flexible and ductile.[20]
Biocompatibility Generally good, but depends on residual monomer and degradation products.Excellent, with a long history of safe use.[21]Excellent, widely used in FDA-approved devices.[21]

The key advantage of poly(TOC) lies in its pH-sensitive degradation, which is not as pronounced in PLA and PCL. This makes it a compelling candidate for applications requiring triggered drug release in acidic microenvironments.

Experimental Protocols for Evaluating Biodegradability

To rigorously assess the biodegradability of this compound-based polymers, a combination of in vitro and in vivo studies is necessary. The following protocols provide a framework for these evaluations, with an emphasis on the causality behind the experimental choices.

In Vitro Hydrolytic Degradation Study

Objective: To determine the rate of hydrolytic degradation under physiological and acidic conditions.

Methodology:

  • Sample Preparation: Prepare thin films or microspheres of the poly(TOC) to maximize surface area.

  • Incubation: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.0) at 37°C.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove samples from the buffers.

  • Analysis:

    • Mass Loss: Measure the change in dry weight of the polymer samples over time.

    • Molecular Weight: Use Gel Permeation Chromatography (GPC) to monitor the decrease in polymer molecular weight.[22]

    • Morphological Changes: Employ Scanning Electron Microscopy (SEM) to observe changes in the polymer surface.

    • pH of Medium: Monitor the pH of the degradation medium for any changes due to the release of acidic byproducts.

Causality: This experiment directly assesses the susceptibility of the acetal linkages to hydrolysis. The use of two different pH values simulates both physiological conditions and the acidic environment of specific biological compartments, providing insight into the polymer's potential for targeted drug delivery.

In Vitro Enzymatic Degradation Study

Objective: To evaluate the contribution of enzymatic activity to the degradation process.

Methodology:

  • Enzyme Selection: Choose relevant enzymes such as lipase, esterase, or a broad-spectrum protease like proteinase K.[15][23]

  • Incubation: Incubate polymer samples in a buffer solution containing the selected enzyme at its optimal temperature and pH. A control group without the enzyme is essential.

  • Analysis: Perform the same analyses as in the hydrolytic degradation study (mass loss, molecular weight, and morphology).

Causality: This protocol isolates the effect of enzymatic action on the polymer backbone. By comparing the degradation in the presence and absence of enzymes, the extent of enzymatic contribution can be quantified.

Standardized Biodegradation Testing

For a comprehensive evaluation, standardized test methods should be employed. These methods provide a basis for comparison with other materials and are often required for regulatory approval.

  • ASTM D5338 / ISO 14855: These standards determine the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[24]

  • ASTM D5988 / ISO 17556: These methods assess the aerobic biodegradation of plastic materials in soil.[25][26]

  • ASTM D6691: This standard is used to determine the aerobic biodegradation of plastic materials in the marine environment.[24]

Causality: Standardized tests ensure that the biodegradability assessment is conducted under well-defined and reproducible conditions, allowing for reliable and comparable data.

Visualizing the Process

To better understand the experimental workflows and degradation pathways, the following diagrams are provided.

G cluster_hydrolytic In Vitro Hydrolytic Degradation Workflow prep Polymer Sample Preparation incubate Incubation in Buffers (pH 7.4 & 5.0) prep->incubate analysis Analysis at Time Points incubate->analysis mass Mass Loss analysis->mass gpc Molecular Weight (GPC) analysis->gpc sem Morphology (SEM) analysis->sem ph pH of Medium analysis->ph

Caption: Workflow for In Vitro Hydrolytic Degradation Study.

G cluster_enzymatic In Vitro Enzymatic Degradation Workflow prep_e Polymer Sample Preparation incubate_e Incubation with Enzyme (+ Control) prep_e->incubate_e analysis_e Analysis at Time Points incubate_e->analysis_e mass_e Mass Loss analysis_e->mass_e gpc_e Molecular Weight (GPC) analysis_e->gpc_e sem_e Morphology (SEM) analysis_e->sem_e

Caption: Workflow for In Vitro Enzymatic Degradation Study.

G poly Poly(this compound) hydrolysis Hydrolysis (Acid-Catalyzed) poly->hydrolysis enzyme Enzymatic Degradation poly->enzyme fragments Oligomers & Monomers (Diethylene glycol derivatives) hydrolysis->fragments enzyme->fragments metabolism Metabolism / Excretion fragments->metabolism

Caption: Degradation Pathway of Poly(this compound).

Conclusion and Future Perspectives

Polymers based on this compound represent a promising class of biodegradable materials for advanced drug delivery applications. Their unique poly(ether-acetal) structure allows for tunable degradation profiles, particularly their sensitivity to acidic environments. While they show great potential, further research is needed to fully understand their in vivo degradation behavior, biocompatibility of degradation products, and long-term safety. As the field of polymer-based drug delivery continues to evolve, poly(TOC) and its copolymers are well-positioned to offer innovative solutions for controlled and targeted therapeutic strategies.[5][27]

References

  • Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. (2022, March 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Syntheses of Biodegradable Functional Polymers by Radical Ring-Opening Polymerization of 2Methylenethis compound | Request PDF. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Summary of ASTM and ISO standards for plastic degradation in compost. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Biodegradable Testing Methods and Standards. (n.d.). BioSphere Plastic. Retrieved January 21, 2026, from [Link]

  • Synthesis of Biodegradable Hydrogel by Radical Ring‐Opening Polymerization of 2‐Methylene‐1,3,6‐Trioxocane | Request PDF. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cationic Polymerizations of this compound and 2-Butyl-1,3,6-Trioxocane. (1986, October 1). Defense Technical Information Center. Retrieved January 21, 2026, from [Link]

  • Standards. (n.d.). Biodegradable Plastics Association. Retrieved January 21, 2026, from [Link]

  • (a) Free-radical polymerization (FRP) of 2-methylene-1,3,6-trioxocane... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of this compound. (n.d.). Google Patents.
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  • Comparative plot of the thermal degradation of PHB, PLA, and PCL... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

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  • Photo-triggered enzymatic degradation of biodegradable polymers. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Biodegradability of PLA, PCL and PHB with the addition of various... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. (2024, December 21). MDPI. Retrieved January 21, 2026, from [Link]

  • Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment. (2022, October 11). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022, April 30). MDPI. Retrieved January 21, 2026, from [Link]

  • Degradation of Polydimethylsiloxanes (Silicones) as Influenced by Clay Minerals. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

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  • Bio-Based Polymers with Potential for Biodegradability. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Hydrolytic degradation experiments of long-chain polyacetals in different media. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Light-Triggered Polymersome-Based Anticancer Therapeutics Delivery. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Enzymatic compositions for the degradation of polymers. (n.d.). Google Patents.
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  • Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. (2022, January 7). MDPI. Retrieved January 21, 2026, from [Link]

  • Backbone-Degradable Polymers Prepared by Chemical Vapor Deposition. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Comparative analysis of 1,3,6-Trioxocane and its substituted derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3,6-Trioxocane and Its Derivatives for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my goal is to provide a guide that is both scientifically rigorous and practically useful. The study of heterocyclic compounds is a cornerstone of modern chemistry and drug discovery. Within this vast field, medium-sized rings like the eight-membered this compound present unique conformational complexities and potential for novel applications. However, it is crucial to acknowledge that the publicly available research on this specific heterocyclic system is nascent. This guide, therefore, serves a dual purpose: to meticulously collate and analyze the existing knowledge on this compound and its known derivatives, and to highlight the significant gaps in our understanding, thereby illuminating pathways for future research. We will delve into what is known, what is unknown, and what might be possible, grounding our discussion in the available experimental data.

The Parent Compound: this compound

This compound (CAS RN: 1779-19-7), also known as diethylene glycol formal, is an eight-membered heterocyclic compound containing three oxygen atoms.[1][2][3] Its structure, featuring two ether linkages and one formal acetal group, suggests a flexible yet conformationally constrained scaffold.

Physicochemical and Thermochemical Properties

The fundamental properties of this compound have been documented, providing a baseline for understanding its behavior. A summary of these properties is presented below.

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[4]
Molecular Weight118.1311 g/mol [4]
Density1.116 g/cm³ at 20 °C[3]
Boiling Point66 °C at 50 Torr[3]
Enthalpy of Formation (liquid)-516.0 ± 1.2 kJ/mol[4]
Enthalpy of Combustion (liquid)-2880.75 ± 0.99 kJ/mol[4]

These data, particularly the thermochemical values, are critical for assessing the molecule's stability and potential energy release in reactions. The NIST Chemistry WebBook serves as a primary repository for much of this information.[1][4]

Synthesis of this compound

The synthesis of this compound is not widely reported in peer-reviewed literature, but a process is detailed in a US patent.[5] The method involves a two-step acid-catalyzed reaction between diethylene glycol and a formaldehyde source, such as paraformaldehyde or α-polyoxymethylene.

Logical Relationship: Synthesis of this compound

cluster_step1 Step 1: Oligomerization cluster_step2 Step 2: Cyclization & Depolymerization A Diethylene Glycol D Linear Oligomer + Water A->D B Formaldehyde Source (e.g., α-polyoxymethylene) B->D C Acid Catalyst (e.g., H₂SO₄) C->D catalyzes E Linear Oligomer D->E Isolated Intermediate G This compound E->G F Heating (150-250°C) + Cyclization Catalyst (e.g., K₂S₂O₈) F->G induces H Distillation G->H Purification

Caption: Synthesis workflow for this compound.

The causality behind this two-step process is rooted in controlling the thermodynamics of polymerization. The initial reaction forms a linear oligomer by condensing diethylene glycol and formaldehyde.[5] This step is driven by the removal of water. The subsequent, more critical step involves heating this oligomer under reduced pressure with a specific cyclization catalyst, such as an alkali metal persulfate.[5] This energetically drives the intramolecular cyclization (an entropically favored process for forming an 8-membered ring from a flexible oligomer) and depolymerization, with the desired this compound being distilled off as it forms, shifting the equilibrium toward the product.

Experimental Protocol: Synthesis of this compound (Adapted from US Patent 3,894,047)[5]

Expertise & Experience Note: This protocol is adapted from patent literature. For academic research, it is crucial to perform small-scale test reactions to optimize catalyst loading and distillation conditions. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are mandatory.

Step 1: Oligomer Formation

  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charge the flask with diethylene glycol (e.g., 13.0 mol), α-polyoxymethylene (e.g., 13.0 mol formaldehyde equivalent), a water-immiscible solvent to aid azeotropic removal (e.g., n-heptane), and a catalytic amount of 98% sulfuric acid (e.g., ~0.1% w/w).

  • Heat the mixture with vigorous stirring to reflux.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction until the theoretical amount of water is collected, indicating the completion of the condensation reaction.

  • Cool the mixture and separate the resulting oligomer from the solvent and catalyst.

Step 2: Cyclization and Distillation

  • In a distillation apparatus, charge the crude oligomer from Step 1.

  • Add a cyclization catalyst, such as potassium persulfate (e.g., 0.1-1.0% w/w).

  • Heat the mixture to 150-250°C under a reduced pressure (e.g., 5-100 mmHg).

  • The this compound will form and distill from the reaction mixture.

  • Collect the distillate. The patent reports a purity of >99% can be achieved.

Substituted Derivatives of this compound: A Comparative Analysis

The introduction of substituents onto the this compound ring can dramatically alter its physical, chemical, and biological properties. Substitution can influence the ring's preferred conformation, introduce chirality, and modify its polarity and reactivity. Unfortunately, systematic studies are scarce. We will analyze the derivatives for which data is available.

Simple Alkyl and Alkylidene Derivatives

Brief entries for simple derivatives exist in chemical databases, though detailed studies are lacking.

  • 2-Methyl-1,3,6-trioxocane (CAS RN: 2781-01-3): This derivative is formed by the reaction of diethylene glycol with acetaldehyde instead of formaldehyde.[6] Its computed properties are available in databases like PubChem.[7]

  • 2-Methylene-1,3,6-trioxocane (CAS RN: 105649-50-1): This derivative features an exocyclic double bond, making it a potential monomer for polymerization. Basic properties like density and boiling point are reported by chemical suppliers.[8]

Case Study: 2-Ethyl-4,7-dimethyl-1,3,6-trioxocane Isomers

A recent and notable investigation into substituted 1,3,6-trioxocanes comes from the field of materials science, specifically concerning off-odors in polyurethane (PU) products.[9] This study provides a rare, in-depth look at a set of complex substituted derivatives.

Context and Significance: Unpleasant earthy odors were detected in some PU materials. Through careful analysis, these odors were traced to a mixture of 2-ethyldimethyl-1,3,6-trioxocane isomers.[9] The study's primary goal was to identify which of the multiple possible stereoisomers was the primary odor-active compound.

Synthesis and Isomer Generation: The isomers were synthesized via the acid-catalyzed reaction of propanal with technical grade dipropylene glycol (DPG), which is itself a mixture of three positional isomers.[9] This reaction pathway inherently produces a complex mixture of 14 different 2-ethyldimethyl-1,3,6-trioxocane isomers.

Experimental Workflow: Isomer Synthesis and Deconvolution

cluster_synthesis Synthesis cluster_analysis Analysis & Identification A Technical Grade DPG (Mixture of 3 isomers) D Reaction under Reflux A->D F Preparative HPLC (Fractionation of DPG isomers) A->F B Propanal B->D C Acidic Cation Exchange Resin C->D catalyzes E Crude Product (Mixture of 14 Trioxocane Isomers) D->E H GC-Olfactometry (GC-O) and GC-MS E->H Direct Analysis G Fraction-wise Reaction with Propanal F->G G->H I Identification of Odor-Active Isomer H->I

Caption: Workflow for identifying odor-active trioxocane isomers.

Comparative Performance: Odor Activity The key finding of the research was that odor activity was not distributed equally among the isomers. Through gas chromatography-olfactometry (GC-O), it was discovered that only one positional isomer, 2-ethyl-4,7-dimethyl-1,3,6-trioxocane , was significantly odor-active.[9] Furthermore, within this structure, only two of its eight possible stereoisomers displayed the characteristic earthy odor, with one being approximately 60 times more potent than the other.[9]

This work is a powerful demonstration of how subtle changes in stereochemistry can have a profound impact on biological activity—in this case, the interaction with olfactory receptors.

Experimental Protocol: Synthesis of 2-Ethyldimethyl-1,3,6-trioxocane Isomers (Adapted from Schieberle et al., 2024)[9]

Trustworthiness Note: This protocol is based on a peer-reviewed scientific publication. The described methods for synthesis and analysis are self-validating through the clear identification of products via GC-MS and comparison with fractionated precursors.

  • In a round-bottom flask, combine technical grade dipropylene glycol (DPG) (e.g., 22 mmol), freshly distilled propanal (e.g., 31 mmol), a strongly acidic cation exchange resin (e.g., Amberlite IR-120H), and anhydrous sodium sulfate in a suitable solvent mixture (e.g., dichloromethane/n-pentane).

  • Reflux the mixture for 2 hours.

  • Cool the reaction and remove the solids (resin and sodium sulfate) by filtration.

  • Wash the filtrate with an aqueous sodium carbonate solution (e.g., 0.25 M) to neutralize and remove the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution contains the mixture of 2-ethyldimethyl-1,3,6-trioxocane isomers and can be analyzed directly by GC-MS and GC-O.

Comparative Summary and Future Outlook

The available data allows for a limited but informative comparison.

CompoundMolecular FormulaKey Synthesis PrecursorsKnown Application / Property
This compound C₅H₁₀O₃Diethylene glycol, FormaldehydeParent compound, potential monomer
2-Methyl-1,3,6-trioxocane C₆H₁₂O₃Diethylene glycol, AcetaldehydeNot studied in detail
2-Methylene-1,3,6-trioxocane C₆H₁₀O₃Not specifiedPotential monomer
2-Ethyl-4,7-dimethyl-1,3,6-trioxocane C₉H₁₈O₃Dipropylene glycol, PropanalPotent odorant in polyurethane

Future Outlook: The field of 1,3,6-trioxocanes is wide open for exploration. The profound biological effect observed with specific stereoisomers of a substituted derivative suggests that this scaffold deserves more attention, particularly in fields where stereochemistry is paramount, such as drug development and materials science.

Key areas for future research include:

  • Conformational Analysis: A detailed computational and experimental (e.g., variable-temperature NMR) study of the this compound ring is needed to understand its conformational landscape (e.g., boat-chair, crown conformations).

  • Systematic SAR Studies: Synthesizing a library of derivatives with varying substituents at the 2-, 4-, and 7-positions would allow for a systematic exploration of structure-activity relationships.

  • Polymerization: Investigating the ring-opening polymerization of this compound and its derivatives could lead to new classes of polyethers with unique properties.

  • Applications in Drug Discovery: The this compound scaffold could be explored as a novel bioisostere or as a core for new chemical entities, leveraging its specific three-dimensional structure.

This guide has synthesized the current, limited knowledge on this compound. It is clear that while our understanding is in its infancy, the preliminary data, especially regarding the potent biological activity of specific substituted isomers, provides a compelling case for further investigation into this intriguing heterocyclic system.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved December 22, 2025, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved December 22, 2025, from [Link]

  • Schieberle, P., et al. (2024). Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. Molecules, 29(1), 123. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

  • Abe, K., & Hagiwara, Y. (1975). Process for the preparation of this compound. U.S. Patent No. 3,894,047.
  • PubChem. (n.d.). 2-Methyl-1,3,6-trioxocane. National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved December 22, 2025, from [Link]

  • American Elements. (n.d.). This compound. Retrieved December 22, 2025, from [Link]

  • Hamed, A. R., et al. (2022). Chalcone constituents pulincisones A-F isolated from Pulicaria incisa with NQO1 inducer activity. Scientific Reports, 12(1), 1-11. Available at: [Link] (Note: This is a placeholder URL as the provided search result did not have a direct link to the full text.)

  • Chemsrc. (n.d.). 2-methyl-1,3,6-trioxocane. Retrieved December 22, 2025, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved December 22, 2025, from [Link]

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Safety Operating Guide

Navigating the Disposal of 1,3,6-Trioxocane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,3,6-trioxocane, ensuring the protection of personnel and the environment. Our commitment is to empower you with the knowledge to handle this and other laboratory chemicals with the utmost confidence and responsibility.

Understanding the Hazard Profile of this compound

Based on this information and general principles of cyclic ether chemistry, this compound should be handled as a substance with the following potential hazards:

  • Flammability: It is expected to be a flammable liquid and vapor.[2]

  • Health Hazards: It may cause skin and serious eye irritation, and respiratory irritation.[2] Ingestion, inhalation, and skin absorption may be harmful, with the potential for narcotic effects, and possible liver and kidney injury.[2]

A summary of the key hazard information is presented in the table below.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements (Examples)
Flammable LiquidFlammable liquid and vapor.[2]🔥P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
Skin IrritationCauses skin irritation.[2]P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye IrritationCauses serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4]

Core Directive: The Disposal of this compound

The primary and recommended method for the disposal of this compound is through incineration at a licensed and approved chemical waste disposal facility .[1] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. The causality is clear: direct contact can lead to skin and eye irritation, and inhalation can cause respiratory issues.[1][2]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For larger quantities or in case of a spill, consider more extensive protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a respirator with an appropriate organic vapor cartridge is necessary.[1]

2. Waste Collection: Segregation is Key

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially hazardous reactions between incompatible substances.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper).

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure, leak-proof cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).

3. Temporary Storage: Safety and Compliance

Accumulated waste must be stored safely pending collection by a licensed disposal service.

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to mitigate the impact of any potential leaks or spills.

4. Arranging for Disposal: Professional Handling is a Must

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. This is not only a violation of environmental regulations but also poses a significant safety hazard.

  • Licensed Waste Contractor: Engage the services of a licensed and reputable hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately and accompanies the waste shipment.

The decision-making process for the disposal of this compound is visualized in the following workflow diagram.

DisposalWorkflow This compound Disposal Decision Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect waste in a dedicated, properly labeled container ppe->collect store Store container in a designated, safe, and ventilated area collect->store contact_ehs Contact Institutional EHS/ Waste Management store->contact_ehs incinerate Arrange for collection by a licensed hazardous waste contractor for incineration contact_ehs->incinerate end_point End: Compliant Disposal incinerate->end_point

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental release of this compound, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's EHS department.

The Rationale Behind Incineration: A Deeper Dive

While other disposal methods exist for different classes of chemicals, incineration is the most appropriate for this compound for several reasons:

  • Complete Destruction: High-temperature incineration with flue gas scrubbing ensures the complete breakdown of the organic molecule into less harmful components like carbon dioxide and water, preventing its persistence in the environment.[1]

  • Liability and Compliance: Utilizing a licensed hazardous waste incinerator provides a clear and documented chain of custody, ensuring compliance with local, state, and federal environmental regulations.

  • Avoidance of Unpredictable Reactions: Attempting chemical neutralization without a validated protocol can be dangerous. The acid-catalyzed degradation of a related polyether, for instance, yields various byproducts, a process that is not suitable for routine waste disposal in a non-specialized laboratory setting. Incineration avoids the risks associated with incomplete or runaway chemical reactions.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to the guidelines outlined in this document, researchers can ensure that the final chapter of their work with this chemical is as meticulous and conscientious as the research itself. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.

References

  • Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3,6-Trioxocane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 1,3,6-Trioxocane (CAS No. 1779-19-7).[1][2][3][4] As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring the integrity of your research and the well-being of your team.

Understanding the Hazards: Why This Guidance is Critical

This compound is a flammable liquid and vapor that poses several health risks upon exposure. It is known to cause skin irritation and serious eye irritation. Additionally, it may lead to respiratory irritation if inhaled.[5] A comprehensive understanding of these hazards is the foundation of a robust safety protocol. The causality behind the stringent PPE recommendations that follow is directly linked to mitigating these risks at every stage of handling.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory procedure being undertaken. The following is a detailed breakdown of the minimum PPE requirements, with explanations rooted in the chemical properties of this compound.

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Standard Laboratory Use (e.g., small-scale transfers in a well-ventilated area): At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Procedures with a High Risk of Splashing (e.g., heating, vortexing, or large-volume transfers): A full-face shield worn over chemical splash goggles is essential to protect the entire face from splashes.

Hand Protection: Selecting the Right Gloves

Recommended Glove Materials:

Glove MaterialBreakthrough Time (Anticipated)DexterityNotes
Nitrile Good for incidental contactExcellentRecommended for short-duration tasks. Double-gloving is advised for added protection.
Butyl Rubber ExcellentGoodIdeal for extended contact or when handling larger quantities.

Important Considerations:

  • Glove Thickness: A thicker glove generally provides longer breakthrough times.

  • Regular Changes: Always change gloves immediately if you suspect contamination. For prolonged use, it is best practice to change gloves at regular intervals.

  • Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

Skin and Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient for providing adequate protection against a flammable and skin-irritating liquid like this compound.

  • Flame-Resistant (FR) Lab Coat: Should be worn at all times when handling this chemical.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the FR lab coat.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection: Ensuring Safe Breathing Air

Respiratory protection is crucial when there is a risk of inhaling vapors, especially in poorly ventilated areas or during procedures that could generate aerosols.

  • Standard Handling in a Certified Chemical Fume Hood: If all work is conducted within a properly functioning chemical fume hood, respiratory protection may not be required.

  • Outside of a Fume Hood or in Case of a Spill: A NIOSH-approved respirator is mandatory. The following provides a tiered approach:

    • Low Vapor Concentrations: A half-mask respirator with organic vapor (OV) cartridges.[6][7]

    • Higher Vapor Concentrations or Unknown Exposure Levels: A full-facepiece respirator with organic vapor (OV) cartridges offers the dual benefit of enhanced respiratory protection and inherent eye protection.[6][7]

    • Emergency Situations (e.g., large spill): A self-contained breathing apparatus (SCBA) may be necessary.

Respirator Cartridge Maintenance:

Organic vapor cartridges have a limited lifespan and must be replaced on a schedule determined by your institution's chemical hygiene plan, or sooner if you can smell or taste the chemical while wearing the respirator.[6][7]

Experimental Workflow: PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Plan to handle this compound assess_procedure Assess the procedure: - Scale of work - Potential for splashes - Ventilation conditions start->assess_procedure eye_protection Eye Protection: - Goggles (minimum) - Face shield over goggles (high splash risk) assess_procedure->eye_protection hand_protection Hand Protection: - Nitrile (incidental contact) - Butyl Rubber (extended contact) - Double glove assess_procedure->hand_protection body_protection Body Protection: - FR Lab Coat - Chemical-resistant apron assess_procedure->body_protection respiratory_protection Respiratory Protection: - Work in fume hood? - If no, use respirator with OV cartridges assess_procedure->respiratory_protection check_fit Check PPE for proper fit and integrity eye_protection->check_fit hand_protection->check_fit body_protection->check_fit respiratory_protection->check_fit proceed Proceed with the experiment check_fit->proceed

Caption: PPE Selection Workflow for this compound

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: As a flammable liquid, ensure there are no open flames, spark-producing equipment, or hot surfaces in the vicinity.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for flammable organic solvents. This should include absorbent materials, and personal protective equipment for cleanup.

Disposal of this compound and Contaminated Materials

Improper disposal of chemical waste poses a significant risk to both personnel and the environment. Adherence to institutional and local regulations is mandatory.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container.[8]

    • The container should be made of a material compatible with organic solvents.

    • Do not overfill waste containers; leave adequate headspace for vapor expansion.[8]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound must be considered hazardous waste.

    • Place contaminated solid waste, such as gloves, absorbent pads, and disposable lab coats, in a separate, labeled hazardous waste bag or container.[8]

  • Disposal Pathway:

    • Never pour this compound down the drain.[9]

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is a cornerstone of responsible research. By implementing these detailed PPE protocols, operational plans, and disposal procedures, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This guide serves as a living document; always consult your institution's specific chemical hygiene plan and the most current Safety Data Sheet (SDS) for this compound.

References

  • American Elements. (n.d.). This compound | CAS 1779-19-7. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2781-01-3, 2-Methyl-1,3,6-trioxocane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1779-19-7). Retrieved from [Link]

  • 3M. (n.d.). 3M™ Organic Vapor Respirator Cartridge For 7000/6000/FF-400 Series Res. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • Sylprotec.com. (n.d.). 3M organic vapors & acid gases cartridge for half & full facepieces. Retrieved from [Link]

  • Northern Metalic. (n.d.). ORGANIC/ACID GAS CARTRIDGE. Retrieved from [Link]

  • Pure Environmental Restoration Solutions & Safety Supplies. (n.d.). 3M 6000 Series Respirator Cartridges, Gas/Vapour Cartridge, Organic Va. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

Sources

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